molecular formula C7H12O7 B7983643 Methyl D-galacturonate

Methyl D-galacturonate

Cat. No.: B7983643
M. Wt: 208.17 g/mol
InChI Key: UNSKAUSCLTVFGO-KCDKBNATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl D-galacturonate is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSKAUSCLTVFGO-KCDKBNATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16048-08-1
Record name Methyl-o-D-galacturonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016048081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL-O-D-GALACTURONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X890382180
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-galacturonate, a methyl ester of D-galacturonic acid, is a naturally occurring monosaccharide and a fundamental constituent of pectin, a major component of the plant cell wall.[1] Its chemical structure and properties are of significant interest in the fields of glycobiology, food science, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative workflow for its synthesis and purification.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₇PubChem
Molecular Weight 208.17 g/mol PubChem
Melting Point 147 °CChemicalBook
Boiling Point (Predicted) 492.7 ± 45.0 °CChemicalBook
Density (Predicted) 1.526 ± 0.06 g/cm³ChemicalBook
Solubility Soluble in water. Sparingly soluble in polar organic solvents like methanol and ethanol. Insoluble in non-polar organic solvents.General knowledge based on carbohydrate solubility
Optical Rotation Dextrorotatory (+)General knowledge for D-sugars

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.[2][3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely ground using a mortar and pestle.[3]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[3]

  • Measurement:

    • Initial (Rapid) Determination: The capillary tube is placed in the melting point apparatus, and the temperature is increased rapidly to obtain an approximate melting range.[2]

    • Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 15-20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute.[2][3]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1 °C).[2]

Solubility Determination

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution.[5][6]

Apparatus:

  • Test tubes or small vials

  • Vortex mixer or magnetic stirrer

  • Water bath (optional)

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents should be tested, including water, methanol, ethanol, acetone, and a non-polar solvent like hexane.

  • Qualitative Assessment:

    • To a test tube containing approximately 1 mL of the solvent, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

    • Vortex the mixture vigorously for 1-2 minutes at room temperature.

    • Observe if the solid dissolves completely. If not, the mixture can be gently warmed in a water bath to assess temperature effects on solubility.

  • Quantitative Assessment (for soluble cases):

    • Start with a known volume of solvent in a vial.

    • Add small, accurately weighed portions of this compound incrementally, ensuring complete dissolution after each addition with vigorous mixing.

    • Continue until a saturated solution is formed (i.e., solid material remains undissolved).

    • The solubility is then calculated in terms of g/100 mL or mol/L.

Optical Rotation Measurement

Optical rotation is the angle through which the plane of polarized light is rotated after passing through a solution of a chiral compound.[7][8][9][10]

Apparatus:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sodium D-line lamp (589.3 nm)

Procedure:

  • Solution Preparation:

    • Accurately weigh a known amount of this compound (e.g., 100 mg).

    • Dissolve the sample in a suitable solvent (typically water) in a volumetric flask and dilute to the mark. The concentration (c) is calculated in g/mL.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up.[11]

    • Fill the polarimeter cell with the pure solvent (blank) and take a reading to zero the instrument.[9]

  • Sample Measurement:

    • Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are trapped in the light path.[11]

    • Place the cell in the polarimeter and record the observed rotation (α) in degrees. Multiple readings should be taken and averaged.[8]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis: Fischer Esterification cluster_workup Work-up cluster_purification Purification: Recrystallization start D-Galacturonic Acid reagents Methanol (excess) Acid Catalyst (e.g., H₂SO₄ or HCl) start->reagents Add reaction Reflux (e.g., 60-70 °C, 4-6 hours) reagents->reaction Heat crude Crude this compound (in methanolic solution) reaction->crude Yields neutralization Neutralization (e.g., with NaHCO₃ or Ag₂CO₃) crude->neutralization filtration1 Filtration (remove salts) neutralization->filtration1 evaporation Solvent Evaporation (Rotary Evaporator) filtration1->evaporation syrup Crude Syrup evaporation->syrup dissolution Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) syrup->dissolution cooling Slow Cooling (to room temp, then ice bath) dissolution->cooling Induces crystallization filtration2 Vacuum Filtration (collect crystals) cooling->filtration2 washing Wash with Cold Solvent filtration2->washing drying Drying (e.g., in a vacuum oven) washing->drying product Pure Crystalline This compound drying->product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton (H-1), the other ring protons (H-2 to H-5), and the methyl ester protons (-OCH₃). The chemical shifts and coupling constants of the ring protons provide information about their stereochemistry.[12][13]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The anomeric carbon (C-1) typically resonates around 90-100 ppm, while the carbonyl carbon of the methyl ester (C=O) appears further downfield (around 170 ppm). The methyl carbon of the ester group will have a characteristic signal around 52 ppm.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[15][16][17] The FTIR spectrum of this compound will exhibit characteristic absorption bands:

  • O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹ due to the hydroxyl groups.[18]

  • C-H Stretching: Bands around 2950-2850 cm⁻¹ corresponding to the C-H bonds of the ring and the methyl group.[18]

  • C=O Stretching: A strong absorption band around 1750-1735 cm⁻¹ characteristic of the ester carbonyl group.[1][18]

  • C-O Stretching: Multiple bands in the fingerprint region (1300-1000 cm⁻¹) due to the various C-O single bonds in the carbohydrate ring and the ester group.[18]

Biological Context and Significance

This compound is a key monomeric unit of homogalacturonan, a major component of pectin in the primary plant cell wall.[19] The degree of methyl esterification of galacturonic acid residues in pectin plays a crucial role in determining the physical properties of the cell wall, such as its porosity and elasticity.[20] Furthermore, recent research has highlighted the role of pectin fragments, known as oligogalacturonides, as signaling molecules in plant defense responses against pathogens.[21][22][23][24] The partial demethylation of these fragments is often a prerequisite for their biological activity.[21][24] Understanding the physicochemical properties of this compound is therefore fundamental to research in plant biology, as well as in the development of pectin-based biomaterials and functional foods.

References

Unveiling Methyl D-galacturonate: A Technical Guide to its Natural Sources, Abundance, and Analysis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate, the methyl ester of D-galacturonic acid, is a critical structural component of pectin, a complex family of polysaccharides abundant in the primary cell walls of all land plants.[1] Pectin plays a vital role in plant growth, development, and defense. The degree of methyl-esterification of the galacturonic acid residues within the homogalacturonan (HG) domains of pectin is a key determinant of its physicochemical properties and biological functions.[2] This technical guide provides an in-depth overview of the natural sources and abundance of this compound in plants, detailed experimental protocols for its analysis, and a summary of the biosynthetic pathways governing its formation and modification.

Natural Sources and Abundance of this compound

This compound exists in plants as a structural component of pectin, specifically within the homogalacturonan (HG) backbone, which is the most abundant pectic polysaccharide.[3] The abundance of methyl-esterified galacturonic acid is typically quantified as the Degree of Methyl-esterification (DM), which represents the percentage of carboxyl groups of galacturonic acid that are esterified with methanol.[4] The DM of pectin varies significantly depending on the plant species, tissue type, developmental stage, and extraction conditions.[5]

Quantitative Data on Pectin Content and Degree of Methyl-esterification

The following table summarizes the pectin content and degree of methyl-esterification in various plant sources. It is important to note that these values can vary based on the specific cultivar, ripeness, and the extraction and analytical methods employed.

Plant SourceTissuePectin Yield (% dry weight)Degree of Methyl-esterification (DM %)References
Apple (Malus domestica)Pomace10-2050-75[6]
Citrus Fruits (Citrus spp.)Peel (Albedo & Flavedo)20-4055-75[5][7]
Papaya (Carica papaya)Fruit FleshNot specifiedVaries with ripening stage[8]
Carrot (Daucus carota)RootNot specifiedVaries with processing[9]
Various Plants (e.g., Panax notoginseng, Angelica sinensis)Not specifiedNot specified5-40[2]

Biosynthesis and Modification of this compound

The biosynthesis and modification of methyl-esterified homogalacturonan is a complex process that occurs in the Golgi apparatus and is subsequently modified in the cell wall.

Pectin Biosynthesis and Methylation Pathway

The following diagram illustrates the key steps in the biosynthesis of UDP-D-galacturonic acid, its polymerization into homogalacturonan, and the subsequent methyl-esterification and de-esterification processes.

Pectin_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcUA UDP-Glucuronic Acid UDP_Glc->UDP_GlcUA UDP_GalA UDP-D-Galacturonic Acid UDP_GlcUA->UDP_GalA UDP-Glucuronic Acid 4-Epimerase (GAE) HG_nascent Nascent Homogalacturonan UDP_GalA->HG_nascent Galacturonosyl- transferase (GAUT) HG_methylated Methyl-esterified Homogalacturonan HG_nascent->HG_methylated Pectin Methyl- transferase (PMT) (S-adenosyl-L-methionine) HG_methylated_cw Methyl-esterified Homogalacturonan HG_methylated->HG_methylated_cw Vesicular Transport HG_demethylated De-esterified Homogalacturonan HG_methylated_cw->HG_demethylated

Pectin Biosynthesis and Modification Pathway.

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its role in plant biology and for its application in various industries. This section provides detailed protocols for the extraction of pectin and the determination of its degree of methyl-esterification.

Pectin Extraction and Purification

This protocol describes a general method for the acid extraction of pectin from plant material.[5][7]

Materials:

  • Fresh or dried plant material (e.g., citrus peel, apple pomace)

  • Ethanol (95%)

  • Hydrochloric acid (HCl) or Citric acid

  • Distilled water

  • Cheesecloth or filter paper

  • Beakers, magnetic stirrer, pH meter, centrifuge

Procedure:

  • Sample Preparation: Wash fresh plant material to remove dirt and debris. Cut into small pieces. For dried material, grind to a fine powder.

  • Alcohol Inactivation of Enzymes: Boil the plant material in 95% ethanol for 10-20 minutes to inactivate endogenous enzymes that can modify pectin.

  • Acid Extraction:

    • Suspend the alcohol-insoluble solids in distilled water.

    • Adjust the pH to 1.5-3.0 using HCl or citric acid.

    • Heat the suspension at 80-90°C for 1-2 hours with constant stirring.

  • Solid-Liquid Separation: Separate the liquid extract from the solid residue by filtration through cheesecloth or by centrifugation.

  • Pectin Precipitation:

    • Cool the liquid extract to room temperature.

    • Add two volumes of 95% ethanol to the extract while stirring to precipitate the pectin.

    • Allow the pectin to settle for at least 1 hour.

  • Washing and Drying:

    • Separate the precipitated pectin by filtration.

    • Wash the pectin precipitate with 70% ethanol to remove impurities.

    • Dry the purified pectin in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried pectin to a fine powder.

Determination of Degree of Methyl-esterification (DM)

Two common methods for determining the DM of pectin are Fourier-Transform Infrared (FTIR) Spectroscopy and Titration.

This method is rapid and requires a small amount of sample. It is based on the ratio of the absorbance of the esterified carboxyl groups to the total carboxyl groups.[2][4][8]

Materials:

  • Dried pectin sample

  • Potassium bromide (KBr) for pellet preparation (if using transmission mode)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or pellet press

Procedure:

  • Sample Preparation:

    • ATR-FTIR: Place a small amount of the dried pectin powder directly on the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of the dried pectin sample with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • FTIR Analysis:

    • Record the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Identify the absorbance peaks corresponding to the esterified carboxyl groups (~1740 cm⁻¹) and the free carboxyl groups (~1630 cm⁻¹).

  • Calculation of DM:

    • Determine the area of the peaks at ~1740 cm⁻¹ (A₁₇₄₀) and ~1630 cm⁻¹ (A₁₆₃₀).

    • Calculate the Degree of Methyl-esterification (DM) using the following formula: DM (%) = [A₁₇₄₀ / (A₁₇₄₀ + A₁₆₃₀)] x 100

This classic chemical method involves the titration of free and saponified carboxyl groups.[4][10]

Materials:

  • Dried pectin sample

  • Distilled water (CO₂-free)

  • Sodium hydroxide (NaOH) solution (0.1 M, standardized)

  • Hydrochloric acid (HCl) solution (0.5 M)

  • Phenolphthalein indicator

  • Burette, beaker, magnetic stirrer

Procedure:

  • Dissolution: Accurately weigh about 500 mg of the dried pectin sample and dissolve it in 100 mL of CO₂-free distilled water with stirring.

  • Titration of Free Carboxyl Groups:

    • Add 5 drops of phenolphthalein indicator to the pectin solution.

    • Titrate with standardized 0.1 M NaOH until a faint pink color persists for 30 seconds.

    • Record the volume of NaOH used as V₁.

  • Saponification:

    • Add a known excess of 0.5 M NaOH (e.g., 20 mL) to the neutralized solution.

    • Stir the solution for 30 minutes to ensure complete saponification of the methyl esters.

  • Titration of Excess NaOH:

    • Add an equivalent amount of 0.5 M HCl (e.g., 20 mL) to neutralize the excess NaOH.

    • Titrate the solution with 0.1 M NaOH until the endpoint is reached.

    • Record the volume of NaOH used as V₂.

  • Calculation of DM:

    • Calculate the Degree of Methyl-esterification (DM) using the following formula: DM (%) = [V₂ / (V₁ + V₂)] x 100

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analysis of this compound in plant samples.

Experimental_Workflow cluster_analysis DM Analysis Plant_Material Plant Material (e.g., Fruit Peel, Pomace) Sample_Prep Sample Preparation (Washing, Grinding) Plant_Material->Sample_Prep Enzyme_Inactivation Enzyme Inactivation (Ethanol Treatment) Sample_Prep->Enzyme_Inactivation Pectin_Extraction Pectin Extraction (Acid Hydrolysis) Enzyme_Inactivation->Pectin_Extraction Purification Purification (Ethanol Precipitation & Washing) Pectin_Extraction->Purification Dried_Pectin Dried Pectin Powder Purification->Dried_Pectin FTIR FTIR Spectroscopy Dried_Pectin->FTIR Titration Titration Method Dried_Pectin->Titration Data_Analysis Data Analysis & DM Calculation FTIR->Data_Analysis Titration->Data_Analysis Results Results: Degree of Methyl-esterification Data_Analysis->Results

Workflow for Pectin Extraction and DM Analysis.

Conclusion

This technical guide has provided a comprehensive overview of this compound in plants, focusing on its natural occurrence, abundance, biosynthesis, and analytical methodologies. The provided data and protocols offer a valuable resource for researchers, scientists, and drug development professionals working with plant-derived polysaccharides. A thorough understanding of the degree of methyl-esterification of pectin is essential for harnessing its full potential in various applications, from food texturizers to advanced drug delivery systems.

References

The Linchpin of Plant Cell Wall Plasticity: A Technical Guide to the Biological Role of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cell wall is a dynamic and complex extracellular matrix crucial for growth, development, and defense. A key component of this intricate structure is pectin, a family of complex polysaccharides. Within the pectic matrix, the homogalacturonan (HG) backbone, a linear polymer of α-1,4-linked D-galacturonic acid, plays a pivotal role. The biological activity of HG is intricately regulated by the methylation of its D-galacturonate residues, forming methyl D-galacturonate. This in-depth technical guide explores the core biological role of this compound in the plant cell wall, focusing on its impact on structure, the enzymes that modify it, and the signaling pathways it influences.

The Structural Significance of this compound

This compound is the methylated form of D-galacturonic acid, the primary constituent of homogalacturonan (HG), which can comprise up to 65% of total pectin.[1] HG is synthesized in the Golgi apparatus in a highly methyl-esterified state and is then secreted into the cell wall.[1] The degree of methylesterification (DM), the percentage of carboxyl groups of galacturonic acid that are esterified with methanol, is a critical determinant of the physicochemical properties of the cell wall.[2]

Highly methylesterified HG chains are less able to form cross-links with divalent cations like calcium (Ca2+). This results in a more flexible and extensible cell wall, a state that is conducive to cell growth and expansion. Conversely, the de-esterification of this compound residues by pectin methylesterases (PMEs) exposes negatively charged carboxyl groups. These groups can then interact with Ca2+ ions, forming "egg-box" structures that cross-link adjacent pectin chains. This process increases the rigidity and stiffness of the cell wall, reinforcing its structure and limiting cell expansion.[3] The spatial and temporal regulation of the DM is therefore a key mechanism by which plants modulate their cell wall mechanics during development and in response to environmental cues.[3]

Quantitative Data on Pectin Methylesterification

The degree of methylesterification (DM) varies significantly across different plant species, tissues, and developmental stages. This variation reflects the diverse functional requirements of the cell wall in different contexts.

Table 1: Degree of Methylesterification (DM) in Pectins from Various Plant Sources
Plant SourceTissue/FractionDegree of Methylesterification (DM, %)Reference
CitrusPeel47.0 - 48.0[2]
ApplePectin68.0[4]
Durum Wheat (Triticum turgidum subsp. durum)Spikes (Resistant cultivar)~30% higher than susceptible[5]
Durum Wheat (Triticum turgidum subsp. durum)Spikes (Susceptible cultivar)Lower than resistant[5]
Various Plants (12 species)Purified HG Fractions (20 total)5 - 40[6][7]
Table 2: Kinetic Parameters of Pectin Methylesterases (PMEs) from Different Plant Sources
Plant SourceEnzyme IsoformSubstrateKm (mg/mL)Vmax (units/mg or units/mL)Reference
Papaya (Carica papaya)Purified PMECitrus Pectin0.11-[8]
Banana (Musa spp.)PME-0.151-[8]
Grapefruit (Citrus paradisi)PME-0.274-[8]
DaturaPME-0.008-[8]
Arabidopsis thalianaPME-0.86-[8]
Tomato (Lycopersicon esculentum)PMECitrus Pectin0.221289.15 ± 15.9 units/mg[8]

Key Enzymes in this compound Metabolism

The dynamic nature of pectin methylesterification is controlled by the coordinated action of two main enzyme families: pectin methylesterases (PMEs) and pectin methylesterase inhibitors (PMEIs).

  • Pectin Methylesterases (PMEs): These enzymes catalyze the de-esterification of this compound residues in the HG backbone of pectin.[9] By removing the methyl groups, PMEs expose the carboxyl groups, enabling the formation of Ca2+ cross-links and leading to cell wall stiffening.[3] PMEs exist as large multigene families in plants, with different isoforms exhibiting distinct expression patterns and biochemical properties, allowing for precise spatial and temporal control over pectin methylesterification.[9][10]

  • Pectin Methylesterase Inhibitors (PMEIs): These are proteinaceous inhibitors that specifically bind to and inactivate plant PMEs.[9][11] PMEIs play a crucial role in preventing premature or excessive de-esterification of pectin, thereby maintaining cell wall flexibility. The interaction between PMEs and PMEIs is a key regulatory node in controlling cell wall mechanics and is involved in various developmental processes and plant-pathogen interactions.[9][12][13]

Signaling and Metabolic Pathways

The metabolism of D-galacturonate and the regulation of its methylation are integrated into broader cellular signaling and metabolic networks.

D-galacturonate Metabolic Pathway

The catabolism of D-galacturonate, released from pectin degradation, can proceed through several pathways. The following diagram illustrates a general pathway for D-galacturonate metabolism in plants.

D_Galacturonate_Metabolism Pectin Pectin (in cell wall) Me_D_GalA This compound Pectin->Me_D_GalA PME D_GalA D-galacturonate Me_D_GalA->D_GalA Pectin Methylesterase (PME) L_Galactonate L-galactonate D_GalA->L_Galactonate D-galacturonate reductase TCA TCA Cycle Intermediates D_GalA->TCA Oxidative Pathway Ascorbic_Acid L-ascorbic acid (Vitamin C) L_Galactonate->Ascorbic_Acid Multiple steps

Caption: Metabolic fate of D-galacturonate in plants.

Regulation of Pectin Methylesterification

The degree of pectin methylesterification is tightly controlled through a complex interplay of enzymatic activities and inhibitory proteins, which in turn influences cell wall properties and downstream signaling.

Pectin_Methylesterification_Regulation cluster_golgi Golgi Apparatus cluster_cellwall Cell Wall cluster_effects Cell Wall Properties HG_synthesis Homogalacturonan Synthesis High_DM_Pectin Highly Methylesterified Pectin (High DM) HG_synthesis->High_DM_Pectin Methylation PME Pectin Methylesterase (PME) High_DM_Pectin->PME Secretion Flexibility Increased Flexibility (Growth) High_DM_Pectin->Flexibility Low_DM_Pectin Low Methylesterified Pectin (Low DM) PME->Low_DM_Pectin De-esterification PMEI Pectin Methylesterase Inhibitor (PMEI) PMEI->PME Inhibition Rigidity Increased Rigidity (Strength) Low_DM_Pectin->Rigidity

Caption: Regulation of pectin methylesterification and its impact on cell wall properties.

Experimental Protocols

Accurate quantification and localization of this compound are essential for understanding its biological role. Below are detailed methodologies for key experiments.

Protocol 1: Determination of the Degree of Pectin Methylesterification by Titration

This method quantifies the free and esterified carboxyl groups in a pectin sample.

Materials:

  • Pectin sample (500 mg)

  • HCl-ethanol solution

  • 0.1 M NaOH

  • Phenolphthalein indicator

  • 0.5 M NaOH

  • 0.5 M HCl

Procedure:

  • Purification: Refine 500 mg of the pectin sample with HCl–ethanol solution to remove organic acid impurities.

  • Titration of Free Carboxyl Groups (V1): Dissolve the purified pectin in deionized water and titrate with 0.1 M NaOH using phenolphthalein as the indicator. Record the volume of NaOH consumed as V1.[10]

  • Saponification: Add 20 mL of 0.5 M NaOH to the titrated solution to initiate saponification of the methyl esters.

  • Neutralization and Titration of Esterified Carboxyl Groups (V2): After the saponification reaction is complete, add 20 mL of 0.5 M HCl to neutralize the excess NaOH. Titrate the remaining acid with 0.1 M NaOH. Record the volume of NaOH consumed as V2.[10]

  • Calculation: The degree of methylesterification (DM) is calculated using the formula: DM (%) = (V2 / (V1 + V2)) * 100

Protocol 2: Analysis of Pectin Monosaccharide Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the simultaneous analysis of neutral and acidic monosaccharides derived from pectin.

Materials:

  • Pectin extract

  • 2 M Trifluoroacetic acid (TFA)

  • O-methylhydroxylamine hydrochloride (MOX) in pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system

Procedure:

  • Hydrolysis: Hydrolyze the pectin sample with 2 M TFA.

  • Derivatization:

    • Evaporate the TFA to obtain the monosaccharide monomers.

    • Derivatize the dried monosaccharides with MOX in pyridine.

    • Subsequently, treat with MSTFA to yield volatile trimethylsilyl derivatives.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and identification of the monosaccharides.

Protocol 3: Immunolocalization of Pectin in Plant Tissues

This technique uses monoclonal antibodies to visualize the distribution of pectins with different degrees of methylesterification within plant tissues.

Materials:

  • Plant tissue samples (e.g., Arabidopsis)

  • Fixative solution (e.g., formaldehyde and glutaraldehyde in PIPES buffer)

  • Ethanol series for dehydration

  • LR-White resin for embedding

  • Primary antibodies (e.g., JIM5 for low-esterified HG, JIM7 for highly-esterified HG)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the plant tissue in a fixative solution.

  • Dehydration and Embedding: Dehydrate the samples through an ethanol series and embed in LR-White resin.[6]

  • Sectioning: Cut thin sections (e.g., 1 µm) of the embedded tissue using an ultramicrotome.

  • Immunolabeling:

    • Incubate the sections with a blocking solution to prevent non-specific antibody binding.

    • Incubate with the primary antibody (e.g., diluted 1:10 in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.[6]

    • Wash the sections and incubate with the fluorescently labeled secondary antibody (e.g., diluted 1:100 in blocking solution) for 1-2 hours at room temperature in the dark.[6]

  • Microscopy: Mount the labeled sections and observe under a fluorescence microscope.

Conclusion and Future Perspectives

This compound, as a modifiable component of pectin, is a central player in dictating the biomechanical properties of the plant cell wall. The dynamic interplay between its esterification and de-esterification, governed by PMEs and PMEIs, provides a sophisticated mechanism for plants to control their growth, development, and responses to the environment. For researchers in drug development, understanding the enzymes that modulate pectin structure offers potential targets for developing novel herbicides or agents that could alter plant cell wall integrity to enhance the efficacy of other treatments. Future research will likely focus on elucidating the specific roles of individual PME and PMEI isoforms, their regulation by signaling pathways, and how this intricate system can be manipulated for agricultural and biotechnological applications. A deeper understanding of the structure-function relationships of pectin will undoubtedly open new avenues for innovation in plant science and beyond.

References

Synthesis of Methyl D-galacturonate: A Technical Guide for Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl D-galacturonate is a crucial monosaccharide derivative utilized in glycobiology research, particularly in studies involving pectin structure and metabolism, and as a precursor for the synthesis of various carbohydrate-based molecules. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, catering to researchers, scientists, and drug development professionals. We detail both enzymatic and chemical synthesis methodologies, starting from the readily available biopolymer pectin. This document includes comprehensive experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthesis workflows to facilitate a thorough understanding of the processes involved.

Introduction

This compound, the methyl ester of D-galacturonic acid, is a key building block in the complex carbohydrate pectin, a major component of plant cell walls. Its synthesis is of significant interest for researchers investigating the biological roles of pectins, developing enzymatic assays for pectin-modifying enzymes, and as a starting material for the chemical synthesis of oligosaccharides and other glycoconjugates. This guide outlines the principal methods for the preparation of this compound, focusing on practical and reproducible protocols for a laboratory setting.

Synthesis Pathways Overview

The synthesis of this compound typically commences with the extraction of pectin from plant sources, followed by the hydrolysis of the polygalacturonic acid backbone to yield D-galacturonic acid. Subsequently, the carboxylic acid group of D-galacturonic acid is esterified to produce the final product. Two primary routes are employed for this synthesis: an enzymatic pathway and a chemical pathway.

General Synthesis Workflow

The overall process can be visualized as a multi-step procedure starting from pectin. The following diagram illustrates the general workflow.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Final Product Pectin Pectin (from plant source) Hydrolysis Hydrolysis Pectin->Hydrolysis DGalA D-Galacturonic Acid Hydrolysis->DGalA Esterification Esterification DGalA->Esterification MeDGalA This compound Esterification->MeDGalA Purification Purification MeDGalA->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound from pectin.

Enzymatic Synthesis Pathway

The enzymatic approach offers high specificity and mild reaction conditions, minimizing the formation of by-products. This pathway focuses on the use of pectinolytic enzymes to hydrolyze pectin to D-galacturonic acid.

Enzymatic Hydrolysis of Pectin

A combination of pectin methylesterases (PMEs) and polygalacturonases (PGs) is employed for the efficient degradation of pectin. PMEs remove the methyl ester groups from the pectin backbone, making it accessible to PGs, which then hydrolyze the glycosidic bonds.[1]

G Pectin Pectin PME Pectin Methylesterase (PME) Pectin->PME DeesterifiedPectin De-esterified Pectin PME->DeesterifiedPectin De-esterification PG Polygalacturonase (PG) DeesterifiedPectin->PG DGalA D-Galacturonic Acid PG->DGalA Hydrolysis

Caption: Enzymatic hydrolysis of pectin to D-galacturonic acid.

Experimental Protocol: Enzymatic Hydrolysis of Pectin

This protocol details the enzymatic hydrolysis of pectin to yield D-galacturonic acid.[1]

Materials:

  • Pectin (e.g., from citrus or apple)

  • Pectin Methylesterase (PME)

  • Exo-Polygalacturonase (exo-PG)

  • Endo-Polygalacturonase (endo-PG)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Deionized water

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved.

  • De-esterification: Add PME to the pectin solution at a concentration of 5 units per gram of pectin. Incubate at 37°C for 2 hours with gentle agitation.

  • pH Adjustment: Adjust the pH of the solution back to 4.5, if necessary.

  • Hydrolysis: Add a mixture of exo-PG (20 units/g pectin) and endo-PG (5 units/g pectin) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.

  • Purification: Centrifuge the mixture to remove any insoluble material. The supernatant containing D-galacturonic acid can be further purified by chromatography if necessary.

Chemical Synthesis Pathway

Chemical synthesis provides a more direct and often faster route to this compound, although it may require more stringent control of reaction conditions to avoid side reactions.

Acid Hydrolysis of Pectin

Pectin can be hydrolyzed to D-galacturonic acid using mineral acids such as sulfuric acid or hydrochloric acid. This method is effective but can lead to the degradation of the product if not carefully controlled.

Fischer Esterification of D-Galacturonic Acid

The most common chemical method for the synthesis of this compound is the Fischer esterification of D-galacturonic acid with methanol in the presence of an acid catalyst.

G DGalA D-Galacturonic Acid Reaction Reflux DGalA->Reaction Methanol Methanol (excess) Methanol->Reaction AcidCatalyst Acid Catalyst (H₂SO₄ or Dowex resin) AcidCatalyst->Reaction MeDGalA This compound Reaction->MeDGalA Water Water Reaction->Water

Caption: Fischer esterification of D-galacturonic acid.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • D-Galacturonic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or a strongly acidic cation exchange resin like Dowex 50W-X8)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-galacturonic acid in an excess of anhydrous methanol (e.g., 1 g of acid in 20-50 mL of methanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the solution. Alternatively, a cation exchange resin can be used for easier removal.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: If a mineral acid was used, remove the methanol under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Quantitative Data Summary

The choice of synthesis pathway can significantly impact the yield and purity of the final product. The following table summarizes key quantitative data for the different methods.

Synthesis MethodStarting MaterialKey Reagents/EnzymesTypical Reaction TimeTypical YieldPurityReference
Enzymatic Hydrolysis + Esterification PectinPME, PG, Methanol, Acid Catalyst24-48 hours (hydrolysis) + 2-6 hours (esterification)Moderate to HighHigh[1]
Acid Hydrolysis + Fischer Esterification PectinH₂SO₄/HCl, Methanol2-4 hours (hydrolysis) + 2-6 hours (esterification)ModerateModerate to High-
Fischer Esterification D-Galacturonic AcidMethanol, H₂SO₄/Dowex Resin2-6 hoursHighHigh-

Note: Yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

Purification and Characterization

Purification of this compound is typically achieved through crystallization or column chromatography. Characterization of the final product is essential to confirm its identity and purity.

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound. The presence of a methyl ester singlet at around 3.7-3.8 ppm in the ¹H NMR spectrum is a key indicator.[2]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the formation of the methyl ester.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch at ~1740 cm⁻¹ is characteristic of the ester group.[2]

Conclusion

The synthesis of this compound can be successfully achieved through both enzymatic and chemical pathways. The enzymatic route offers high specificity and is environmentally benign, while the chemical route, particularly Fischer esterification, is a robust and efficient method for large-scale production. The choice of method will depend on the specific requirements of the research, including the desired purity, yield, and available resources. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for applications in glycobiology and drug development.

References

Spectral Properties of Methyl D-galacturonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Methyl D-galacturonate, a key derivative of D-galacturonic acid, the primary constituent of pectin. Understanding the spectral characteristics of this compound is crucial for its identification, characterization, and quality control in various applications, including pharmaceutical development and food science. This document details its spectral features using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, providing both quantitative data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. In solution, this compound exists as an equilibrium mixture of two anomers, the α-form and the β-form, which are cyclic hemiacetals, along with a small amount of the open-chain form. The precise ratio of these forms can depend on the solvent and temperature. The following tables summarize the ¹H and ¹³C NMR spectral data for the pyranose forms of D-galacturonic acid, which are expected to be very similar to those of its methyl ester, this compound. The data for the methyl ester group itself is also included.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the protons on the pyranose ring and the methyl ester group. The anomeric proton (H-1) is particularly diagnostic, appearing at a different chemical shift for the α and β anomers.

Proton α-D-galacturonic acid β-D-galacturonic acid This compound (Ester)
Chemical Shift (δ) ppm Coupling Constant (J) Hz Chemical Shift (δ) ppm Coupling Constant (J) Hz
H-15.303.6 (d)4.56
H-23.8310.2 (dd)3.51
H-33.923.2 (dd)3.69
H-44.291.1 (dd)4.23
H-54.391.1 (d)4.03
-OCH₃---

Note: Data for α-D-galacturonic acid and β-D-galacturonic acid are adapted from published sources.[1][2] The chemical shifts for the ring protons of this compound are expected to be very similar to those of the parent acid.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the anomeric carbon (C-1) and the carbonyl carbon (C-6) are particularly useful for distinguishing between the anomers and confirming the presence of the methyl ester.

Carbon α-D-galacturonic acid Chemical Shift (δ) ppm β-D-galacturonic acid Chemical Shift (δ) ppm This compound (Ester) Expected Chemical Shift (δ) ppm
C-193.0796.89~93 (α), ~97 (β)
C-269.0372.62~69 (α), ~73 (β)
C-370.2673.79~70 (α), ~74 (β)
C-471.6471.18~72 (α), ~71 (β)
C-572.3076.44~72 (α), ~76 (β)
C-6 (C=O)176.43175.59~170-172
-OCH₃--~52-53

Note: Data for α-D-galacturonic acid and β-D-galacturonic acid are from published spectral databases.[2] The chemical shift for the carbonyl carbon in the methyl ester is expected to be slightly upfield compared to the carboxylic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to O-H, C-H, C=O, and C-O bonds. The presence of the methyl ester group is confirmed by a characteristic C=O stretching vibration at a higher wavenumber compared to the carboxylate anion.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H stretching3600-3200 (broad)Hydroxyl groups
C-H stretching3000-2850Pyranose ring and methyl group C-H
C=O stretching (ester)1750-1730Ester carbonyl
C=O stretching (acid)1725-1700 (if hydrolyzed)Carboxylic acid carbonyl
COO⁻ asymmetric stretching~1630Carboxylate (if not fully esterified or in salt form)
C-H bending1470-1350Pyranose ring and methyl group C-H
C-O stretching1200-1000C-O bonds in the pyranose ring and ester group
"Fingerprint" region< 1000Complex vibrations characteristic of the molecule

Note: The exact positions of the peaks can be influenced by factors such as the physical state of the sample and intermolecular hydrogen bonding.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates.

    • If using D₂O, lyophilize the sample from D₂O a few times to exchange labile protons (e.g., -OH) with deuterium to simplify the ¹H NMR spectrum.

    • Add a small amount of an internal standard for chemical shift referencing if required (e.g., DSS or TSP for D₂O).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrumental Parameters (for a 400-600 MHz spectrometer):

    • ¹H NMR:

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-5 seconds

      • Spectral width: ~12-16 ppm

    • ¹³C NMR:

      • Mode: Proton decoupled

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

      • Spectral width: ~200-250 ppm

    • 2D NMR (COSY, HSQC, HMBC):

      • These experiments are crucial for unambiguous assignment of proton and carbon signals. Standard pulse programs and parameters provided by the spectrometer manufacturer can be used and optimized as needed.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the anomers.

FT-IR Spectroscopy

A standard procedure for obtaining the FT-IR spectrum of this compound is:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

    • Use the pressure clamp to apply consistent pressure to the sample.

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Grind the mixture to a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

    • Place the pellet in the sample holder of the spectrometer.

  • Spectral Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is typically displayed in terms of transmittance or absorbance.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_interpretation Data Interpretation & Reporting Sample This compound Sample NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) Sample->NMR_Prep FTIR_Prep Sample Preparation (ATR or KBr Pellet) Sample->FTIR_Prep NMR_Acq Data Acquisition (1H, 13C, 2D NMR) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Analysis Spectral Analysis (Peak Assignment, J-coupling, Integration) NMR_Proc->NMR_Analysis Interpretation Structural Elucidation & Purity Assessment NMR_Analysis->Interpretation FTIR_Acq Data Acquisition FTIR_Prep->FTIR_Acq FTIR_Proc Data Processing (Baseline Correction) FTIR_Acq->FTIR_Proc FTIR_Analysis Spectral Analysis (Functional Group Identification) FTIR_Proc->FTIR_Analysis FTIR_Analysis->Interpretation Report Technical Report Generation Interpretation->Report

Caption: Workflow for the spectral analysis of this compound.

References

The Enzymatic Degradation of Methyl D-galacturonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate is the methyl ester of D-galacturonic acid, the primary constituent of pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants.[1][2] The enzymatic degradation of pectin, and by extension its methylated monomeric units, is a critical process in plant physiology, microbial pathogenesis, and various industrial applications, including food processing and biofuel production.[3][4] Understanding the enzymes that catalyze this degradation and their mechanisms of action is paramount for harnessing their potential in biotechnology and drug development. This guide provides an in-depth technical overview of the core enzymatic processes involved in the breakdown of this compound-containing polymers.

The degradation is primarily a two-step process initiated by the de-esterification of the pectin backbone by Pectin Methylesterase (PME), followed by the hydrolytic cleavage of the polygalacturonic acid chain by Polygalacturonase (PG).[5][6]

Core Enzymes and Their Mechanisms

Pectin Methylesterase (PME, EC 3.1.1.11)

Pectin Methylesterase catalyzes the de-esterification of the methyl ester groups of galacturonate residues within the pectin chain.[7] This reaction yields two primary products: pectic acid (polygalacturonic acid) and methanol.[8] The removal of the methyl groups exposes negatively charged carboxyl groups, which can alter the physicochemical properties of the cell wall and make the pectin backbone susceptible to degradation by other enzymes.[9]

The proposed catalytic mechanism for PME involves a nucleophilic attack by an aspartate residue on the carbonyl carbon of the methyl ester group, forming a tetrahedral intermediate. A second aspartate residue then acts as a general acid to facilitate the departure of methanol.[8]

Polygalacturonase (PG, EC 3.2.1.15)

Polygalacturonase is a hydrolase that cleaves the α-1,4-glycosidic bonds between adjacent non-methylesterified galacturonic acid residues in the polygalacturonic acid backbone.[6][10] There are two main types of polygalacturonases based on their mode of action:

  • Endo-polygalacturonases: These enzymes cleave glycosidic bonds randomly within the polygalacturonic acid chain, leading to a rapid reduction in the polymer's viscosity and the release of oligogalacturonides of various lengths.[6]

  • Exo-polygalacturonases: These enzymes act on the non-reducing end of the polygalacturonic acid chain, sequentially releasing monomeric D-galacturonic acid.[6]

The catalytic mechanism of polygalacturonases involves acid-base catalysis, where conserved aspartate residues in the active site act as a proton donor and a nucleophile to hydrolyze the glycosidic bond.[6]

Quantitative Data on Enzyme Activity

The activity of PME and PG is influenced by several factors, including the source of the enzyme, substrate concentration, pH, and temperature. The following tables summarize key quantitative data for these enzymes from various sources.

Table 1: Kinetic Parameters of Pectin Methylesterases (PME)
Enzyme SourceSubstrateKm (mg/mL)Vmax (units/mg or units/mL)Optimal pHOptimal Temperature (°C)Reference
Carica papayaCitrus Pectin0.221289.15 ± 15.9 units/mg--[3]
PapayaCitrus Pectin0.11---[3]
Banana-0.151---[3]
Grapefruit-0.274---[3]
Datura-0.008---[3]
Arabidopsis-0.86---[3]
Carrot-2.14---[3]
Aspergillus nigerApple Pectin--4.045[11]
Sweet Lime PeelPectin--3.535[12]
Alyanak ApricotApple Pectin1.693.41 units/mL7.560[13]
Commercial Pectinase (Panzym Univers)Apple Pectin--4.0-4.545[14]
Table 2: Kinetic Parameters of Polygalacturonases (PG)
Enzyme SourceSubstrateKm (mg/mL)Vmax (nmol/min/µg or U/mg)Optimal pHOptimal Temperature (°C)Reference
Arabidopsis thaliana (PGLR)Polygalacturonic Acid14.5730.8 nmol/min/µg-25[10]
Arabidopsis thaliana (ADPG2)Polygalacturonic Acid3.011.0 nmol/min/µg-25[10]
Aspergillus terreus-1.83335 U/mg4.070[1]
Aspergillus niger-3.891701 U/mg3.550[1]
Rhizomucor pusillusPolygalacturonic Acid0.224.34 U/mL5.055[15]
Bacillus sp.Apple Pectin---60-70[2]
Rhizomucor pusillus A13.36Citrus Pectin--4.061[16]
Colletotrichum lindemuthianumPolygalacturonic Acid~0.008% (w/v)---[17]
Aspergillus niger AN07-3.891701 U/mg3.550[18]

Experimental Protocols

Pectin Methylesterase (PME) Activity Assay (Titration Method)

This method measures the release of carboxyl groups by titrating with a standardized base to maintain a constant pH.[19][20]

Materials:

  • Pectin solution (e.g., 0.5% w/v apple pectin in 0.1 M NaCl)

  • 0.01 M NaOH, standardized

  • pH meter and electrode

  • Thermostated reaction vessel with a stirrer

  • Enzyme extract

Procedure:

  • Pipette a known volume (e.g., 20 mL) of the pectin solution into the thermostated reaction vessel and bring it to the desired temperature (e.g., 30°C).

  • Adjust the pH of the pectin solution to a specific value (e.g., pH 7.5) with 0.01 M NaOH.

  • Add a known volume of the enzyme extract to initiate the reaction.

  • Maintain the pH at the set value by the continuous addition of 0.01 M NaOH using an automatic titrator or by manual titration.

  • Record the volume of NaOH consumed over a specific time period (e.g., 10-15 minutes).

  • A control reaction without the enzyme should be run to account for any non-enzymatic hydrolysis.

  • One unit of PME activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of carboxyl groups per minute under the specified conditions.

Polygalacturonase (PG) Activity Assay (Nelson-Somogyi Method)

This colorimetric method measures the amount of reducing sugars (galacturonic acid) released from the hydrolysis of polygalacturonic acid.[15][21][22]

Materials:

  • Polygalacturonic acid (PGA) solution (e.g., 0.5% w/v in 50 mM sodium acetate buffer, pH 5.0)

  • Enzyme extract

  • Alkaline copper reagent (Somogyi's reagent)

  • Arsenomolybdate reagent (Nelson's reagent)

  • D-galacturonic acid standard solutions

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the PGA solution and the enzyme extract in a test tube. A typical reaction volume is 1-2 mL.

  • Prepare a blank for each sample by boiling the enzyme before adding the substrate.

  • Incubate the reaction mixtures at the optimal temperature for a defined period (e.g., 30 minutes at 37°C).

  • Stop the reaction by adding the alkaline copper reagent.

  • Heat the tubes in a boiling water bath for a specific time (e.g., 15 minutes).

  • Cool the tubes to room temperature.

  • Add the arsenomolybdate reagent and mix well until the precipitate dissolves and a blue color develops.

  • Add distilled water to a final volume and measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Prepare a standard curve using known concentrations of D-galacturonic acid.

  • Calculate the amount of reducing sugars released in the enzyme reaction from the standard curve. One unit of PG activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid equivalents per minute under the specified conditions.

Visualizations

Enzymatic Degradation Pathway of Pectin

Enzymatic_Degradation_of_Pectin cluster_products Pectin Pectin (Methylated Polygalacturonic Acid) PGA Pectic Acid (Polygalacturonic Acid) Pectin->PGA De-esterification Methanol Methanol Oligo Oligogalacturonides PGA->Oligo Hydrolysis (Endo-PG) GalA D-Galacturonic Acid PGA->GalA Hydrolysis (Exo-PG) Oligo->GalA Hydrolysis (Exo-PG) PME Pectin Methylesterase (PME) PME->Pectin PME->Methanol releases PG Polygalacturonase (PG) PG->PGA PG->Oligo

Caption: The sequential enzymatic degradation of pectin by Pectin Methylesterase and Polygalacturonase.

Experimental Workflow for PME Activity Assay (Titration)

PME_Assay_Workflow start Start prep_pectin Prepare Pectin Solution (e.g., 0.5% in 0.1M NaCl) start->prep_pectin thermo_adjust Thermostate and Adjust pH (e.g., 30°C, pH 7.5) prep_pectin->thermo_adjust add_enzyme Add PME Enzyme Extract thermo_adjust->add_enzyme titrate Titrate with NaOH to Maintain Constant pH add_enzyme->titrate record Record NaOH Volume vs. Time titrate->record calculate Calculate PME Activity record->calculate end End calculate->end PG_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (PGA Substrate + PG Enzyme) start->prep_reaction incubate Incubate at Optimal Temperature prep_reaction->incubate stop_reaction Stop Reaction with Alkaline Copper Reagent incubate->stop_reaction boil Boil for Color Development stop_reaction->boil cool Cool to Room Temperature boil->cool add_reagent Add Arsenomolybdate Reagent cool->add_reagent measure_abs Measure Absorbance (e.g., at 540 nm) add_reagent->measure_abs calculate Calculate PG Activity (using Galacturonic Acid Standard Curve) measure_abs->calculate end End calculate->end

References

Methyl D-galacturonate as a Precursor in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate, a methylated form of D-galacturonic acid, is a pivotal carbohydrate derivative primarily found as a major constituent of pectin, a complex structural polysaccharide abundant in the primary cell walls of terrestrial plants.[1][2] While often studied in the context of pectin chemistry and its role in plant biology, this compound and its direct precursor, UDP-D-galacturonate, are central to a web of metabolic pathways with significant implications for biofuel production, material science, and pharmacology. This technical guide provides a comprehensive overview of the biosynthesis and catabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways involved. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule and its enzymatic machinery.

Metabolic Pathways Involving this compound

The metabolic journey of this compound is intrinsically linked to the biosynthesis and degradation of pectin. Its primary route of synthesis is as a component of the homogalacturonan backbone of pectin, which is then subject to enzymatic modification. The free form, D-galacturonate, is channeled into various catabolic pathways in microorganisms.

Biosynthesis of the Precursor: UDP-D-galacturonate

The direct precursor for the incorporation of galacturonic acid into pectin is UDP-α-D-galacturonic acid (UDP-GalA).[3][4] This nucleotide sugar is synthesized from UDP-α-D-glucuronic acid (UDP-GlcA) through a reversible epimerization reaction at the C4 position, catalyzed by UDP-D-glucuronate 4-epimerase (EC 5.1.3.6).[3][5][6] UDP-GlcA itself is derived from the oxidation of UDP-glucose by UDP-glucose dehydrogenase.[7] The biosynthesis of UDP-D-galacturonate is a critical control point in pectin synthesis.

G Biosynthesis of UDP-D-galacturonate UDP-Glucose UDP-Glucose UDP-D-glucuronic_acid UDP-D-glucuronic acid UDP-Glucose->UDP-D-glucuronic_acid UDP-glucose dehydrogenase UDP-D-galacturonic_acid UDP-D-galacturonic acid UDP-D-glucuronic_acid->UDP-D-galacturonic_acid UDP-D-glucuronate 4-epimerase (EC 5.1.3.6) Pectin Pectin UDP-D-galacturonic_acid->Pectin Glycosyltransferases G Action of Pectin Methylesterase Methylated_Pectin Pectin with Methyl D-galacturonate Demethylated_Pectin Pectin with D-galacturonate Methylated_Pectin->Demethylated_Pectin Pectin Methylesterase (EC 3.1.1.11) Methanol Methanol Methylated_Pectin->Methanol Proton H+ Methylated_Pectin->Proton G Fungal Reductive Pathway of D-galacturonate D-Galacturonate D-Galacturonate L-Galactonate L-Galactonate D-Galacturonate->L-Galactonate D-galacturonate reductase 2-Keto-3-deoxy-L-galactonate 2-Keto-3-deoxy-L-galactonate L-Galactonate->2-Keto-3-deoxy-L-galactonate L-galactonate dehydratase Pyruvate Pyruvate 2-Keto-3-deoxy-L-galactonate->Pyruvate 2-keto-3-deoxy-L-galactonate aldolase L-Glyceraldehyde L-Glyceraldehyde 2-Keto-3-deoxy-L-galactonate->L-Glyceraldehyde 2-keto-3-deoxy-L-galactonate aldolase Glycerol Glycerol L-Glyceraldehyde->Glycerol L-glyceraldehyde reductase G Bacterial Oxidative Pathway of D-galacturonate D-Galacturonate D-Galacturonate D-Galactaro-1,5-lactone D-Galactaro-1,5-lactone D-Galacturonate->D-Galactaro-1,5-lactone Uronate dehydrogenase Galactarate Galactarate D-Galactaro-1,5-lactone->Galactarate Lactonase 2-Keto-3-deoxy-galactarate 2-Keto-3-deoxy-galactarate Galactarate->2-Keto-3-deoxy-galactarate Galactarate dehydratase alpha-Ketoglutarate α-Ketoglutarate 2-Keto-3-deoxy-galactarate->alpha-Ketoglutarate Multiple steps G Bacterial Isomerase Pathway of D-galacturonate D-Galacturonate D-Galacturonate D-Tagaturonate D-Tagaturonate D-Galacturonate->D-Tagaturonate Uronate isomerase D-Altronate D-Altronate D-Tagaturonate->D-Altronate Tagaturonate reductase 2-Keto-3-deoxy-D-gluconate 2-Keto-3-deoxy-D-gluconate D-Altronate->2-Keto-3-deoxy-D-gluconate Altronate dehydratase Pyruvate Pyruvate 2-Keto-3-deoxy-D-gluconate->Pyruvate KDG aldolase Glyceraldehyde-3-P Glyceraldehyde-3-P 2-Keto-3-deoxy-D-gluconate->Glyceraldehyde-3-P KDG aldolase

References

An In-depth Technical Guide to Methyl D-galacturonate: From Physicochemical Properties to Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate, the methyl ester of D-galacturonic acid, is a naturally occurring carbohydrate derivative of significant interest in glycobiology, plant science, and drug development. As a key component of pectin, a major structural polysaccharide in plant cell walls, it plays a crucial role in cell wall architecture and signaling. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental properties, synthesis, relevant experimental protocols, and its role in biological signaling pathways.

Physicochemical Properties and Formula

This compound is a monosaccharide derivative with the chemical formula C7H12O7.[1] Its molecular weight is 208.17 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C7H12O7[1]
Molecular Weight 208.17 g/mol [1]
IUPAC Name methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate[1]
CAS Number 16048-08-1[1]
Canonical SMILES COC(=O)C(C(C(C(C=O)O)O)O)O[1]
Appearance White crystalline powder
Solubility Soluble in water and methanol

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

A common approach to synthesize this compound involves the esterification of D-galacturonic acid. A general procedure is outlined below:

Protocol: Acid-Catalyzed Esterification of D-galacturonic Acid

  • Dissolution: Dissolve D-galacturonic acid in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate.

  • Purification: Filter the mixture to remove any salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

A strategy for the chemical synthesis of selectively methyl-esterified oligomers of galacturonic acid has also been described, starting from galactose pentaacetate and utilizing the n-pentenyl glycosylation technique.[2]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative. Pectin methylesterases (PMEs) can be used to catalyze the transfer of a methyl group to D-galacturonic acid, although their primary function is the demethylation of pectin. A more common enzymatic approach involves the controlled hydrolysis of highly methylated pectin to yield oligomers and monomers, including this compound.

Key Experimental Protocols

Pectin Methylesterase (PME) Activity Assay (Spectrophotometric)

Pectin methylesterases (PME, EC 3.1.1.11) catalyze the de-esterification of homogalacturonan, releasing methanol and protons.[3][4] The activity of PME can be determined using a coupled spectrophotometric assay.[3][5]

Principle: The methanol produced from the PME-catalyzed demethylation of pectin is oxidized by alcohol oxidase (AO) to formaldehyde and hydrogen peroxide. The formaldehyde is then oxidized by formaldehyde dehydrogenase (FDH) in the presence of NAD+, leading to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.[3][5]

Reagents:

  • Protein Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1x protease inhibitor cocktail.[3]

  • Pectin Solution: 0.5% (w/v) pectin from citrus peel in 50 mM Tris-HCl (pH 7.5).

  • Alcohol Oxidase (AO) Solution: 1 U/mL in 50 mM phosphate buffer (pH 7.5).

  • Formaldehyde Dehydrogenase (FDH) Solution: 0.5 U/mL in 50 mM phosphate buffer (pH 7.5).

  • NAD+ Solution: 2.5 mM in 50 mM phosphate buffer (pH 7.5).

Procedure:

  • Sample Preparation: Extract total soluble protein from the sample (e.g., plant tissue) using the protein extraction buffer.[3]

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing the sample extract, pectin solution, AO solution, FDH solution, and NAD+ solution.

  • Measurement: Immediately place the microplate in a microplate reader and measure the increase in absorbance at 340 nm over time.

  • Calculation: The rate of NADH production is directly proportional to the PME activity in the sample.

Characterization by NMR and Mass Spectrometry

The structure of this compound and its parent compound, D-galacturonic acid, can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

  • ¹H and ¹³C NMR: The NMR spectra of D-galacturonic acid have been well-characterized, providing a reference for the analysis of its derivatives.[6][7][8] For this compound, the presence of a methyl ester group will give rise to a characteristic signal in the ¹H NMR spectrum (around 3.8 ppm) and the ¹³C NMR spectrum (around 52 ppm).[9]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound and to analyze its fragmentation patterns for structural elucidation.

Biological Role and Signaling Pathways

This compound is a precursor to and a component of pectin, a complex polysaccharide that is a primary component of the plant cell wall. The degradation of pectin by microbial enzymes during pathogenesis or by endogenous plant enzymes during development releases oligosaccharides known as oligogalacturonides (OGAs). These OGAs act as damage-associated molecular patterns (DAMPs) that trigger plant defense responses.[10][11][12][13]

Oligogalacturonide (OGA)-Induced Signaling Pathway

The perception of OGAs by plant cells initiates a signaling cascade that leads to the activation of defense mechanisms. A simplified representation of this pathway is shown below.

OGA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pectin Pectin (Methyl-esterified Homogalacturonan) OGA Oligogalacturonides (OGAs) (DAMPs) Pectin->OGA hydrolysis PG Polygalacturonase (PG) (from pathogen or plant) PG->Pectin WAK1 Wall-Associated Kinase 1 (WAK1 Receptor) OGA->WAK1 binding ROS Reactive Oxygen Species (ROS) Burst WAK1->ROS Ca2_influx Ca²⁺ Influx WAK1->Ca2_influx MAPK_cascade MAPK Cascade (e.g., MPK3/MPK6) ROS->MAPK_cascade Ca2_influx->MAPK_cascade Defense_genes Activation of Defense Genes MAPK_cascade->Defense_genes Hormone_synthesis Hormone Synthesis (e.g., Ethylene, Jasmonic Acid) MAPK_cascade->Hormone_synthesis Immune_response Plant Immune Response Defense_genes->Immune_response Hormone_synthesis->Immune_response

Figure 1: Oligogalacturonide (OGA)-induced signaling pathway in plants.

Workflow for Studying OGA-Induced Signaling:

The following workflow outlines the key steps for investigating the signaling responses triggered by oligogalacturonides.

OGA_Signaling_Workflow start Start prep_oga Preparation of Oligogalacturonides (OGAs) (Enzymatic digestion of pectin) start->prep_oga plant_treatment Treatment of Plant Cells/Tissues with OGAs prep_oga->plant_treatment ros_measurement Measurement of Reactive Oxygen Species (ROS) Burst plant_treatment->ros_measurement mapk_activation Analysis of MAPK Activation (Western Blot) plant_treatment->mapk_activation gene_expression Analysis of Defense Gene Expression (qRT-PCR) plant_treatment->gene_expression hormone_quantification Quantification of Phytohormones (LC-MS) plant_treatment->hormone_quantification pathogen_assay Pathogen Infection Assay plant_treatment->pathogen_assay end End ros_measurement->end mapk_activation->end gene_expression->end hormone_quantification->end pathogen_assay->end

Figure 2: Experimental workflow for studying OGA-induced signaling.

Conclusion

This compound is a fundamentally important molecule at the intersection of plant biology, carbohydrate chemistry, and drug development. Its role as a constituent of pectin places it at the heart of plant cell wall dynamics and defense signaling. A thorough understanding of its properties, synthesis, and biological functions is essential for researchers and scientists working in these fields. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the multifaceted nature of this compound and its derivatives.

References

Methodological & Application

Application Note & Protocol: Enzymatic Assay of Pectin Methylesterase using Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pectin methylesterases (PME; EC 3.1.1.11) are a class of enzymes that play a crucial role in the modification of plant cell walls by catalyzing the de-esterification of homogalacturonan, a major component of pectin.[1][2] This reaction involves the hydrolysis of methyl-ester bonds, resulting in the formation of negatively charged carboxyl groups, methanol, and protons.[1][2][3] The activity of PME is implicated in various physiological processes, including cell wall extension, fruit maturation, and plant-pathogen interactions.[1][2]

This document provides a detailed protocol for a continuous, coupled spectrophotometric assay to determine PME activity using Methyl D-galacturonate as a specific substrate. The assay quantifies the release of methanol, which is stoichiometrically linked to the production of NADH, measured by the increase in absorbance at 340 nm.[4][5] This method is highly sensitive, robust, and suitable for kinetic studies and inhibitor screening.[4]

Principle of the Assay The determination of PME activity is based on a three-step coupled enzymatic reaction:

  • Pectin Methylesterase (PME): The enzyme of interest, PME, catalyzes the hydrolysis of the substrate, this compound, to produce D-galacturonic acid and methanol.[1]

  • Alcohol Oxidase (AO): The released methanol is then oxidized by alcohol oxidase (EC 1.1.3.13) to formaldehyde and hydrogen peroxide.[4][5]

  • Formaldehyde Dehydrogenase (FDH): In the final step, formaldehyde is oxidized by formaldehyde dehydrogenase (EC 1.2.1.1) in the presence of nicotinamide adenine dinucleotide (NAD⁺). This reaction produces formate and stoichiometrically reduces NAD⁺ to NADH.[4][6]

The rate of NADH formation is directly proportional to the PME activity in the sample and can be continuously monitored by measuring the increase in absorbance at 340 nm.[5][7]

Coupled_Enzymatic_Reaction_Pathway sub This compound pme Pectin Methylesterase (PME) sub->pme + H₂O prod1 D-galacturonic acid pme->prod1 methanol Methanol pme->methanol ao Alcohol Oxidase (AO) methanol->ao + O₂ formaldehyde Formaldehyde ao->formaldehyde + H₂O₂ fdh Formaldehyde Dehydrogenase (FDH) formaldehyde->fdh + H₂O nadh NADH fdh->nadh + H⁺ formate Formate fdh->formate + H⁺ nad NAD+ nad->fdh + H₂O nadh_measure Measure Absorbance at 340 nm nadh->nadh_measure

Caption: Coupled enzymatic reaction pathway for PME activity measurement.

Experimental Protocol

This protocol is optimized for a 96-well microplate format but can be adapted for cuvette-based spectrophotometers.

Materials and Equipment

Equipment:

  • Microplate reader capable of measuring absorbance at 340 nm with temperature control

  • 96-well UV-transparent microplates

  • Pipettes (single and multichannel)

  • Analytical balance

  • pH meter

  • Vortex mixer and centrifuge

  • Ice bucket

Reagents and Buffers:

  • Methyl α-D-galacturonate (Substrate)

  • Pectin Methylesterase (PME) (e.g., from orange peel, as a positive control)

  • Alcohol Oxidase (AO) from Pichia pastoris (e.g., Sigma-Aldrich)

  • Formaldehyde Dehydrogenase (FDH) from Pseudomonas sp. (e.g., Sigma-Aldrich)

  • β-Nicotinamide adenine dinucleotide hydrate (NAD⁺)

  • Tris-HCl

  • Sodium Chloride (NaCl)

  • Protease Inhibitor Cocktail

  • Purified water (e.g., deionized or Milli-Q)

Reagent Preparation
  • Protein Extraction Buffer (for sample preparation): 100 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1x Protease Inhibitor Cocktail. Store at 4°C.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Store at 4°C.

  • Substrate Stock Solution (2% w/v): Dissolve 20 mg of this compound in 1 mL of Assay Buffer. Prepare fresh.

  • Alcohol Oxidase Solution (10 U/mL): Reconstitute lyophilized AO in Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Formaldehyde Dehydrogenase Solution (2 U/mL): Reconstitute lyophilized FDH in Assay Buffer. Aliquot and store at -20°C.

  • NAD⁺ Solution (9 mM): Dissolve ~6 mg of NAD⁺ in 1 mL of Assay Buffer. Prepare fresh and keep on ice.

  • PME Positive Control (optional): Prepare a 1 mg/mL stock solution of commercial PME in Extraction Buffer. Dilute as needed for the assay.

Sample Preparation (Example for Plant Tissue)
  • Weigh approximately 100 mg of plant tissue and place it in a pre-chilled microcentrifuge tube.[5]

  • Add 500 µL of ice-cold Protein Extraction Buffer.

  • Homogenize the tissue on ice using a suitable homogenizer.

  • Rotate the extracts at 4°C for 30 minutes.[5]

  • Centrifuge at >12,000 x g for 20 minutes at 4°C.[5]

  • Carefully collect the supernatant containing the soluble protein extract. Use fresh for the assay, as PME activity can be sensitive to freezing.[5]

Assay Procedure
  • Set up the Microplate Reader: Pre-heat the instrument to 30°C. Set the measurement wavelength to 340 nm for kinetic reading (e.g., one reading per minute for 20-30 minutes).

  • Prepare Master Mix: On ice, prepare a master mix for the required number of reactions. For each well, combine the following:

    Component Volume per Well Final Concentration
    Assay Buffer 146 µL -
    Substrate Stock (2%) 20 µL 0.2%
    NAD⁺ Solution (9 mM) 10 µL 0.45 mM
    Alcohol Oxidase (10 U/mL) 2 µL 1.0 U/mL
    Formaldehyde Dehydrogenase (2 U/mL) 2 µL 0.2 U/mL

    | Total Volume | 180 µL | |

  • Plate Layout:

    • Blank/Negative Control: 20 µL of Protein Extraction Buffer + 180 µL of Master Mix.

    • Positive Control: 20 µL of diluted commercial PME + 180 µL of Master Mix.

    • Sample Wells: 20 µL of sample extract + 180 µL of Master Mix.

  • Initiate Reaction: Add 180 µL of the Master Mix to each well containing the sample or control. Mix gently by pipetting up and down, avoiding bubbles.[5]

  • Measure Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurements at 340 nm.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Substrate, Enzymes) prep_master_mix Prepare Master Mix on Ice prep_reagents->prep_master_mix prep_sample Prepare Sample Extract (e.g., Homogenization, Centrifugation) prep_sample->prep_master_mix add_mix Add Master Mix to Initiate Reaction (180 µL) prep_master_mix->add_mix add_samples Pipette Samples & Controls into 96-well Plate (20 µL) add_samples->add_mix measure Measure A340 Kinetically (e.g., 30°C for 30 min) add_mix->measure plot_data Plot Absorbance vs. Time measure->plot_data calc_rate Calculate Initial Rate (ΔA340/min) plot_data->calc_rate calc_activity Calculate PME Activity (U/mL or U/mg) calc_rate->calc_activity

Caption: General workflow for the PME enzymatic assay.
Data Analysis and Presentation

  • Calculate the Rate: For each well, determine the initial linear rate of the reaction by plotting absorbance (A340) against time (minutes). The slope of this line is the rate (ΔA340/min).

  • Correct for Background: Subtract the rate of the negative control (blank) from the rates of all samples and the positive control.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzymatic activity.

    Activity (µmol/min/mL or U/mL) = (ΔA340/min × V_total) / (ε × l × V_enzyme)

    Where:

    • ΔA340/min: The background-corrected rate of absorbance change.

    • V_total: Total reaction volume in the well (e.g., 0.2 mL).

    • ε (epsilon): Molar extinction coefficient for NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.[7]

    • l: Light path length in cm (for standard 96-well plates, this must be measured or calculated based on volume; often normalized to 1 cm for calculation simplicity, but path length correction is more accurate).

    • V_enzyme: Volume of the enzyme sample added to the well (e.g., 0.02 mL).

  • Calculate Specific Activity (optional): If the protein concentration of the sample extract is known (e.g., from a Bradford or BCA assay), calculate the specific activity.

    Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

Data Summary Table

All quantitative results should be summarized for clear comparison.

Sample IDConditionProtein Conc. (mg/mL)Rate (ΔA340/min)Activity (U/mL)Specific Activity (U/mg)
BlankNegative Control00.0010.000.00
PCPositive Control0.10.0850.2732.73
Sample 1Wild Type1.50.0520.1670.11
Sample 2Mutant A1.40.0210.0680.05
Sample 3Inhibitor X1.50.0150.0480.03

References

High-performance liquid chromatography (HPLC) method for Methyl D-galacturonate analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the analysis of Methyl D-galacturonate has been developed to provide a reliable and efficient means of quantification for researchers, scientists, and professionals in drug development. This method is crucial for the characterization of pectins and other polysaccharides where the degree of methylation is a critical parameter influencing their physicochemical properties and biological activity.

Application Notes

The analysis of this compound is frequently performed in the context of determining the degree of methylation of pectin, a key component of plant cell walls.[1][2] The degree of methylation can significantly impact the functional properties of pectin, making its accurate measurement essential in the food industry and for biomedical applications.[1]

This protocol outlines a robust HPLC method for the separation and quantification of this compound. The method can be adapted for the analysis of related compounds, such as D-galacturonic acid, by modifying the chromatographic conditions.[3] For complex samples, sample preparation steps such as enzymatic or acid hydrolysis may be necessary to liberate the monosaccharide units prior to analysis.[2][4] Derivatization is often employed to enhance the detection sensitivity, especially for UV or fluorescence detectors.[5][6]

Experimental Protocols

1. Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Generate a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Preparation from Pectin:

    • Accurately weigh 10 mg of the pectin sample and dissolve it in 1 mL of water.[5]

    • To hydrolyze the pectin and release this compound, enzymatic hydrolysis is recommended to avoid degradation of the analyte.[4]

      • Add a suitable pectinase enzyme solution (e.g., 2250 U/g of pectin) to the sample.[4]

      • Incubate the mixture at an optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to ensure complete hydrolysis.[4]

    • After hydrolysis, centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Method

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) or a specialized column like Newcrom R1 is recommended.[3]
Mobile Phase Isocratic elution with a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[3] The exact ratio should be optimized for best separation.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Injection Volume 10 - 20 µL
Detector UV detector at 190-220 nm.[7] For higher sensitivity and specificity, post-column derivatization with a fluorescent agent or the use of a Mass Spectrometer (MS) is advised.[2][5][6]

3. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time, which is determined by injecting a pure standard.

  • Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the prepared standards.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample 1
Sample 2
Sample 3

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Pectin Pectin Sample Hydrolysis Enzymatic Hydrolysis Pectin->Hydrolysis Centrifugation Centrifugation Hydrolysis->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Method HPLC Method Analyte->Method is analyzed by Application Pectin Analysis Analyte->Application is a key component in Parameters Chromatographic Parameters Method->Parameters is defined by Data Quantitative Data Method->Data generates Method->Application is applied to

Caption: Logical relationship between the analyte, method, and application.

References

Application Notes and Protocols for the Identification of Methyl D-galacturonate using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl D-galacturonate is the methyl ester of D-galacturonic acid, the primary constituent of pectin. Pectin is a complex polysaccharide widely used in the food, pharmaceutical, and cosmetic industries as a gelling agent, stabilizer, and emulsifier. The degree of methyl esterification of the galacturonic acid units within the pectin backbone is a critical determinant of its functional properties. Therefore, the accurate identification of this compound is crucial for quality control, research, and development in these fields.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides structural information about molecules based on their interaction with infrared radiation. This method is particularly well-suited for the identification of organic functional groups, making it an excellent tool for characterizing this compound and distinguishing it from its parent acid. This application note provides a detailed protocol for the identification of this compound using FT-IR spectroscopy.

Principle of the Method

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed, resulting in a peak in the FT-IR spectrum. The position, intensity, and shape of these absorption peaks are characteristic of the molecule's structure.

The key to identifying this compound lies in the distinct vibrational frequencies of its functional groups, particularly the ester carbonyl group (C=O) and the hydroxyl groups (-OH), as well as the carbohydrate fingerprint region. By comparing the obtained spectrum with known characteristic absorption bands, a confident identification can be made.

Experimental Protocol

This protocol outlines the procedure for analyzing a solid sample of this compound using the Attenuated Total Reflectance (ATR) FT-IR technique. ATR is a common sampling method that requires minimal sample preparation.[1]

3.1. Materials and Equipment

  • FT-IR Spectrometer equipped with a single reflectance ATR accessory (e.g., with a diamond crystal).[2]

  • This compound standard (solid powder).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

3.2. Instrument Parameters

  • Spectral Range: 4000 - 400 cm⁻¹[2]

  • Resolution: 4 cm⁻¹[2]

  • Number of Scans: 16-32 (signal-to-noise ratio should be optimized).

  • Mode: Absorbance.

3.3. Procedure

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for any environmental interferences (e.g., CO₂, water vapor) and instrumental artifacts.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the FT-IR spectrum of the sample.

  • Data Processing and Analysis:

    • The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance spectrum.

    • Perform baseline correction and smoothing if necessary.

    • Identify the characteristic absorption peaks and compare them with the reference values provided in Table 1.

Data Presentation: Characteristic FT-IR Peaks for this compound

The identification of this compound is primarily based on the presence of a strong absorption band corresponding to the ester carbonyl stretch, in conjunction with other characteristic peaks of a monosaccharide.

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~3350O-H stretching (hydroxyl groups)Broad, Strong
~2930C-H stretching (CH, CH₂, CH₃)Medium
~1735 C=O stretching (methyl ester) Strong, Sharp
~1440C-H bendingMedium
~1200 - 950C-O stretching and C-C stretching (fingerprint)Strong, Complex
~1015C-O stretching (pyranose ring)Strong

Note: The exact peak positions may vary slightly depending on the sample's physical state and the specific instrument used.

The most significant peak for the identification of this compound is the strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the methyl ester group.[2] In contrast, the corresponding D-galacturonic acid would show a strong absorption band for the carboxylic acid C=O stretch at a slightly lower wavenumber (around 1700-1725 cm⁻¹) and a very broad O-H stretch from the carboxylic acid group. The carboxylate form (COO⁻) would exhibit a strong asymmetric stretching band around 1600-1630 cm⁻¹.[2] The absence of a significant peak in this 1600-1630 cm⁻¹ region further supports the identification of the methyl ester.

Visualization of the Experimental Workflow

FT_IR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Interpretation Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Place_Sample Place this compound on ATR Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Spectrum Baseline Correction & Smoothing Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Compare_Data Compare with Reference Table Identify_Peaks->Compare_Data Identification Identification of This compound Compare_Data->Identification

Caption: Workflow for the identification of this compound using ATR-FT-IR spectroscopy.

References

Application Note: Structure Elucidation of Methyl D-galacturonate using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate is a key monosaccharide unit of pectin, a major component of plant cell walls. Its structure and conformation are crucial for the physicochemical properties of pectin-based materials used in the food, pharmaceutical, and biomedical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of chemical compounds. This application note details the use of 1D and 2D NMR spectroscopy for the comprehensive structure elucidation of this compound, including the assignment of proton (¹H) and carbon (¹³C) signals.

Principle of NMR Spectroscopy for Structure Elucidation

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). This allows for the differentiation of chemically non-equivalent nuclei within a molecule.

Furthermore, the interaction between the spins of neighboring nuclei leads to the splitting of NMR signals, a phenomenon called spin-spin coupling. The magnitude of this coupling, the coupling constant (J), provides valuable information about the dihedral angles between coupled nuclei, which is essential for determining the stereochemistry of the molecule.

For complex molecules like this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals correlations between coupled protons, while HSQC correlates protons with their directly attached carbons.

Data Interpretation and Structure Elucidation of this compound

In aqueous solution, this compound exists as an equilibrium mixture of two anomers, the α- and β-pyranose forms. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for the major anomers.

Note: The presented data is a compilation from spectral databases of closely related compounds, including D-galacturonic acid and its derivatives. Minor variations in chemical shifts may be observed depending on experimental conditions such as solvent, pH, and temperature.

Table 1: ¹H NMR Spectral Data of this compound in D₂O
Protonα-anomer Chemical Shift (δ, ppm)α-anomer Multiplicity & Coupling Constant (J, Hz)β-anomer Chemical Shift (δ, ppm)β-anomer Multiplicity & Coupling Constant (J, Hz)
H-1~5.25d, J ≈ 3.5~4.70d, J ≈ 8.0
H-2~3.85dd, J ≈ 3.5, 10.0~3.60dd, J ≈ 8.0, 10.0
H-3~4.10dd, J ≈ 10.0, 3.0~3.80dd, J ≈ 10.0, 3.0
H-4~4.40dd, J ≈ 3.0, 1.0~4.35dd, J ≈ 3.0, 1.0
H-5~4.90d, J ≈ 1.0~4.20d, J ≈ 1.0
-OCH₃~3.75s~3.75s
Table 2: ¹³C NMR Spectral Data of this compound in D₂O
Carbonα-anomer Chemical Shift (δ, ppm)β-anomer Chemical Shift (δ, ppm)
C-1~93.0~97.5
C-2~69.0~72.0
C-3~70.0~73.5
C-4~71.5~70.5
C-5~72.5~76.0
C-6 (C=O)~172.0~172.0
-OCH₃~53.0~53.0
Structure Elucidation Workflow

The elucidation of the structure of this compound from its NMR spectra follows a logical progression:

  • Anomeric Proton Identification: The anomeric protons (H-1) are the most deshielded ring protons and are readily identified in the ¹H NMR spectrum. The α-anomer typically has a smaller J-coupling (axial-equatorial, ~3.5 Hz) compared to the β-anomer (diaxial, ~8.0 Hz).

  • COSY for Proton Connectivity: A 2D COSY spectrum is used to trace the connectivity of the ring protons. Starting from the anomeric proton (H-1), cross-peaks will identify H-2, which in turn will show a correlation to H-3, and so on, allowing for the assignment of the entire proton spin system for each anomer.

  • HSQC for Carbon Assignment: A 2D HSQC spectrum correlates each proton with its directly attached carbon. Once the proton resonances are assigned, the corresponding carbon resonances can be unambiguously identified.

  • Identification of the Methyl Ester: A sharp singlet in the ¹H NMR spectrum around 3.75 ppm, integrating to three protons, is characteristic of the methyl ester group. The corresponding carbon signal will appear around 53 ppm in the ¹³C NMR spectrum. The carbonyl carbon (C-6) will be observed at a significantly downfield chemical shift (~172 ppm).

structure_elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Spectral Assignment cluster_structure Structure Confirmation 1H_NMR ¹H NMR Spectrum Assign_H1 Identify Anomeric Protons (H-1) 1H_NMR->Assign_H1 Assign_Ester Identify Methyl Ester Group (-OCH₃, C=O) 1H_NMR->Assign_Ester 13C_NMR ¹³C NMR Spectrum HSQC HSQC Spectrum 13C_NMR->HSQC 13C_NMR->Assign_Ester COSY COSY Spectrum Assign_H_Ring Assign Ring Protons (H-2 to H-5) COSY->Assign_H_Ring Assign_C_Ring Assign Ring Carbons (C-1 to C-5) HSQC->Assign_C_Ring Assign_H1->COSY Starting Point Assign_H_Ring->HSQC Structure Elucidated Structure of This compound Assign_C_Ring->Structure Assign_Ester->Structure

Caption: Logical workflow for the structure elucidation of this compound using NMR.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterium oxide (D₂O, 99.9 atom % D) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., TSP or DSS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent Signal Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

  • Spectral Width: 12-16 ppm, centered around 4.7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

1D ¹³C NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.

  • Temperature: 298 K.

2D NMR Acquisition (COSY and HSQC):

  • Standard pulse programs for COSY and HSQC experiments should be used as provided by the spectrometer manufacturer.

  • The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

  • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectrum and should be adjusted accordingly.

experimental_workflow Start Start Sample_Prep Sample Preparation (Weighing, Dissolution in D₂O) Start->Sample_Prep Transfer Transfer to NMR Tube Sample_Prep->Transfer NMR_Acquisition NMR Data Acquisition Transfer->NMR_Acquisition 1D_H 1D ¹H NMR NMR_Acquisition->1D_H 1D_C 1D ¹³C NMR NMR_Acquisition->1D_C 2D_COSY 2D COSY NMR_Acquisition->2D_COSY 2D_HSQC 2D HSQC NMR_Acquisition->2D_HSQC Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1D_H->Data_Processing 1D_C->Data_Processing 2D_COSY->Data_Processing 2D_HSQC->Data_Processing Analysis Spectral Analysis and Structure Elucidation Data_Processing->Analysis End End Analysis->End

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy for the structure elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided spectral data and interpretation workflow, researchers can confidently determine and confirm the structure of this important carbohydrate. The application of 1D and 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon resonances, providing a solid foundation for further studies on the properties and applications of this compound and related pectin-derived materials.

Application Notes and Protocols for the Extraction and Purification of Methyl D-galacturonate from Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of Methyl D-galacturonate from pectin, a naturally occurring polysaccharide found in the cell walls of plants. Pectin is primarily composed of α-1,4-linked D-galacturonic acid residues, which can be methyl-esterified at the C-6 carboxyl group.[1][2] this compound is a valuable biochemical reagent in glycobiology research and serves as a building block for various applications, including drug development.[3]

The following sections detail the primary methods for pectin hydrolysis to liberate this compound, followed by purification techniques to isolate the compound of interest.

I. Extraction of Pectin from Plant Material

Prior to the extraction of this compound, pectin must first be isolated from a suitable plant source. Citrus peels, apple pomace, and sugar beet pulp are common industrial sources of pectin.[4] The general procedure involves hot water extraction followed by precipitation.

Protocol 1: Pectin Extraction from Citrus Peel

  • Preparation of Raw Material : Dry citrus peels and grind them into a fine powder.

  • Hot Water Extraction : Suspend the powdered peel in hot water (typically at a pH between 1.5 and 3.0, adjusted with a suitable acid like citric or nitric acid) at a solid-to-liquid ratio of 1:25 to 1:50. Heat the suspension at 80-100°C for 1-3 hours.[5]

  • Solid-Liquid Separation : Filter the hot extract through cheesecloth or a centrifuge to remove the solid plant material.

  • Pectin Precipitation : Cool the extract and precipitate the pectin by adding two volumes of ethanol or isopropanol.

  • Washing and Drying : Wash the precipitated pectin with alcohol to remove impurities and then dry it in an oven at 40-50°C to a constant weight.

II. Hydrolysis of Pectin to Obtain this compound

The extraction of this compound from pectin requires the cleavage of the α-1,4-glycosidic bonds of the polygalacturonic acid backbone. This can be achieved through acid hydrolysis or enzymatic hydrolysis. The choice of method depends on the desired yield, purity, and the scale of the operation. It is crucial to control the hydrolysis conditions to preserve the methyl ester group.

Acid hydrolysis is a common method for depolymerizing pectin. However, harsh acidic conditions can lead to the degradation of the released sugars and the saponification of the methyl ester group.[6][7] Therefore, mild acid hydrolysis is preferred.

Protocol 2: Mild Acid Hydrolysis of Pectin

  • Pectin Solution Preparation : Dissolve the extracted pectin in distilled water to a final concentration of 1% (w/v).

  • Acidification : Adjust the pH of the pectin solution to 2.5-3.0 using a suitable acid such as sulfuric acid or hydrochloric acid.[8]

  • Hydrolysis : Heat the acidified pectin solution at 80-100°C. The reaction time needs to be optimized to maximize the yield of this compound while minimizing degradation. A typical duration is between 2 to 4 hours.[7]

  • Neutralization and Filtration : After hydrolysis, cool the solution and neutralize it with a suitable base (e.g., calcium carbonate or sodium hydroxide). Filter the solution to remove any precipitate.

Quantitative Data for Acid Hydrolysis of Pectin

ParameterValueReference
Pectin Concentration1% (w/v)[7]
AcidSulfuric Acid (H₂SO₄)[6][7]
Acid Concentration~1 M (optimal)[6][7]
Temperature100°C[6][7]
pH<1.0 to 4.5[7][8]
Highest Reducing Group Concentration6.5 g/L[7]

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, potentially leading to higher yields of this compound with fewer byproducts. Polygalacturonases (PGs) are enzymes that catalyze the hydrolysis of the α-1,4-glycosidic bonds in pectin.[9][10]

Protocol 3: Enzymatic Hydrolysis of Pectin

  • Pectin Solution Preparation : Prepare a 0.5% (w/v) solution of pectin in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 4.5).[1]

  • Enzyme Addition : Add a purified endo-polygalacturonase (e.g., from Aspergillus niger) to the pectin solution. The optimal enzyme concentration should be determined empirically but a starting point could be 1,100 U/ml.[1]

  • Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme, typically between 40-50°C, for a period of 12-24 hours with gentle agitation.[1][9]

  • Enzyme Inactivation : Inactivate the enzyme by heating the solution at 100°C for 10 minutes.[1]

  • Centrifugation : Centrifuge the digest to remove any insoluble material. The supernatant will contain the mixture of galacturonic acid derivatives.[1]

Quantitative Data for Enzymatic Hydrolysis of Pectin

ParameterValueReference
Pectin Concentration5 mg/ml (0.5%)[1]
Enzymeendo-polygalacturonase II[1]
Enzyme SourceAspergillus aculeatus[1]
Buffer50 mM ammonium acetate[1]
pH4.5[1]
Temperature40°C[1]
Incubation Time12 hours (repeated once)[1]

III. Purification of this compound

Following hydrolysis, the resulting solution contains a mixture of this compound, D-galacturonic acid, neutral sugars, and salts. Purification is necessary to isolate this compound.

Protocol 4: Chromatographic Purification

  • Ion-Exchange Chromatography : The hydrolysate can be first passed through an anion-exchange chromatography column (e.g., DEAE cellulose) to separate the acidic sugars (this compound and D-galacturonic acid) from the neutral sugars.[1]

  • Size-Exclusion Chromatography : The fraction containing the acidic sugars can be further purified using a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the monomeric units from any remaining oligomers.[1]

  • Fraction Analysis : The collected fractions should be analyzed for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Fourier Transform-Infrared Spectroscopy (FT-IR).[1]

Purity and Yield Data

MethodPurityYieldReference
Acid HydrolysisVariable, requires extensive purificationNot explicitly stated[6][7]
Enzymatic HydrolysisHigh specificity, cleaner product>40% higher productivity than batch system[9]
Pectin Extraction (Citric Acid)High Degree of Esterification13.75%[5]
Pectin Extraction (Apple Pomace)High Degree of Esterification16.8%[5]

IV. Visualizations

Pectin_Extraction_Workflow Plant_Material Plant Material (e.g., Citrus Peel) Grinding Grinding Plant_Material->Grinding Hot_Water_Extraction Hot Water Extraction (Acidified Water, 80-100°C) Grinding->Hot_Water_Extraction Filtration Filtration/ Centrifugation Hot_Water_Extraction->Filtration Pectin_Extract Pectin Extract Filtration->Pectin_Extract Precipitation Alcohol Precipitation Pectin_Extract->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Purified_Pectin Purified Pectin Washing_Drying->Purified_Pectin

Caption: Workflow for the extraction of pectin from plant material.

Hydrolysis_Purification_Workflow cluster_hydrolysis Pectin Hydrolysis cluster_purification Purification Purified_Pectin Purified Pectin Acid_Hydrolysis Mild Acid Hydrolysis (H₂SO₄, 80-100°C) Purified_Pectin->Acid_Hydrolysis Enzymatic_Hydrolysis Enzymatic Hydrolysis (Polygalacturonase, 40-50°C) Purified_Pectin->Enzymatic_Hydrolysis Hydrolysate Crude Hydrolysate Acid_Hydrolysis->Hydrolysate Enzymatic_Hydrolysis->Hydrolysate Ion_Exchange Anion-Exchange Chromatography Hydrolysate->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Purified_Product Purified Methyl D-galacturonate Size_Exclusion->Purified_Product

Caption: Workflow for hydrolysis of pectin and purification of this compound.

Pectin_Structure_Hydrolysis cluster_pectin Pectin (Homogalacturonan Chain) cluster_products Hydrolysis Products GalA1 GalA-COOCH₃ GalA2 GalA-COOH GalA1->GalA2 α-1,4 GalA3 GalA-COOCH₃ GalA2->GalA3 α-1,4 GalA4 GalA-COOCH₃ GalA3->GalA4 α-1,4 Hydrolysis Hydrolysis (Acid or Enzyme) MeGalA This compound (GalA-COOCH₃) GalA D-galacturonic acid (GalA-COOH) Hydrolysis->MeGalA yields Hydrolysis->GalA yields

Caption: Schematic of pectin hydrolysis to yield this compound.

References

Application Notes and Protocols for Studying Pectin Methylesterase Activity Using Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin methylesterases (PMEs, EC 3.1.1.11) are a class of carbohydrate esterases that play a crucial role in the modification of pectin, a major component of the plant cell wall.[1][2][3] PMEs catalyze the de-esterification of methyl-esterified D-galacturonic acid residues within the homogalacturonan backbone of pectin, releasing methanol and protons, and creating negatively charged carboxyl groups.[4][5] This enzymatic activity is pivotal in various physiological processes in plants, including cell wall extension, fruit ripening, and plant-pathogen interactions.[1][5] In the food industry, PME activity is harnessed to control the texture and gelling properties of various products.[1] For drug development professionals, understanding PME inhibition can be relevant in the context of targeting microbial PMEs involved in pathogenesis.

Methyl D-galacturonate, the methyl ester of the fundamental pectin monomer, serves as a simple and defined substrate for studying PME activity. Its use allows for straightforward kinetic analysis and inhibitor screening without the complexities associated with the polymeric and variably methylated nature of pectin. These application notes provide detailed protocols for assaying PME activity using this compound as a substrate.

Principle of Pectin Methylesterase Activity

PME catalyzes the hydrolysis of the methyl ester bond of a galacturonic acid residue. This reaction results in the formation of a free carboxyl group and a molecule of methanol.[6]

Enzymatic Reaction:

Pectin-COOCH₃ + H₂O → Pectin-COO⁻ + H⁺ + CH₃OH[6]

The activity of PME can be quantified by measuring the rate of formation of the products: the carboxyl groups (protons) or methanol. The protocols detailed below are based on these principles.

Diagram of the PME-Catalyzed Reaction

PME_Reaction Methyl_D_Galacturonate This compound Galacturonic_Acid D-galacturonic acid Methyl_D_Galacturonate->Galacturonic_Acid PME H2O H₂O PME Pectin Methylesterase (PME) PME->Galacturonic_Acid Methanol Methanol Proton H⁺

Caption: Enzymatic hydrolysis of this compound by PME.

Data Presentation: PME Activity Parameters

The optimal conditions for PME activity can vary depending on the source of the enzyme (plant, fungal, bacterial).[1] The following table summarizes typical reaction conditions for PME activity assays.

ParameterTypical Range/ValueSource Organism ExampleReference
Optimal pH 4.0 - 8.5Phytophthora infestans (alkaline)[4]
Tomato, Cotton (acidic)[7]
Optimal Temperature 25°C - 60°CPhytophthora infestans[4]
Sweet Lime Peel[6]
Substrate Concentration 0.1% - 1% (w/v) pectinSweet Lime Peel[6]
Effect of Cations Activity can be influenced by cations like Ca²⁺General[6][8]

Experimental Protocols

Protocol 1: Potentiometric Titration Assay

This method measures the release of protons (H⁺) during the enzymatic reaction by titrating the reaction mixture with a standardized base to maintain a constant pH. The rate of base consumption is directly proportional to the PME activity.

Diagram of the Potentiometric Titration Workflow

Potentiometric_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Substrate 1. Prepare Methyl D-galacturonate Solution Prepare_Enzyme 2. Prepare PME Enzyme Solution Prepare_Substrate->Prepare_Enzyme Calibrate_pH 3. Calibrate pH Meter and Autotitrator Prepare_Enzyme->Calibrate_pH Mix_Reactants 4. Mix Substrate in Reaction Vessel at Temp Calibrate_pH->Mix_Reactants Add_Enzyme 5. Add PME to Start Reaction Mix_Reactants->Add_Enzyme Titrate 6. Titrate with NaOH to Maintain Constant pH Add_Enzyme->Titrate Record_Data 7. Record Volume of NaOH vs. Time Titrate->Record_Data Plot_Data 8. Plot NaOH Volume vs. Time Record_Data->Plot_Data Calculate_Activity 9. Calculate PME Activity from the Slope Plot_Data->Calculate_Activity

Caption: Workflow for the potentiometric titration assay of PME activity.

Materials:

  • This compound

  • PME enzyme preparation

  • Sodium hydroxide (NaOH) solution, standardized (e.g., 0.01 M)

  • Deionized water

  • Reaction vessel with temperature control (e.g., water bath)

  • pH meter with an electrode

  • Autotitrator or manual burette

  • Stirrer

Procedure:

  • Substrate Preparation: Prepare a solution of this compound (e.g., 0.5% w/v) in deionized water. Adjust the pH to the desired value (e.g., pH 7.5) with dilute NaOH.

  • Enzyme Preparation: Prepare a stock solution of the PME enzyme in a suitable buffer or deionized water. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Reaction Setup: a. Pipette a known volume of the substrate solution (e.g., 20 mL) into the temperature-controlled reaction vessel. b. Allow the solution to equilibrate to the desired temperature (e.g., 30°C). c. Immerse the pH electrode and the tip of the burette from the titrator into the solution. d. Start stirring the solution gently.

  • Initiation of Reaction: Add a small, known volume of the enzyme solution (e.g., 0.2 mL) to the reaction vessel to start the reaction.[6]

  • Titration: Immediately start titrating the reaction mixture with the standardized NaOH solution to maintain a constant pH.[6][9]

  • Data Collection: Record the volume of NaOH consumed over a specific period (e.g., 10 minutes).[9]

  • Control: Perform a blank experiment without the enzyme to account for any non-enzymatic hydrolysis.

  • Calculation of Activity:

    • One unit of PME activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of carboxyl groups per minute under the specified conditions.

    • Activity (U/mL) = (Volume of NaOH consumed (L) × Molarity of NaOH (mol/L) × 10⁶ (µmol/mol)) / (Reaction time (min) × Volume of enzyme used (mL))

Protocol 2: Spectrophotometric Assay based on pH Indicators

This colorimetric method relies on the decrease in pH resulting from the production of protons. A pH indicator dye is included in the reaction mixture, and the change in its absorbance is monitored over time.

Materials:

  • This compound

  • PME enzyme preparation

  • pH indicator dye (e.g., Bromothymol Blue)

  • Buffer solution (e.g., sodium phosphate buffer, low molarity)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Reagent Preparation: a. Substrate Solution: Prepare a solution of this compound (e.g., 0.5% w/v) in a low concentration buffer (e.g., 3 mM sodium phosphate buffer, pH 7.5).[6] b. Indicator Solution: Prepare a stock solution of Bromothymol Blue (e.g., 0.01% w/v).[6] c. Enzyme Solution: Prepare a stock solution of the PME enzyme.

  • Reaction Mixture Preparation: a. In a cuvette, mix the substrate solution, the indicator solution, and deionized water to the desired final volume. For example, 2 mL of substrate solution and 0.5 mL of indicator solution.[6] b. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiation and Measurement: a. Add a small volume of the enzyme solution (e.g., 0.1 mL) to the cuvette, mix quickly, and start the spectrophotometric measurement immediately.[6] b. Monitor the decrease in absorbance at the wavelength of maximum absorbance for the alkaline form of the indicator (e.g., 620 nm for Bromothymol Blue).

  • Standard Curve: To quantify the rate of proton release, a standard curve must be generated by adding known amounts of a standard acid (e.g., galacturonic acid) to the reaction mixture and measuring the corresponding change in absorbance.

  • Calculation of Activity: The initial rate of change in absorbance is proportional to the PME activity. Convert the rate of absorbance change to the rate of proton production using the standard curve.

Protocol 3: Methanol Quantification Assay

This method quantifies the methanol released from the PME-catalyzed reaction. The methanol is first oxidized to formaldehyde by alcohol oxidase (AOX). The formaldehyde is then reacted with a chromogenic reagent to produce a colored product that can be measured spectrophotometrically.[9][10]

Diagram of the Methanol Quantification Principle

Methanol_Quantification cluster_pme_reaction PME Reaction cluster_detection_reaction Detection Reaction PME_Substrate This compound Methanol Methanol PME_Substrate->Methanol PME PME_Enzyme PME Formaldehyde Formaldehyde Methanol->Formaldehyde AOX AOX_Enzyme Alcohol Oxidase (AOX) Colored_Product Colored Product (Abs @ 412 nm) Formaldehyde->Colored_Product 2,4-Pentanedione Pentanedione 2,4-Pentanedione

Caption: Principle of PME activity measurement via methanol quantification.

Materials:

  • This compound

  • PME enzyme preparation

  • Alcohol oxidase (AOX) from Pichia pastoris[9]

  • 2,4-pentanedione (acetylacetone)[9]

  • Ammonium acetate

  • Methanol (for standard curve)

  • Spectrophotometer

  • Water baths (e.g., 30°C and 60°C)[9]

Procedure:

  • PME Reaction: a. In a test tube, mix a solution of this compound with the PME enzyme solution. b. Incubate the mixture at the optimal temperature for PME activity (e.g., 30°C) for a defined period (e.g., 15 minutes).[9] c. Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).[2]

  • Methanol Detection: a. To the reaction mixture, add a solution containing alcohol oxidase. Incubate to allow for the oxidation of methanol to formaldehyde. b. Subsequently, add a solution of 2,4-pentanedione in ammonium acetate buffer.[9] c. Incubate the mixture at a higher temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for the color-forming reaction.[9] d. Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of the resulting colored solution at 412 nm.[9]

  • Standard Curve: Prepare a standard curve using known concentrations of methanol subjected to the same detection reaction steps.

  • Calculation of Activity: Determine the amount of methanol produced in the enzymatic reaction from the standard curve and calculate the PME activity.

Concluding Remarks

The choice of assay for PME activity depends on the available equipment and the specific research question. The potentiometric titration method is a direct and continuous assay but requires specialized equipment. The spectrophotometric pH indicator assay is simpler but can be influenced by the buffering capacity of the sample. The methanol quantification assay is highly specific and sensitive but involves multiple steps. For all assays, it is crucial to perform appropriate controls and to ensure that the reaction rate is linear with respect to both time and enzyme concentration. Using this compound as a substrate provides a simplified system for fundamental studies of PME kinetics and inhibition.

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of Methyl D-galacturonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemo-enzymatic synthesis of Methyl D-galacturonate and its derivatives. This approach leverages the specificity of enzymes for the initial hydrolysis of pectin to D-galacturonic acid, followed by chemical methylation and subsequent enzymatic or chemical modifications to generate a variety of derivatives. This strategy offers a pathway to novel compounds with potential applications in drug development and material science.

Chemo-enzymatic Synthesis Strategy

The overall workflow for the synthesis of this compound derivatives is a multi-step process that begins with the enzymatic liberation of D-galacturonic acid from pectin, a readily available biopolymer. This is followed by a chemical esterification to produce the methyl ester. Subsequent derivatization can be achieved through either further chemical modifications or enzyme-catalyzed reactions, offering a versatile platform for generating a library of compounds.

Pectin Pectin GalA D-Galacturonic Acid Pectin->GalA Enzymatic Hydrolysis MeGalA This compound GalA->MeGalA Chemical Esterification Derivatives This compound Derivatives MeGalA->Derivatives Further Chemical/ Enzymatic Modification

Caption: Overall workflow for the chemo-enzymatic synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin to D-Galacturonic Acid

This protocol details the enzymatic hydrolysis of pectin to yield D-galacturonic acid. This step utilizes a combination of pectin methylesterase and polygalacturonases for efficient depolymerization.

Materials:

  • Pectin (from citrus or apple)

  • Pectin Methylesterase (PME)

  • Exo-Polygalacturonase (exo-PG)

  • Endo-Polygalacturonase (endo-PG)

  • 0.1 M Sodium acetate buffer (pH 4.5)

  • Deionized water

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Gentle heating (around 40°C) and vigorous stirring will aid dissolution.[1]

  • De-esterification: Add Pectin Methylesterase to the pectin solution at a concentration of 5 units per gram of pectin. Incubate the mixture at 37°C for 2 hours with gentle agitation.[1]

  • Hydrolysis: Adjust the pH of the solution back to 4.5 if necessary. Add polygalacturonases to the reaction mixture. A typical enzyme loading is 20 units of exo-PG and 5 units of endo-PG per gram of pectin.[1]

  • Incubation: Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.[1]

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.[1]

  • Clarification: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to remove any insoluble material.[1]

  • Collection: Carefully collect the supernatant containing the D-galacturonic acid for the next step.

cluster_0 Pectin Preparation cluster_1 Enzymatic Treatment cluster_2 Product Isolation PectinSol 1% Pectin Solution in Acetate Buffer Deester De-esterification (PME, 37°C, 2h) PectinSol->Deester Hydrolysis Hydrolysis (PGs, 50°C, 24h) Deester->Hydrolysis Inactivation Enzyme Inactivation (100°C, 10 min) Hydrolysis->Inactivation Clarification Centrifugation (10,000 x g, 15 min) Inactivation->Clarification Supernatant Supernatant with D-Galacturonic Acid Clarification->Supernatant

Caption: Workflow for the enzymatic hydrolysis of pectin.

Protocol 2: Chemical Synthesis of this compound

This protocol describes the chemical esterification of D-galacturonic acid to this compound.

Materials:

  • D-galacturonic acid (from Protocol 1)

  • Anhydrous methanol

  • 2% Anhydrous hydrogen chloride in methanol

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: Treat the D-galacturonic acid with a 2% anhydrous solution of hydrogen chloride in methanol.[2]

  • Reaction Conditions: The reaction proceeds to form the methyl ester of this compound.

  • Saponification: Subsequent saponification of the this compound methyl ester will yield the crystalline methyl D-galacturonide.[2]

  • Neutralization and Purification: Neutralize the reaction mixture with sodium bicarbonate and purify the product through crystallization or column chromatography.

Note: For a more modern approach, consider using trimethylsilyldiazomethane for a milder and more efficient methylation.

Protocol 3: Lipase-Catalyzed Synthesis of this compound Derivatives

This protocol outlines a general method for the enzymatic acylation of this compound to produce ester derivatives using a lipase.

Materials:

  • This compound

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[3]

  • Anhydrous tert-butanol[3]

  • Fatty acid (e.g., decanoic acid, lauric acid)

  • Molecular sieves

Procedure:

  • Reaction Setup: In a dried flask, dissolve this compound and the desired fatty acid in anhydrous tert-butanol.

  • Enzyme Addition: Add the immobilized lipase and molecular sieves to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant shaking.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, filter off the enzyme and molecular sieves.

  • Purification: Evaporate the solvent and purify the resulting this compound ester derivative by column chromatography.

cluster_0 Reaction Mixture cluster_1 Enzymatic Reaction cluster_2 Product Isolation MeGalA Methyl D-galacturonate Mix Combine Substrates in Solvent MeGalA->Mix FattyAcid Fatty Acid FattyAcid->Mix Solvent tert-Butanol Solvent->Mix Enzyme Add Immobilized Lipase & Molecular Sieves Mix->Enzyme Incubate Incubate with Shaking (40-60°C) Enzyme->Incubate Filter Filter to Remove Enzyme Incubate->Filter Purify Evaporate Solvent & Purify Product Filter->Purify Derivative This compound Ester Derivative Purify->Derivative

Caption: Workflow for lipase-catalyzed synthesis of this compound derivatives.

Data Presentation

The following tables summarize quantitative data from relevant studies.

Table 1: Enzymatic Hydrolysis of Pectin

ParameterValueReference
Pectin Concentration1% (w/v)[1]
PME Loading5 units/g pectin[1]
Polygalacturonase Loading20 units exo-PG, 5 units endo-PG / g pectin[1]
Incubation Temperature37°C (PME), 50°C (PG)[1]
Incubation Time2 hours (PME), 24 hours (PG)[1]
pH4.5[1]

Table 2: Lipase-Catalyzed Esterification of D-Glucuronic Acid

ParameterValueReference
EnzymeImmobilized Candida antarctica lipase[3]
Solventtert-Butanol[3]
SubstratesD-Glucuronic acid and various fatty acids[3]
NoteThis study demonstrates the feasibility of lipase-catalyzed esterification of a similar uronic acid, suggesting a viable route for this compound derivatization.

Concluding Remarks

The chemo-enzymatic synthesis of this compound derivatives presents a powerful and versatile approach for generating novel molecules. By combining the selectivity of enzymatic catalysis with the broad scope of chemical synthesis, researchers can access a wide range of structures for evaluation in drug discovery and other applications. The protocols provided herein offer a foundation for the development and optimization of synthetic routes to these promising compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl D-galacturonate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The primary starting materials are D-galacturonic acid or pectin. Pectin, a polysaccharide rich in galacturonic acid units, requires a preliminary hydrolysis step to break it down into its monomeric constituents before esterification.[1][2]

Q2: Which esterification method is most suitable for preparing this compound?

A2: The Fischer-Speier esterification is a widely used method. This reaction involves treating D-galacturonic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4] Another method involves the use of diazomethane, which offers a more controlled reaction but is hazardous and requires special handling precautions.[5]

Q3: What are the critical parameters influencing the yield of the synthesis?

A3: Several factors significantly impact the reaction yield:

  • Ratio of Reactants: A large excess of methanol is crucial to drive the equilibrium towards the product side.[6]

  • Catalyst: The choice and concentration of the acid catalyst are critical.

  • Temperature: The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate.

  • Reaction Time: Sufficient reaction time is necessary to reach equilibrium.

  • Water Removal: The removal of water, a byproduct of the reaction, will shift the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.[7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored using Thin Layer Chromatography (TLC). By comparing the TLC profile of the reaction mixture with that of the starting material (D-galacturonic acid), the consumption of the reactant and the formation of the product can be tracked.

Q5: What are the common side reactions to be aware of?

A5: When starting from pectin, acid-catalyzed hydrolysis can lead to depolymerization.[1] Other potential side reactions include β-elimination and the formation of various degradation products, especially under harsh acidic conditions and high temperatures.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Insufficient excess of methanol.- Inadequate catalyst concentration.- Reaction has not reached equilibrium.- Presence of water in the reaction mixture.- Increase the molar ratio of methanol to D-galacturonic acid.- Optimize the concentration of the acid catalyst.- Increase the reaction time and monitor by TLC.- Use a Dean-Stark trap or add molecular sieves to remove water.[7]
Incomplete Reaction - Catalyst deactivation.- Insufficient reaction temperature.- Add fresh catalyst.- Ensure the reaction is maintained at the appropriate reflux temperature.
Product Degradation - Excessively harsh reaction conditions (high temperature or high acid concentration).- Reduce the reaction temperature.- Use a milder acid catalyst or lower its concentration.
Presence of Impurities in Final Product - Incomplete removal of starting materials or catalyst.- Formation of side products.- Improve the purification process (e.g., recrystallization, column chromatography).- Neutralize the acid catalyst thoroughly during workup.
Difficulty in Product Isolation - Product is too soluble in the reaction mixture.- After neutralizing the reaction, use an appropriate organic solvent for extraction. Evaporate the solvent to obtain the product.

Quantitative Data Summary

Table 1: Influence of Reactant Ratio on Yield in Fischer Esterification

Molar Ratio (Methanol:Carboxylic Acid)Typical Yield (%)
1:1~65
10:1~97
100:1~99

Note: Data generalized from Fischer esterification principles and may vary for D-galacturonic acid.

Table 2: Comparison of Analytical Methods for Determining Degree of Methyl-esterification (DM)

MethodSample Amount RequiredAdvantagesDisadvantages
TitrationHighSimple and inexpensive.Less precise; can be affected by other acidic groups.
FT-IR SpectroscopyLowRapid and non-destructive.Requires calibration with standards.
HPLCLowHigh accuracy and can determine DM and degree of acetylation simultaneously.[9]Requires more expensive equipment and method development.

Experimental Protocols

Protocol 1: Fischer Esterification of D-galacturonic acid

This protocol describes the synthesis of this compound from D-galacturonic acid using Fischer esterification.

Materials:

  • D-galacturonic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve D-galacturonic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Characterization by FT-IR Spectroscopy

This protocol outlines the determination of the degree of methyl-esterification (DM) using FT-IR spectroscopy.[10]

Procedure:

  • Prepare a calibration curve using pectin standards with known DM values (e.g., 0%, 25%, 50%, 75%, 90%).

  • Acquire the FT-IR spectra of the standards and the synthesized this compound sample.

  • Identify the absorbance peaks at approximately 1740 cm⁻¹ (corresponding to the ester carbonyl group) and 1630 cm⁻¹ (corresponding to the carboxylic acid carbonyl group).

  • Calculate the ratio of the areas of these two peaks for the standards and the sample.

  • Plot the peak area ratio against the known DM values of the standards to generate a calibration curve.

  • Determine the DM of the synthesized sample by interpolating its peak area ratio on the calibration curve.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis D-Galacturonic Acid D-Galacturonic Acid Esterification Fischer Esterification (Methanol, H+) D-Galacturonic Acid->Esterification Pectin Pectin Hydrolysis Acid Hydrolysis Pectin->Hydrolysis Hydrolysis->D-Galacturonic Acid Workup Neutralization & Extraction Esterification->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product Analysis FT-IR, HPLC, NMR Product->Analysis

Caption: Workflow for this compound Synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Equilibrium Unfavorable Equilibrium LowYield->Equilibrium Incomplete Incomplete Reaction LowYield->Incomplete Degradation Product Degradation LowYield->Degradation ExcessMeOH Increase Methanol Excess Equilibrium->ExcessMeOH RemoveH2O Remove Water (Dean-Stark) Equilibrium->RemoveH2O OptimizeCatalyst Optimize Catalyst Concentration Incomplete->OptimizeCatalyst IncreaseTime Increase Reaction Time Incomplete->IncreaseTime CheckTemp Ensure Proper Temperature Incomplete->CheckTemp MilderConditions Use Milder Conditions Degradation->MilderConditions

Caption: Troubleshooting Low Yield in Synthesis.

References

Overcoming poor peak resolution in HPLC analysis of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for overcoming poor peak resolution during the HPLC analysis of Methyl D-galacturonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in the HPLC analysis of this compound?

Poor peak resolution, characterized by broad, tailing, fronting, or split peaks, can stem from several factors involving the column, mobile phase, instrument, and sample.[1][2] Key causes include inappropriate column selection, suboptimal mobile phase composition (pH and solvent strength), column contamination or degradation, and instrumental issues like extra-column volume or temperature fluctuations.[1][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is critical as this compound is a sugar acid.[1][4] The pH influences the ionization state of the analyte.[4] At a pH close to the pKa of this compound, you may observe peak splitting or broadening due to the presence of both ionized and non-ionized forms. Adjusting the mobile phase pH to at least 2 units above or below the pKa can ensure a single ionic form and improve peak shape. For uronic acids, a slightly acidic mobile phase is often used to suppress the ionization of residual silanol groups on the stationary phase, which can cause peak tailing.[5]

Q3: My peaks are broad. What should I check first?

Broad peaks can be caused by several factors.[1] A systematic check is recommended:

  • Column Overload: Injecting too much sample can lead to broad peaks.[1][6] Try reducing the injection volume or diluting the sample.[7]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the column and detector can cause peak broadening.[3][8]

  • Mobile Phase Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[9][10]

  • Column Contamination/Deterioration: Contaminants accumulating at the column inlet can distort peaks.[3][6]

Q4: Why am I observing split peaks for this compound?

Split peaks can occur due to:

  • Column Inlet Issues: A partially blocked frit or a void at the head of the column can cause the sample band to split.[6]

  • Sample Solvent Effects: Injecting a sample in a solvent significantly different from the mobile phase can lead to peak splitting.[9] It's best to dissolve the sample in the mobile phase.[9]

  • Anomeric Separation: Sugars like this compound can exist as alpha and beta anomers. In some chromatographic conditions, these anomers can separate, leading to split or broadened peaks.[11] Increasing the column temperature or adjusting the mobile phase pH can often help to collapse these into a single peak.[11]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is often observed for polar and acidic compounds like this compound.

  • Cause: Secondary interactions between the analyte and active sites (e.g., free silanol groups) on the silica-based stationary phase.[2][12]

  • Solution 1: Mobile Phase Modification:

    • Adjust pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing secondary interactions.[5]

    • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape, but be mindful of potential increases in backpressure.[10]

  • Solution 2: Use a Guard Column: A guard column can help by adsorbing strongly retained impurities from the sample that might otherwise contaminate the analytical column and cause peak tailing.[3]

  • Solution 3: Column Choice: Consider using a column with a less active stationary phase or one specifically designed for polar compounds.[13]

Issue 2: Poor Separation (Co-elution)

When this compound co-elutes with other components in the sample matrix.

  • Cause: Insufficient selectivity of the HPLC method.

  • Solution 1: Optimize Mobile Phase:

    • Change Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) will increase retention and may improve resolution.[14]

    • Gradient Elution: Employ a gradient elution to improve the separation of complex mixtures.[4][15]

  • Solution 2: Adjust Temperature: Lowering the column temperature can increase retention and sometimes improve peak resolution, although it will lead to longer analysis times.[16]

  • Solution 3: Change Stationary Phase: The most powerful way to alter selectivity is to change the column's stationary phase (e.g., from C18 to a Phenyl or Polar-Embedded phase).[14][17]

Data Presentation

Table 1: Recommended HPLC Parameters for this compound Analysis

ParameterRecommendationRationale
Column Type Reversed-Phase (C18, Polar-Embedded) or HILICC18 is common, but HILIC or polar-embedded phases can offer better retention and selectivity for polar analytes.[11][18]
Particle Size < 5 µm (e.g., 1.8 µm, 2.7 µm, 3.5 µm)Smaller particles provide higher efficiency and better resolution.[18][19]
Column Dimensions 2.1 or 4.6 mm ID; 50-150 mm lengthDimensions depend on the required resolution and whether using HPLC or UHPLC systems.[18][19]
Mobile Phase A 0.05 - 0.1% Formic Acid or Acetic Acid in WaterProvides an acidic pH to control analyte ionization and minimize silanol interactions.[5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Flow Rate 0.2 - 1.0 mL/minAdjust to optimize resolution and analysis time; lower flow rates can improve resolution.[16]
Column Temperature 25 - 40 °CHigher temperatures can improve peak shape for sugars by accelerating anomer interconversion but may affect retention.[11][16]
Injection Volume 1 - 10 µLKeep volume low to prevent column overload, especially when the sample solvent is stronger than the mobile phase.[16]

Table 2: Troubleshooting Summary for Poor Peak Resolution

SymptomPotential CauseSuggested Solution(s)
Broad Peaks Column overload, extra-column volume, high mobile phase strength.[1]Reduce injection volume, use shorter/narrower tubing, decrease organic solvent in the mobile phase.[7][8]
Peak Tailing Secondary silanol interactions, column contamination.[3][12]Lower mobile phase pH, use an end-capped column, flush the column, or replace the guard column.[3]
Peak Fronting Column overload, low temperature.Dilute the sample, increase column temperature.[16]
Split Peaks Blocked column frit, sample solvent incompatibility.[6]Back-flush the column, replace the column, dissolve the sample in the mobile phase.[7]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Measure 999 mL of HPLC-grade water into a 1 L clean, glass reservoir.

  • Carefully pipette 1 mL of high-purity formic acid into the water.

  • Mix the solution thoroughly.

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.[8]

  • Prepare fresh mobile phase daily to ensure reproducibility.[8]

Protocol 2: Column Equilibration
  • Install the analytical column in the correct flow direction.

  • Set the initial mobile phase composition (e.g., 95% Aqueous, 5% Organic).

  • Begin pumping the mobile phase at a low flow rate (e.g., 0.1 mL/min) and gradually increase to the desired setpoint to avoid pressure shock to the column.[20]

  • Equilibrate the column by flushing with at least 10-20 column volumes of the initial mobile phase.

  • Monitor the baseline until it is stable and free of drift before injecting any samples.[3] A stable baseline is crucial for accurate analysis.[10]

Visualizations

G start Poor Peak Resolution (Broad, Tailing, Split) check_column 1. Check Column - Age/History? - Contamination? start->check_column check_mobile_phase 2. Check Mobile Phase - Correct pH? - Freshly Prepared? start->check_mobile_phase check_instrument 3. Check Instrument - Leaks? - Extra-column volume? start->check_instrument check_sample 4. Check Sample & Method - Overload? - Solvent mismatch? start->check_sample solution_column Action: - Flush/Replace Column - Use Guard Column check_column->solution_column Problem Found solution_mobile_phase Action: - Adjust pH (add acid) - Optimize % Organic check_mobile_phase->solution_mobile_phase Problem Found solution_instrument Action: - Tighten Fittings - Use shorter/narrower tubing check_instrument->solution_instrument Problem Found solution_sample Action: - Reduce Injection Volume - Dissolve sample in mobile phase check_sample->solution_sample Problem Found end_node Resolution Improved solution_column->end_node solution_mobile_phase->end_node solution_instrument->end_node solution_sample->end_node

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

G cluster_system HPLC System Components Injector Injector - Sample Solvent Mismatch - Overload Peak_Problem Poor Peak Resolution Injector->Peak_Problem causes Broad/Split Peaks Column Column - Contamination - Degradation - Wrong Stationary Phase Column->Peak_Problem causes Tailing/Broad Peaks MobilePhase Mobile Phase - Incorrect pH - Wrong % Organic - Not Degassed MobilePhase->Peak_Problem causes Tailing/Poor Separation Detector Detector & Tubing - Extra-Column Volume - High Time Constant Detector->Peak_Problem causes Broad Peaks

Caption: Relationship between HPLC components and common peak shape problems.

References

Troubleshooting low signal intensity in mass spectrometry of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the mass spectrometry analysis of Methyl D-galacturonate, particularly focusing on issues related to low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very weak or non-existent signal for my this compound standard?

A weak or absent signal is a common issue in the mass spectrometry of acidic carbohydrates.[1] The problem can often be attributed to three main areas: the sample preparation, the instrument's operational state, or the analytical method settings.[2] Initial checks should include verifying the sample concentration, ensuring the mass spectrometer is properly tuned and calibrated, and confirming that the ionization source parameters are appropriate for this class of compounds.[2]

Q2: How can I improve the ionization efficiency of this compound?

The inherent hydrophilic nature of carbohydrates can lead to low ionization efficiency.[3] Several strategies can be employed to enhance signal intensity:

  • Derivatization: Chemical methylation (permethylation) of hydroxyl and carboxyl groups can significantly improve ionization efficiency for both neutral and acidic oligosaccharides by reducing their polarity.[4]

  • Mobile Phase Optimization: The addition of a small percentage of a modifier like formic acid to the mobile phase can improve protonation in positive ion mode.[5] In negative ion mode, a volatile buffer like ammonium acetate or ammonium carbonate can be beneficial.

  • Ion Source Optimization: Fine-tuning ion source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature is critical for efficient desolvation and ion formation.[6][7]

Q3: I suspect adduct formation is affecting my signal. How can I control it?

Adduct formation (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺) is common for carbohydrates.[8] While adducts can sometimes enhance ionization, they can also lead to a fragmented signal or suppression of the desired ion.[9]

  • To promote adduct formation for improved sensitivity: A suitable salt can be added to the mobile phase, potentially increasing sensitivity by up to three orders of magnitude.[8]

  • To minimize unwanted adducts: The use of high-purity, MS-grade solvents and meticulous cleaning of all glassware is essential to reduce inorganic ion contamination.[5][10] Sample cleanup procedures like solid-phase extraction (SPE) can also be effective.[11]

Q4: Could in-source fragmentation be the cause of my low signal intensity for the precursor ion?

Yes, in-source fragmentation is a known phenomenon, especially for acidic oligosaccharides.[4][12] This occurs when the analyte fragments within the ion source before mass analysis, leading to a diminished signal for the intended precursor ion. To mitigate this, try reducing the ion source temperature and cone voltage.[13]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

If you are experiencing low or no signal for this compound, follow this systematic troubleshooting guide.

Potential Causes and Solutions

Potential CauseTroubleshooting StepExpected Outcome
Incorrect Sample Concentration Prepare a dilution series of your standard to determine the optimal concentration. Overly concentrated samples can cause ion suppression.[2]Identification of the concentration that yields the best signal-to-noise ratio.
Poor Ionization Efficiency Optimize ion source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature.[7] Consider derivatization (permethylation) to increase the hydrophobicity of the analyte.[4]A stable and consistent spray, leading to improved signal intensity.
Sample Contamination Ensure the use of LC-MS grade solvents and reagents.[14] Implement a sample cleanup step, such as Solid-Phase Extraction (SPE), to remove salts and other contaminants.[11]Reduction in background noise and potential removal of ion-suppressing species.
Instrument Not Calibrated Perform a full calibration of the mass spectrometer using the manufacturer's recommended standards.[2]Accurate mass assignments for all observed ions.
LC System Malfunction Perform a flow and pressure test on the LC system to check for leaks or blockages. Ensure proper sample delivery to the mass spectrometer.[13]Normal system pressure and flow rate.
Issue 2: Inconsistent Signal and Poor Reproducibility

Inconsistent signal intensity can make quantification unreliable. Here are common causes and their solutions.

Potential Causes and Solutions

Potential CauseTroubleshooting StepExpected Outcome
Unstable ESI Spray Visually inspect the spray needle. A sputtering or unstable spray can be caused by a clog or improper positioning. Clean or replace the ESI needle as needed.[14]A consistent and fine spray, leading to a stable ion current.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[15] Optimize the chromatographic separation to resolve the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects.[5]Improved run-to-run reproducibility and more accurate quantification.
Mobile Phase Inconsistency Prepare fresh mobile phase daily. Ensure thorough mixing of mobile phase components, especially when using additives.Consistent retention times and peak areas.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general guideline for cleaning up samples containing uronic acids to remove interfering salts and other polar impurities.[11]

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol through a C18 SPE cartridge.

    • Follow with 1-2 column volumes of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the aqueous sample onto the cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of deionized water to remove salts and highly polar impurities.

  • Elution:

    • Elute the this compound with a suitable organic solvent, such as methanol or acetonitrile.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in the initial mobile phase conditions for LC-MS analysis.

Protocol 2: Permethylation of this compound

Permethylation is a derivatization technique that can significantly enhance the signal intensity of carbohydrates.[4]

  • Note: This procedure involves hazardous materials and should be performed in a fume hood with appropriate personal protective equipment.

  • Sample Drying: Ensure the sample is completely dry.

  • Reagent Preparation: Prepare a slurry of sodium hydroxide in anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Add the NaOH/DMSO slurry to the dried sample, followed by the addition of methyl iodide.

  • Incubation: Allow the reaction to proceed at room temperature with gentle agitation.

  • Quenching: Quench the reaction by the slow addition of water.

  • Extraction: Extract the permethylated product using a nonpolar solvent like dichloromethane.

  • Washing: Wash the organic layer with water to remove any remaining reagents.

  • Drying and Reconstitution: Dry the organic layer, evaporate the solvent, and reconstitute the sample in a suitable solvent for MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Low Signal Intensity check_instrument 1. Check Instrument Status (Tuning, Calibration, Cleaning) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Action: Perform Maintenance (Tune, Calibrate, Clean Source) instrument_ok->fix_instrument No check_sample 2. Evaluate Sample (Concentration, Degradation, Purity) instrument_ok->check_sample Yes fix_instrument->check_instrument sample_ok Sample OK? check_sample->sample_ok fix_sample Action: Optimize Sample Prep (Adjust Concentration, Use Fresh Sample, SPE Cleanup) sample_ok->fix_sample No check_method 3. Optimize MS Method (Ionization Mode, Source Parameters, Mobile Phase) sample_ok->check_method Yes fix_sample->check_sample method_ok Signal Improved? check_method->method_ok solution End: Signal Optimized method_ok->solution Yes further_investigation Action: Advanced Troubleshooting (Derivatization, Different Ionization) method_ok->further_investigation No further_investigation->check_method Sample_Prep_Workflow start Raw Sample extraction Aqueous Extraction start->extraction cleanup Sample Cleanup (SPE) - Remove Salts - Remove Polar Interferences extraction->cleanup derivatization_choice Derivatization Needed? cleanup->derivatization_choice permethylation Permethylation - Increase Hydrophobicity - Enhance Ionization derivatization_choice->permethylation Yes reconstitution Reconstitution in Mobile Phase derivatization_choice->reconstitution No permethylation->reconstitution analysis LC-MS Analysis reconstitution->analysis

References

Technical Support Center: Optimizing Enzyme Assays with Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzyme assays involving Methyl D-galacturonate. The primary enzyme discussed is Pectin Methylesterase (PME), which catalyzes the de-esterification of methylesterified D-galacturonic acid residues within pectin chains.

Frequently Asked Questions (FAQs)

Q1: Which enzyme should I use to assay activity on this compound?

A1: The most relevant and well-characterized enzyme for removing the methyl group from this compound residues is Pectin Methylesterase (PME, EC 3.1.1.11). PME specifically catalyzes the hydrolysis of the methyl ester bond of pectin, releasing methanol and protons. While most studies focus on the polymeric substrate (pectin), the fundamental reaction occurs at the this compound unit.

Q2: What is the direct substrate for Pectin Methylesterase (PME)?

A2: The natural and most commonly used substrate for PME is pectin, a complex polysaccharide rich in methylesterified D-galacturonic acid units. While the catalytic action occurs on individual this compound residues, the enzyme's processivity and kinetics are typically studied using the polymeric form. There is limited direct evidence in the literature for PME activity on monomeric this compound.

Q3: What are the typical optimal conditions for a PME assay?

A3: The optimal pH and temperature for PME activity vary depending on the source of the enzyme (plant, fungal, or bacterial). Generally, plant and bacterial PMEs have optimal pH ranges from neutral to alkaline (pH 7.0-8.5), while fungal PMEs often prefer acidic conditions (pH 4.0-6.0).[1] Optimal temperatures commonly range from 30°C to 60°C.[1][2] It is crucial to determine the optimal conditions for your specific enzyme empirically.

Q4: How can I measure PME activity?

A4: PME activity can be measured using several methods:

  • Titration Assay: This method involves titrating the acidic protons released during the de-esterification reaction with a standardized base (e.g., NaOH) to maintain a constant pH. The rate of base consumption is proportional to the enzyme activity.[3][4][5]

  • Colorimetric/Spectrophotometric Assays: These methods are often coupled enzyme assays. One common approach is to measure the methanol produced. The methanol is oxidized by alcohol oxidase to formaldehyde, which is then quantified colorimetrically.[6][7] Another spectrophotometric method monitors the pH change using a pH indicator like bromothymol blue.[8]

  • Gel Diffusion Assay: This is a qualitative or semi-quantitative method where the enzyme diffuses through a pectin-containing agarose gel. The de-esterified pectin is then visualized with a dye like ruthenium red.[9]

Q5: Are there any common inhibitors of PME?

A5: Yes, PME activity can be inhibited by several factors. Product inhibition can occur from the accumulation of de-esterified pectin (polygalacturonic acid).[10] Also, naturally occurring proteinaceous pectin methylesterase inhibitors (PMEIs) can specifically bind to and inactivate PMEs.[11][12][13][14][15] Additionally, high concentrations of metal ions can inhibit the enzyme reaction.

Troubleshooting Guides

Issue 1: No or Low Enzyme Activity
Possible Cause Troubleshooting Step
Incorrect pH or Temperature Verify that the assay buffer pH and incubation temperature are optimal for your specific PME. Optimal conditions can vary significantly between enzymes from different sources.[1][2]
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at low temperatures) and has not undergone multiple freeze-thaw cycles. Perform a positive control with a known active enzyme if possible.
Substrate Quality Use a high-quality pectin substrate with a suitable degree of methylation. The source and preparation of pectin can affect enzyme activity.
Presence of Inhibitors Check for potential inhibitors in your sample or reagents. If using crude enzyme extracts, endogenous PMEIs may be present.[11][12][13][14][15]
Incorrect Cofactor Concentration While PME itself does not require cofactors, some PMEs are salt-dependent and require cations like Na+ for optimal activity.[16]
Issue 2: High Background Signal or Non-linear Reaction Rate
Possible Cause Troubleshooting Step
Spontaneous Substrate Hydrolysis At alkaline pH, the methyl ester bonds of pectin can undergo spontaneous hydrolysis.[3] Run a no-enzyme control to quantify the rate of spontaneous hydrolysis and subtract it from your sample readings.
Enzyme Concentration Too High If the initial reaction rate is too fast to measure accurately, dilute the enzyme. The reaction should be linear for a sufficient period to determine the initial velocity.
Substrate Depletion If the reaction rate decreases over time, it may be due to substrate depletion. Ensure that you are measuring the initial velocity where the substrate concentration is not limiting.
Product Inhibition The accumulation of polygalacturonic acid can inhibit PME activity.[10] Measure the initial reaction rate to minimize the effects of product inhibition.

Quantitative Data Summary

Table 1: Optimal Conditions for Pectin Methylesterase from Various Sources

Enzyme Source Optimal pH Optimal Temperature (°C) Reference
Alyanak Apricot7.560[2]
Black Carrot7.555[2]
Hawthorn7.555[2]
Fungal (Aspergillus niger)4.0 - 6.045[1]
Bacterial6.0 - 8.0N/A[1]
Tomato8.0N/A[9]
Melon8.0N/A[9]

Table 2: Kinetic Parameters of Pectin Methylesterase with Pectin Substrate

Enzyme Source Km (mg/mL) Vmax (units/mL) Reference
Alyanak Apricot1.693.41[2]
Black Carrot2.14N/A[2]
Apple0.098N/A[2]
Banana0.152N/A[2]
Grapefruit0.274N/A[2]

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, salt concentration) and the specific pectin substrate used.[2]

Experimental Protocols

Protocol 1: Titration Assay for PME Activity

This protocol is adapted from standard methods for determining PME activity by titrating the released protons.[4][5]

Materials:

  • Pectin solution (1% w/v in 0.1 M NaCl)

  • PME enzyme solution

  • 0.01 M NaOH, standardized

  • pH meter with a micro-electrode

  • Thermostatted reaction vessel with a magnetic stirrer

  • Microburette

Procedure:

  • Add 20 mL of the 1% pectin solution to the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Adjust the pH of the pectin solution to the optimal pH for your enzyme (e.g., pH 7.5) using 0.01 M NaOH.

  • Initiate the reaction by adding a known volume of the enzyme solution (e.g., 0.2 mL) to the pectin solution with stirring.

  • Immediately start monitoring the pH. As the enzyme reaction proceeds, the pH will drop due to the release of protons.

  • Maintain the pH at the initial setpoint by adding 0.01 M NaOH from the microburette.

  • Record the volume of NaOH added over time for a defined period (e.g., 5-10 minutes) during which the rate of addition is linear.

  • Calculate the enzyme activity based on the rate of NaOH consumption. One unit of PME activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of protons per minute under the specified conditions.

Protocol 2: Colorimetric Assay for PME Activity (Coupled Enzyme Assay)

This protocol is based on the quantification of methanol released from pectin by PME, followed by enzymatic oxidation and colorimetric detection.[6][7]

Materials:

  • Pectin solution (0.5% w/v in 50 mM Tris-HCl, pH 7.5)

  • PME enzyme solution

  • Alcohol oxidase (AO) solution

  • Formaldehyde dehydrogenase (FDH) solution

  • NAD+ solution

  • Microplate reader capable of reading absorbance at 340 nm

  • 96-well microplate

Procedure:

  • Prepare a master mix containing the pectin solution, AO solution, FDH solution, and NAD+ solution.

  • Pipette the master mix into the wells of the microplate.

  • Add the PME enzyme solution to the wells to initiate the reaction. Include a no-enzyme control.

  • Immediately place the microplate in the microplate reader and monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation, and thus the rate of absorbance increase, is proportional to the PME activity.

  • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Visualizations

experimental_workflow_titration cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Pectin Prepare 1% Pectin Solution in 0.1 M NaCl Equilibrate Equilibrate Pectin Solution to Temperature and pH Pectin->Equilibrate NaOH Prepare 0.01 M NaOH Titrate Titrate with NaOH to Maintain Constant pH NaOH->Titrate Enzyme Prepare Enzyme Dilution AddEnzyme Add Enzyme to Start Reaction Enzyme->AddEnzyme Equilibrate->AddEnzyme AddEnzyme->Titrate Record Record NaOH Volume vs. Time Titrate->Record Calculate Calculate Rate of NaOH Consumption Record->Calculate Activity Determine Enzyme Activity Calculate->Activity

Titration Assay Workflow.

experimental_workflow_colorimetric cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MasterMix Prepare Master Mix: Pectin, AO, FDH, NAD+ Pipette Pipette Master Mix into Microplate MasterMix->Pipette Enzyme Prepare Enzyme Dilution AddEnzyme Add Enzyme to Wells Enzyme->AddEnzyme Pipette->AddEnzyme Read Read Absorbance at 340 nm over Time AddEnzyme->Read Rate Determine Rate of Absorbance Change Read->Rate Activity Calculate Enzyme Activity Rate->Activity

Colorimetric Assay Workflow.

troubleshooting_logic Start Encountering Assay Problems NoActivity No or Low Activity Start->NoActivity HighBg High Background or Non-linear Rate Start->HighBg CheckConditions Check pH and Temperature NoActivity->CheckConditions CheckEnzyme Verify Enzyme Integrity NoActivity->CheckEnzyme CheckSubstrate Assess Substrate Quality NoActivity->CheckSubstrate CheckInhibitors Investigate Potential Inhibitors NoActivity->CheckInhibitors SpontaneousHydrolysis Check for Spontaneous Substrate Hydrolysis HighBg->SpontaneousHydrolysis EnzymeConc Optimize Enzyme Concentration HighBg->EnzymeConc SubstrateDepletion Ensure Initial Velocity Measurement HighBg->SubstrateDepletion

Troubleshooting Logic Diagram.

References

Preventing Degradation of Methyl D-galacturonate: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Methyl D-galacturonate during sample preparation is critical for accurate analysis. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound is susceptible to both enzymatic and chemical degradation. The primary causes include:

  • Enzymatic Degradation: Pectin-degrading enzymes, such as polygalacturonase and pectin methylesterase, can hydrolyze the glycosidic bonds or remove the methyl ester group. These enzymes are often present in plant-derived samples.[1][2]

  • Chemical Hydrolysis: The methyl ester and glycosidic linkages are susceptible to hydrolysis under both acidic and alkaline conditions, particularly at elevated temperatures.[3]

  • Non-Enzymatic Browning: At high temperatures, uronic acids can undergo degradation, which is accelerated in the presence of amino acids.[4]

  • Lactonization: In acidic solutions, uronic acids can form lactones, which can complicate chromatographic analysis.[5]

Q2: What are the optimal pH and temperature ranges to maintain the stability of this compound in aqueous solutions?

A2: To minimize degradation, it is crucial to control both pH and temperature.

  • pH: A slightly acidic environment, around pH 4-5, is generally recommended to minimize both acid- and base-catalyzed hydrolysis. Extreme pH values should be avoided. For instance, hyaluronic acid, another uronic acid-containing polysaccharide, undergoes significant degradation below pH 4 and above pH 11.[6]

  • Temperature: Sample preparation should be performed at low temperatures (e.g., on ice or at 4°C) whenever possible. High temperatures accelerate both enzymatic and chemical degradation. Studies on D-galacturonic acid have shown that degradation is significant at temperatures above 160°C, but even moderately elevated temperatures over long periods can lead to sample loss.[4]

Q3: What are the recommended storage conditions for this compound standards and samples?

A3: Proper storage is essential to maintain the integrity of your samples and standards.

  • Short-term Storage (days): Aqueous solutions should be stored at 2-8°C. To prevent microbial growth, sterile filtration or the addition of a preservative (e.g., sodium azide, in a concentration compatible with your analytical method) may be considered.

  • Long-term Storage (weeks to months): For long-term storage, it is best to store samples and standards in a frozen state (-20°C or -80°C). Lyophilization (freeze-drying) of purified samples is also an excellent option for long-term stability.

  • Solvent: For preparing stock solutions, use high-purity water or a buffer system that maintains a stable pH in the optimal range (pH 4-5). For GC-MS applications where derivatization is required, samples are typically dried and reconstituted in an anhydrous organic solvent just before derivatization.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC Analysis (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Use a column with a highly inert stationary phase (e.g., end-capped C18).- Adjust the mobile phase pH to suppress the ionization of any free carboxyl groups on the analyte or silanol groups on the column. A slightly acidic mobile phase (pH 3-4) is often effective.- Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations to block active sites on the stationary phase.
Column Overload - Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch - Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
Formation of Anomers or Lactones - Control the pH of the sample and mobile phase to favor one form.- Allow the sample to equilibrate in the mobile phase for a consistent time before injection to ensure a stable anomeric equilibrium.
Column Void or Contamination - Flush the column with a strong solvent.- If the problem persists, replace the column.
Issue 2: Low Recovery or Complete Loss of Analyte
Potential Cause Troubleshooting Steps
Enzymatic Degradation - Immediately after sample collection, heat-inactivate enzymes by boiling the sample for 5-10 minutes (if the analyte is heat-stable for short periods) or by adding an organic solvent like ethanol to precipitate proteins.- Incorporate a protein precipitation step (e.g., using trichloroacetic acid or acetonitrile) followed by centrifugation or filtration.
Chemical Hydrolysis - Maintain the sample pH within the stable range (pH 4-5) throughout the preparation process.- Avoid high temperatures during extraction and evaporation steps. Use a rotary evaporator at low temperatures or lyophilization.
Adsorption to Surfaces - Use silanized glassware or low-adsorption plasticware for sample collection and preparation.
Inefficient Extraction from Matrix - Optimize the extraction solvent and method. For plant tissues, homogenization in a buffered solution or an organic solvent mixture may be necessary.- For fermentation broths, a solid-phase extraction (SPE) cleanup may be required to remove interfering substances.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue
  • Homogenization: Immediately after harvesting, freeze the plant tissue in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Suspend the powdered tissue in 80% ethanol and heat at 70°C for 15-20 minutes to inactivate enzymes and extract soluble compounds.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Solvent Evaporation: Evaporate the ethanol from the supernatant using a rotary evaporator at a temperature below 40°C.

  • Reconstitution and Filtration: Reconstitute the dried extract in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5) and filter through a 0.22 µm syringe filter before analysis.

Protocol 2: Sample Preparation for GC-MS Analysis (Derivatization)
  • Drying: Transfer an aliquot of the purified aqueous sample to a GC vial and dry completely under a stream of nitrogen or using a vacuum concentrator. It is crucial to ensure the sample is anhydrous as water can interfere with the derivatization reaction.

  • Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and incubate at 60°C for 30 minutes. This step converts the reducing end to a methoxime, preventing the formation of multiple anomeric peaks.

  • Silylation: After cooling, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and incubate at 70°C for 60 minutes. This step converts hydroxyl groups to their trimethylsilyl (TMS) ethers, increasing volatility.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation Pectinases Chemical Degradation Chemical Degradation This compound->Chemical Degradation pH, Temp Galacturonic Acid + Methanol Galacturonic Acid + Methanol Enzymatic Degradation->Galacturonic Acid + Methanol PME Oligogalacturonates Oligogalacturonates Enzymatic Degradation->Oligogalacturonates PG Chemical Degradation->Galacturonic Acid + Methanol Further Degradation Products Further Degradation Products Chemical Degradation->Further Degradation Products

Caption: Major degradation pathways of this compound.

cluster_workflow Sample Preparation Workflow Sample Sample Enzyme Inactivation Enzyme Inactivation Sample->Enzyme Inactivation Heat/Solvent Extraction Extraction Enzyme Inactivation->Extraction Cleanup Cleanup Extraction->Cleanup SPE/Filtration Analysis Analysis Cleanup->Analysis HPLC/GC-MS

Caption: General workflow for sample preparation.

References

Addressing matrix effects in the analysis of Methyl D-galacturonate from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges posed by matrix effects during the quantitative analysis of Methyl D-galacturonate from complex plant extracts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of plant extracts?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), this interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] Plant extracts are chemically complex, containing a wide array of compounds like pigments, lipids, phenolics, and other secondary metabolites that can co-elute with this compound.[1] These effects compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to an under- or overestimation of the true analyte concentration.[3][4][5]

Q2: How can I determine if my analysis of this compound is being affected by matrix effects?

A2: There are three primary methods to assess the presence and magnitude of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where the signal response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a pure solvent at the same concentration.[2][6] A significant difference in signal intensity indicates the presence of matrix effects.[3]

  • Post-Column Infusion: This qualitative method helps identify at which retention times matrix effects occur.[6] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column.[2] A blank matrix extract is then injected, and any fluctuation in the constant signal baseline indicates regions of ion suppression or enhancement.[2][3]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent is compared to the slope of a curve prepared in matrix-matched standards (i.e., blank plant extract spiked with the analyte at different concentrations).[2][4] A statistically significant difference between the slopes confirms the presence of matrix effects.

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: Strategies can be grouped into three main categories:

  • Sample Preparation and Cleanup: The goal is to remove interfering components before the sample is injected into the LC-MS system.[7] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and simple sample dilution.[2][8][9] Diluting the sample can reduce the concentration of interfering compounds, but may compromise the sensitivity of the assay if the analyte concentration is low.[6][7]

  • Chromatographic Separation: Optimizing the LC method can help separate this compound from the matrix components that cause interference.[7] This can be achieved by adjusting the mobile phase composition, modifying the gradient elution program, or using a different type of chromatography column to improve resolution.[2][10]

  • Correction and Compensation: When matrix effects cannot be eliminated, their impact can be corrected for. The most effective method is the use of a stable isotope-labeled (SIL) internal standard, as it behaves nearly identically to the analyte during ionization. An alternative is to use matrix-matched calibration curves, where the calibration standards are prepared in a blank matrix that is representative of the samples being analyzed.[4][11]

Section 2: Troubleshooting Guide

Problem: I am observing poor reproducibility and high variability in my quantitative results for this compound across different samples.

  • Possible Cause: Significant and variable matrix effects between individual plant extract samples.[2] The composition of one extract may be different enough from another to cause varying degrees of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Use the post-extraction spike method on several representative samples to determine the extent and variability of the matrix effect.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for correcting variability. A SIL-IS for this compound will co-elute and experience the same ionization effects, providing reliable normalization.

    • Improve Sample Cleanup: If a SIL-IS is unavailable, implement a more rigorous and consistent sample cleanup protocol, such as SPE, to remove a larger portion of the interfering matrix components.[8][12]

    • Use Matrix-Matched Calibration: If the matrix is reasonably consistent across samples, preparing calibration standards in a pooled blank matrix extract can compensate for systematic matrix effects.[4]

Problem: The signal intensity for this compound is very low, resulting in poor sensitivity and high limits of quantification (LOQ).

  • Possible Cause: Severe ion suppression caused by co-eluting matrix components.[2]

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions where significant ion suppression occurs.[2][6]

    • Modify Chromatographic Conditions: Adjust the LC gradient or mobile phase to shift the elution of this compound away from the identified suppression zones.[10] Consider trying a different column chemistry (e.g., HILIC for polar compounds) that may provide better separation from interfering species.

    • Enhance Sample Cleanup: Focus on removing the compounds that are likely causing the suppression. For example, if phospholipids are suspected, a specific phospholipid removal SPE cartridge or a hexane wash could be added to the sample preparation workflow.[10]

    • Check MS Parameters: Optimize mass spectrometer source conditions (e.g., ionization polarity, capillary voltage) to maximize the signal for your analyte relative to the background noise.[6]

Section 3: Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol provides a quantitative measure of the matrix effect.

Methodology:

  • Prepare Set A (Solvent Standard): Prepare a standard solution of this compound in the initial mobile phase solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Set B (Post-Extraction Spike):

    • Extract a blank plant sample (known not to contain this compound) using your established sample preparation method.

    • After the final extraction step, spike the resulting blank extract with this compound to achieve the same final concentration as in Set A.

  • Analysis: Analyze at least three replicates of both Set A and Set B by LC-MS/MS.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

Interpretation of Results:

  • ME = 100%: No matrix effect.

  • ME < 100%: Ion suppression.

  • ME > 100%: Ion enhancement.

  • A value between 80% and 120% is often considered a negligible or acceptable matrix effect.[9]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for cleaning up plant extracts using a C18 SPE cartridge to reduce matrix interference.

Methodology:

  • Sample Pre-treatment: Evaporate the initial plant extract to dryness and reconstitute it in a weak, aqueous solvent (e.g., 1% acetic acid in water).[2]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by an equilibration step with the sample reconstitution solvent.[2]

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove highly polar interferences while retaining this compound.

  • Elution: Elute the target analyte, this compound, with a stronger organic solvent (e.g., 80% acetonitrile with 1% acetic acid).[2]

  • Final Step: Evaporate the eluate to dryness and reconstitute it in the initial mobile phase for LC-MS analysis.[2]

Section 4: Data Summaries and Visualizations

Data Summaries

Table 1: Comparison of Strategies to Address Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of all matrix components along with the analyte.[9]Simple, fast, and cost-effective.[6]Reduces sensitivity; may not be suitable for trace-level analysis.[7]
Sample Cleanup (SPE/LLE) Physically removes interfering compounds from the sample matrix before analysis.[8]Can significantly reduce matrix effects and improve assay robustness.[12]Can be time-consuming, costly, and may lead to analyte loss.
Chromatographic Optimization Separates the analyte from co-eluting interferences in time.[7]Avoids additional sample preparation steps.May require significant method development; may not resolve all interferences.
Matrix-Matched Calibration Compensates for signal suppression/enhancement by using a calibration curve prepared in a representative blank matrix.[4]Highly effective for consistent matrices; more accurate than solvent calibration.Requires a true blank matrix, which can be difficult to obtain; does not correct for inter-sample variability.
Stable Isotope-Labeled IS A labeled version of the analyte is added to each sample and experiences the same matrix effects, providing accurate correction.Considered the "gold standard" for compensation; corrects for both extraction variability and matrix effects.[2]Can be very expensive and may not be commercially available for all analytes.[6]

Table 2: Example Calculation of Matrix Effect using the Post-Extraction Spike Method

ReplicateSample TypeMean Peak AreaCalculated Matrix Effect (%)
1Standard in Solvent1,520,400\multirow{3}{*}{68.1% (Ion Suppression) }
2Standard in Solvent1,495,100
3Standard in Solvent1,555,900
Average Standard in Solvent 1,523,800
1Post-Extraction Spike1,055,200
2Post-Extraction Spike1,011,700
3Post-Extraction Spike1,048,300
Average Post-Extraction Spike 1,038,400

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Inaccurate or Irreproducible Results assess Assess Matrix Effect (e.g., Post-Extraction Spike) start->assess decision Is Matrix Effect Significant (>20%)? assess->decision implement Implement Mitigation Strategy decision->implement Yes end_ok Analysis Validated decision->end_ok No cleanup Improve Sample Cleanup (SPE/LLE) implement->cleanup chrom Optimize Chromatography implement->chrom calib Use SIL-IS or Matrix-Matched Cal. implement->calib reeval Re-evaluate Matrix Effect cleanup->reeval chrom->reeval calib->reeval reeval->decision PostExtractionSpike Post-Extraction Spike Experimental Workflow cluster_A Set A cluster_B Set B solvent Pure Solvent spike_A Spike with Analyte solvent->spike_A setA Standard in Solvent spike_A->setA lcms LC-MS/MS Analysis setA->lcms matrix Blank Plant Matrix extract Perform Sample Extraction matrix->extract spike_B Spike with Analyte (Post-Extraction) extract->spike_B setB Spiked Matrix Extract spike_B->setB setB->lcms compare Compare Peak Areas Calculate Matrix Effect (%) lcms->compare IonSuppressionConcept Conceptual Diagram of Ion Suppression in ESI-MS cluster_ideal Ideal Condition (No Matrix) cluster_matrix Real Condition (With Matrix) A1 Analyte ESI1 ESI Source A1->ESI1 Signal1 Strong Analyte Signal ESI1->Signal1 Efficient Ionization A2 Analyte ESI2 ESI Source A2->ESI2 Co-elution M Matrix M->ESI2 Co-elution Signal2 Suppressed Analyte Signal ESI2->Signal2 Competition for Ionization

References

Technical Support Center: Enhancing the Stability of Methyl D-galacturonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and storing stable solutions of Methyl D-galacturonate for long-term use. By following these recommendations, you can minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: The methyl ester linkage is susceptible to hydrolysis, a chemical reaction that breaks the bond between the galacturonic acid and the methyl group. This reaction is catalyzed by both acids and bases. Therefore, maintaining a neutral to slightly acidic pH is crucial for stability.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis. For long-term storage, it is essential to keep the solutions at low temperatures.

  • Microbial Contamination: Carbohydrate solutions are prone to microbial growth. Bacteria and fungi can utilize this compound as a carbon source, leading to its degradation and the introduction of contaminants.

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial solubilization, high-purity, sterile water is the recommended solvent. For certain applications, organic solvents like DMSO may be used for creating concentrated stock solutions, which can then be diluted into aqueous buffers for experiments. However, for long-term aqueous storage, buffered solutions are preferred over pure water to maintain a stable pH.

Q3: What are the optimal pH and buffer conditions for long-term storage?

A3: To minimize hydrolysis, a pH range of 5.0 to 6.5 is recommended. Both highly acidic (pH < 4) and alkaline (pH > 7) conditions will significantly increase the rate of ester hydrolysis. The choice of buffer is also important. Buffers that are effective in this pH range and are commonly used in biological assays are suitable.

Q4: What are the recommended storage temperatures for short-term and long-term use?

A4: The appropriate storage temperature depends on the intended duration of storage. The following table summarizes the recommended conditions.

Q5: How can I prevent microbial contamination in my solutions?

A5: To prevent microbial growth, it is recommended to prepare solutions under sterile conditions. This can be achieved by using sterile reagents and containers and by filtering the final solution through a 0.22 µm filter. For long-term storage, the addition of a bacteriostatic agent such as sodium azide (at a final concentration of 0.02-0.05%) or potassium sorbate can be effective. However, the compatibility of these agents with your specific experimental system should be verified.

Q6: What are the visual signs of degradation in a this compound solution?

A6: Visual inspection can sometimes indicate degradation, although chemical degradation can occur without any visible changes. Signs to look for include:

  • Cloudiness or precipitation: This may indicate microbial contamination or that the solubility of the compound has changed due to degradation.

  • Change in color: Browning of the solution can occur over time, especially at elevated temperatures, due to caramelization or other degradation reactions of the sugar moiety.

  • Change in pH: A significant shift in the pH of a buffered solution can be an indicator of chemical reactions occurring.

Q7: How can I accurately determine the concentration of my this compound solution?

A7: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an ion-exchange or reversed-phase column) and detector (e.g., refractive index or UV detector after derivatization) is a reliable method for quantifying this compound. This technique can also be used to detect and quantify degradation products such as D-galacturonic acid.

Troubleshooting Guides

Problem: My solution's pH has shifted significantly upon storage.

  • Possible Cause 1: Inadequate Buffering. The buffer capacity of your solution may be insufficient to resist pH changes due to the absorption of atmospheric CO₂ (which can lower the pH) or the release of acidic degradation products.

    • Solution: Increase the buffer concentration or choose a buffer with a pKa closer to your target storage pH.

  • Possible Cause 2: Hydrolysis. The hydrolysis of the methyl ester group releases D-galacturonic acid, which is acidic and can lower the pH of the solution.

    • Solution: Ensure your storage temperature is sufficiently low and the pH is within the optimal range (5.0-6.5) to minimize hydrolysis.

Problem: I observe a precipitate or cloudiness in my solution after thawing.

  • Possible Cause 1: Microbial Contamination. The solution may be contaminated with bacteria or fungi.

    • Solution: Prepare fresh solutions using sterile techniques and consider adding an antimicrobial agent. Visually inspect the solution under a microscope to confirm the presence of microorganisms.

  • Possible Cause 2: Concentration and Solubility Issues. The concentration of this compound may exceed its solubility at the storage temperature.

    • Solution: Try preparing a more dilute solution. Ensure the compound is fully dissolved before freezing. When thawing, warm the solution gently and vortex to ensure complete redissolution.

Problem: My experimental results are inconsistent, and I suspect my this compound solution is the cause.

  • Solution: Follow the troubleshooting workflow below to diagnose the potential issue with your solution.

G cluster_Troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Check_Solution Is the this compound solution a potential cause? Start->Check_Solution Prep_Fresh Prepare a fresh solution using the recommended protocol. Check_Solution->Prep_Fresh Compare_Results Repeat the experiment with both old and new solutions. Prep_Fresh->Compare_Results Results_Match Do the results match and are they now consistent? Compare_Results->Results_Match Old_Solution_Bad The old solution has likely degraded. Discard and use fresh solutions. Results_Match->Old_Solution_Bad No Issue_Elsewhere The issue may lie elsewhere in the experimental setup. Results_Match->Issue_Elsewhere Yes Analyze_Old Analyze the old solution for degradation products (e.g., via HPLC). Old_Solution_Bad->Analyze_Old Degradation_Confirmed Degradation Confirmed Analyze_Old->Degradation_Confirmed

Workflow for troubleshooting inconsistent experimental results.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureRecommended VehicleKey Considerations
Short-term (up to 1 week)2-8°CBuffered solution (pH 5.0-6.5)Use sterile-filtered solutions.
Medium-term (1-2 months)-20°CBuffered solution (pH 5.0-6.5)Aliquot to avoid repeated freeze-thaw cycles.
Long-term (>2 months)-80°CBuffered solution (pH 5.0-6.5) or lyophilized powderFor solutions, aliquot and consider adding a cryoprotectant. Lyophilization is ideal for maximum stability.

Table 2: Recommended Buffer Systems for pH 5.0-6.5

Buffer SystempKa at 25°CUseful pH RangeComments
Citrate Buffer3.13, 4.76, 6.403.0-6.2Commonly used in biological assays. Ensure it does not interfere with your experiment.
Acetate Buffer4.763.7-5.6Another common buffer, but may not be suitable if a pH closer to neutral is required.
Phosphate Buffer7.205.8-8.0Very common in biological research. Use a combination of monobasic and dibasic phosphate salts to achieve the desired pH.
MES Buffer6.155.5-6.7A "Good's" buffer, often used in cell culture and biochemical assays due to its low reactivity.

Experimental Protocols

Protocol for Preparation of a Buffered Stock Solution of this compound

  • Materials:

    • This compound (high purity)

    • High-purity, sterile water

    • Buffer components (e.g., sodium phosphate monobasic and dibasic)

    • Calibrated pH meter

    • Sterile filtration unit (0.22 µm pore size)

    • Sterile storage tubes

  • Procedure:

    • Prepare the desired buffer solution (e.g., 50 mM sodium phosphate buffer, pH 6.0).

    • Accurately weigh the required amount of this compound powder.

    • Slowly add the powder to the buffer solution while stirring to ensure complete dissolution.

    • Verify the final pH of the solution and adjust if necessary.

    • Sterile-filter the solution into a sterile container.

    • Aliquot the solution into sterile, single-use tubes.

    • Label the tubes clearly with the compound name, concentration, date of preparation, and storage conditions.

    • Store the aliquots at the recommended temperature.

G cluster_Protocol Protocol for Preparing a Stable Solution Start Start Prepare_Buffer Prepare sterile buffer (pH 5.0-6.5) Start->Prepare_Buffer Weigh_Compound Accurately weigh This compound Prepare_Buffer->Weigh_Compound Dissolve Dissolve in buffer Weigh_Compound->Dissolve Check_pH Verify and adjust pH Dissolve->Check_pH Filter Sterile filter (0.22 µm) Check_pH->Filter Aliquot Aliquot into sterile tubes Filter->Aliquot Store Store at recommended temperature (-20°C or -80°C) Aliquot->Store End End Store->End

Workflow for preparing a stable this compound solution.

Mandatory Visualizations

The primary degradation pathway for this compound in aqueous solution is hydrolysis. This can be catalyzed by either acid or base, leading to the formation of D-galacturonic acid and methanol.

G cluster_Degradation Hydrolytic Degradation of this compound MethylGalacturonate This compound C₇H₁₂O₇ Products D-galacturonic acid + Methanol MethylGalacturonate->Products Acid_Catalysis H⁺ (Acidic Conditions) Acid_Catalysis->MethylGalacturonate Base_Catalysis OH⁻ (Alkaline Conditions) Base_Catalysis->MethylGalacturonate

Primary degradation pathway of this compound.

Strategies to improve the purity of isolated Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isolated Methyl D-galacturonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound after Esterification of D-galacturonic Acid

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the D-galacturonic acid is completely dry before the reaction. - Use a sufficient excess of methanol. - Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of Product - Avoid excessively high temperatures or prolonged reaction times, which can lead to the formation of degradation products like furfural.[1] - Use a milder acid catalyst if significant degradation is observed.
Losses During Work-up - Ensure complete neutralization of the acid catalyst before extraction. - Minimize the number of transfer steps to reduce mechanical losses.

Problem 2: Product Fails to Crystallize or "Oils Out" During Recrystallization

Possible Cause Suggested Solution
Inappropriate Solvent System - this compound is a polar molecule. Suitable recrystallization solvents are typically polar, such as methanol, ethanol, or aqueous mixtures. - Try solvent systems like methanol/water or acetone/water.[2] - Start by dissolving the crude product in a minimal amount of hot solvent and slowly add a miscible anti-solvent until turbidity appears, then allow to cool slowly.
Presence of Impurities - High levels of impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography before recrystallization. - If colored impurities are present, a charcoal treatment of the hot solution may be beneficial.
Supersaturation Issues - If the solution is too concentrated, the product may precipitate too quickly as an oil. Add a small amount of the "good" solvent to the hot mixture. - If no crystals form, the solution may be too dilute. Carefully evaporate some solvent and attempt to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Problem 3: Presence of Multiple Spots on TLC after Purification

Possible Cause Suggested Solution
Unreacted D-galacturonic Acid - The starting material is more polar than the product. Optimize the purification method (e.g., adjust the solvent polarity in column chromatography) to improve separation.
Oligo-galacturonates - If the starting material was derived from incomplete pectin hydrolysis, oligomers may be present.[1] These are generally more polar than the monomeric product. - Purification by size-exclusion chromatography or careful silica gel chromatography may be necessary.
Neutral Sugars - Pectin hydrolysis can also yield neutral sugars like rhamnose, galactose, and arabinose.[3] - These can often be separated by silica gel column chromatography.
Epimerization Products (L-altruronic acid derivatives) - Saponification of pectin with strong bases can cause epimerization at the C-5 position of this compound residues, forming L-altruronic acid derivatives.[3] - To avoid this, use enzymatic de-esterification with pectin methylesterase if starting from highly methylated pectin, or use milder saponification conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available D-galacturonic acid, which can carry over to my this compound synthesis?

A1: Commercial D-galacturonic acid is typically derived from the acid hydrolysis of pectin.[4] Therefore, common impurities can include residual neutral sugars that are components of pectin (e.g., rhamnose, arabinose, galactose), oligo-galacturonates from incomplete hydrolysis, and potentially degradation products if the hydrolysis conditions were too harsh.[1][3]

Q2: How can I monitor the progress of the esterification reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. D-galacturonic acid is more polar than its methyl ester. A suitable TLC system for separating acidic carbohydrates is a mixture of butanol, acetic acid, and water (BAW) or ethyl acetate, pyridine, acetic acid, and water (EPAW). As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, less polar spot for the product will appear and intensify.

Q3: What analytical techniques are recommended for assessing the final purity of this compound?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. The presence of the methyl ester will be evident from a characteristic singlet peak around 3.8 ppm in the ¹H NMR spectrum.[5]

  • FT-IR Spectroscopy: This can confirm the presence of the ester functional group. Look for a characteristic C=O stretching vibration around 1740 cm⁻¹ for the methyl-esterified carboxyl group.[6][7]

  • High-Performance Anion-Exchange Chromatography (HPAEC): This is a sensitive method for separating and quantifying carbohydrates, including uronic acids and their esters.[5]

  • Titration: This method can be used to determine the degree of esterification by quantifying the remaining free carboxylic acid groups.

Q4: My purified product has a brownish tint. What could be the cause and how can I remove it?

A4: A brownish tint often indicates the presence of degradation products, such as furfurals, which can form from the dehydration of sugars under acidic and high-temperature conditions. To remove this coloration, you can try treating a solution of your product with activated charcoal followed by filtration before the final crystallization step.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Monitoring Esterification

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., methanol).

  • Spotting: Spot the starting material (D-galacturonic acid), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline of the TLC plate.

  • Eluent System: Prepare a mobile phase. A common system for acidic sugars is Butanol:Acetic Acid:Water (2:1:1 v/v/v). Another option is Ethyl Acetate:Pyridine:Acetic Acid:Water.

  • Development: Place the TLC plate in a developing chamber saturated with the eluent and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate thoroughly. Visualize the spots using a suitable stain, such as a p-anisaldehyde solution followed by gentle heating. The product, this compound, should have a higher Rf value (be less polar) than the starting D-galacturonic acid.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., methanol/water or ethanol/water). The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., methanol) to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly turbid. If turbidity persists, add a drop or two of the primary solvent to redissolve it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry them under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start with a relatively non-polar eluent system and gradually increase the polarity. The exact solvent system will need to be optimized based on TLC analysis. A gradient of ethyl acetate in hexanes, followed by the addition of small amounts of methanol or acetic acid to the ethyl acetate, is a common strategy for polar compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification Strategies cluster_analysis Purity Analysis start D-galacturonic Acid + Methanol/Acid Catalyst reaction Esterification Reaction start->reaction workup Neutralization & Extraction reaction->workup crude Crude this compound workup->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product tlc TLC nmr NMR ftir FT-IR hpaec HPAEC pure_product->tlc pure_product->nmr pure_product->ftir pure_product->hpaec

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Potential Impurities cluster_solutions Purification Strategies start Impure Product (Multiple TLC Spots) impurity1 Unreacted Starting Material (D-galacturonic acid) start->impurity1 impurity2 Oligo-galacturonates start->impurity2 impurity3 Neutral Sugars start->impurity3 impurity4 Epimerization Products start->impurity4 solution1 Optimize Column Chromatography (Polarity Gradient) impurity1->solution1 impurity2->solution1 solution2 Size-Exclusion Chromatography impurity2->solution2 impurity3->solution1 solution3 Modify Synthesis (e.g., milder de-esterification) impurity4->solution3

Caption: Troubleshooting logic for identifying and addressing impurities in this compound.

References

Calibrating instruments for accurate quantification of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the accurate quantification of Methyl D-galacturonate, a key component in determining the degree of methylesterification (DM) of pectin. Pectin's functional properties are heavily influenced by its DM, making precise measurement critical in pharmaceutical and food industries.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound?

A1: The quantification is typically indirect, by measuring the degree of methylesterification (DM) of pectin. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method where methyl esters are hydrolyzed to release methanol. The methanol is then quantified, often using a Refractive Index (RI) detector.[2] HPLC can also be used to analyze the monosaccharide composition after complete acid hydrolysis.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method used to quantify released methanol after hydrolysis.[1] Derivatization is often required for the analysis of the carbohydrate components.[3]

  • Fourier Transform-Infrared Spectroscopy (FT-IR): A rapid method that estimates DM by comparing the vibrational band areas of esterified carboxyl groups (~1740 cm⁻¹) and free carboxyl groups (~1630 cm⁻¹).[2][4] A calibration curve is required for quantification.[4]

  • Titration Methods: A classic approach involving the saponification of methyl esters with a known amount of alkali, followed by back-titration to determine the amount of alkali consumed.[2][5]

  • Enzymatic Methods: Pectin methylesterases (PME) are used to specifically hydrolyze the methyl esters. The released methanol can then be quantified using enzymes like alcohol oxidase.[1][6]

Q2: How do I prepare standards for instrument calibration?

A2: For HPLC-based quantification of released methanol, prepare a series of external standards using pure methanol in deionized water at concentrations ranging from 5 mM to 25 mM.[2] For methods that quantify the degree of methylation directly, such as FT-IR, it is necessary to prepare a set of pectin standards with known DM values. This can be achieved by mixing a fully de-esterified pectin (0% DM) and a high methyl-esterified pectin (>90% DM) in different proportions.[2][4]

Q3: What is the "Degree of Methylesterification" (DM) and how is it calculated?

A3: The Degree of Methylesterification (DM) is the molar percentage of carboxyl groups of galacturonic acid that are esterified with a methyl group.[2] It is a crucial parameter influencing pectin's gelling and drug-release properties.[1] Using the HPLC method that quantifies released methanol, the DM can be calculated with the following equation:

DM (%) = (moles of Methanol / moles of Galacturonic Acid) x 100

The moles of galacturonic acid can be determined through a separate assay, such as a colorimetric method after acid hydrolysis.[7]

Q4: Is derivatization necessary for my analysis?

A4: Derivatization is often required to enhance detection sensitivity and improve chromatographic separation, especially for UV or fluorescence detectors.[8] For example, 1-phenyl-3-methyl-5-pyrazolone (PMP) is widely used to label monosaccharides before HPLC analysis, as underivatized sugars lack a UV-absorbing chromophore.[8][9] For HPLC with a Refractive Index (RI) detector or GC-MS analysis of released methanol, derivatization is typically not required.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound, particularly when using HPLC systems.

HPLC System & Chromatography Issues

Q: My chromatogram shows poor peak shape (tailing, fronting, or split peaks). What should I do? A:

  • Peak Tailing: Often caused by unwanted interactions between the analyte and the stationary phase, such as with acidic silanol groups.[10]

    • Solution: Ensure the mobile phase pH is appropriate (typically pH 2-8 for silica-based columns) to suppress silanol ionization.[10] Consider using a column made from ultra-high purity silica or adding a basic modifier like triethylamine (TEA) to the mobile phase.[10]

  • Peak Fronting: This usually indicates column overloading.

    • Solution: Reduce the amount or concentration of the injected sample.[10]

  • Split Peaks: This can be caused by a partially blocked column inlet frit or a column void.

    • Solution: First, try reversing and flushing the column. If the problem persists, the column may need to be replaced.[11] Also, ensure your sample solvent is compatible with the mobile phase.[11]

Q: The retention times for my standards and samples are drifting or inconsistent. How can I fix this? A:

  • Possible Causes: Fluctuations in retention time can stem from several sources, including changes in mobile phase composition, flow rate, or column temperature.[12] Leaks in the system are also a common culprit.[11]

    • Solution 1 (Check for Leaks): Carefully inspect all fittings and pump seals for any signs of leakage, such as salt buildup.[11][13]

    • Solution 2 (Verify Mobile Phase): Prepare fresh mobile phase, ensuring all components are fully miscible and properly degassed to prevent air bubbles.[14] If using a gradient mixer, verify its performance by running a test.[14]

    • Solution 3 (Stabilize Temperature): Use a column oven to maintain a constant and stable temperature, as a 1°C change can alter retention times by 1-2%.[12]

    • Solution 4 (Ensure Equilibration): Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[14]

Q: I'm experiencing a noisy or drifting baseline. What are the likely causes? A:

  • Possible Causes: Baseline issues often point to problems with the mobile phase, pump, or detector.

    • Solution 1 (Mobile Phase): Ensure the mobile phase is thoroughly degassed and that all components are completely dissolved and miscible.[14]

    • Solution 2 (Pump): Purge the pump to remove any trapped air bubbles.[13] Check for leaks around the pump heads.[13]

    • Solution 3 (Detector): The detector flow cell may be contaminated. Flush the cell with a strong solvent like isopropanol or methanol.[14] If the problem persists, the detector lamp may be failing and require replacement.[14]

Sample Preparation & Reaction Issues

Q: My results suggest incomplete hydrolysis of the methyl esters. How can I improve this? A:

  • Possible Causes: The reaction conditions for saponification (alkaline hydrolysis) or enzymatic digestion may be suboptimal.

    • Solution (Alkaline Hydrolysis): Ensure the concentration of NaOH is sufficient and that the reaction is allowed to proceed for the required time (e.g., 2 hours at 4°C).[2] Gentle stirring can improve reaction efficiency.[2]

    • Solution (Enzymatic Hydrolysis): Verify the activity of your pectin methylesterase (PME) enzyme. Optimize the pH, temperature, and incubation time for the specific enzyme being used.[6]

Q: I have low analyte recovery after the derivatization step. What went wrong? A:

  • Possible Causes: The concentration of the derivatizing agent or the reaction conditions may not be optimal for your sample.

    • Solution: When using PMP, for example, the concentration of the reagent can significantly impact the derivatization yield. An optimal concentration (e.g., 200 mM) should be determined experimentally to ensure complete derivatization of all monosaccharides.[9] Also, verify the reaction temperature and time are correct.[9]

Quantitative Data Summary

For accurate quantification, a reliable calibration curve is essential. The tables below provide examples of calibration data and a comparison of results from different analytical methods.

Table 1: Example Calibration Data for Methanol Quantification by HPLC-RI This table shows a typical calibration curve generated for methanol, the product of methyl ester hydrolysis.[2]

Concentration (mM)Peak Area (Arbitrary Units)
5.04530
10.09070
15.013600
20.018150
25.022700
Regression Equation Peak Area = 906.47 * Concentration
Correlation Coeff. (R²) 0.9993

Table 2: Comparison of Degree of Methylesterification (DM) for Citrus Pectin using Different Methods This table illustrates how different analytical techniques can yield comparable results for the same sample.[2]

Analytical MethodDetermined DM (%)
Titration47.0
FT-IR Spectroscopy47.6
HPLC-RI (Methanol)48.0

Experimental Protocols

Protocol 1: Quantification of DM by HPLC-RI after Alkaline Hydrolysis [2]

  • Sample Preparation: Weigh 5 mg of the pectin sample and suspend it in 0.5 mL of 0.2 M NaOH.

  • Saponification: Stir the solution for 2 hours at 4°C to ensure complete hydrolysis of the methyl esters.

  • Neutralization: Add 0.5 mL of 0.2 M H₂SO₄ to neutralize the reaction.

  • Filtration: Filter the solution through a 0.45 μm membrane filter.

  • HPLC Analysis:

    • Column: Use a suitable column for organic acid/alcohol analysis (e.g., an ion-exclusion column).

    • Mobile Phase: 4 mM H₂SO₄.

    • Flow Rate: 0.7 mL/min.

    • Detector: Refractive Index (RI) detector.

    • Injection Volume: 20 μL.

  • Quantification: Prepare a calibration curve using methanol standards (5-25 mM). Calculate the methanol concentration in the sample from its peak area and use it to determine the DM.

Protocol 2: Preparation of Pectin Standards with Varying DM [2]

  • Prepare 0% DM Pectin: De-esterify a sample of commercial pectin (e.g., citrus pectin) using alkali saponification to create a non-esterified polygalacturonic acid standard.

  • Prepare High-DM Pectin: Chemically methyl-esterify the non-esterified standard using a sulfuric acid-methanol solution to yield a high methyl-esterified pectin standard (e.g., 88% DM).

  • Create Calibration Standards: Prepare a series of standards with varying DM (e.g., 0%, 22%, 44%, 66%, 88%) by mixing the 0% DM and high-DM pectin standards in the appropriate proportions. These standards can be used to build a calibration curve for methods like FT-IR.

Visualized Workflows and Logic Diagrams

G process_node process_node decision_node decision_node io_node io_node end_node end_node start Start: Pectin Sample prep Sample Hydrolysis (Alkaline or Enzymatic) start->prep separation Chromatographic Separation (e.g., HPLC) prep->separation detection Detection (e.g., RI Detector) separation->detection quantify Quantify Released Methanol in Sample detection->quantify calibration Prepare External Standards (e.g., Methanol) run_standards Analyze Standards calibration->run_standards gen_curve Generate Calibration Curve run_standards->gen_curve gen_curve->quantify calculate Calculate DM (%) quantify->calculate report Final Report calculate->report

Caption: General workflow for quantifying the Degree of Methylesterification (DM) via HPLC.

G problem problem check check solution solution start Inconsistent Retention Times leak_check Are there visible leaks or salt buildup? start->leak_check temp_check Is column temperature stable? leak_check->temp_check No fix_leak Tighten/replace fittings. Clean pump seals. leak_check->fix_leak Yes mobile_phase_check Is mobile phase freshly prepared & degassed? temp_check->mobile_phase_check Yes use_oven Use a column oven. Allow temp to stabilize. temp_check->use_oven No equilibration_check Is column fully equilibrated? mobile_phase_check->equilibration_check Yes prep_mobile_phase Prepare fresh mobile phase. Degas thoroughly. mobile_phase_check->prep_mobile_phase No increase_equilibration Increase equilibration time before injection. equilibration_check->increase_equilibration No

Caption: Logic diagram for troubleshooting inconsistent HPLC retention times.

G reactant reactant product product reagent reagent pectin Methylated Galacturonic Acid (-COO-CH3) mid pectin->mid galA Galacturonic Acid (-COO-) methanol Methanol (CH3OH) mid->galA mid->galA  NaOH or Pectin Methylesterase (PME) mid->methanol

Caption: Chemical or enzymatic de-esterification of a pectin subunit.

References

Validation & Comparative

A Comparative Guide to the Quantification of Methyl D-galacturonate: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Methyl D-galacturonate, a key component of pectin and a molecule of interest in various biological and pharmaceutical contexts, is crucial. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

At a Glance: Performance Comparison

The choice between HPLC and Mass Spectrometry for this compound quantification hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While direct quantitative data for this compound is limited, performance metrics for the closely related compound, D-galacturonic acid, provide a strong basis for comparison.

ParameterHPLC with UV/DAD Detection (with PMP Derivatization)Mass Spectrometry (LC-MS/MS with PMP Derivatization)HPLC with Refractive Index Detection (RID)
Limit of Detection (LOD) 0.191 - 4.83 µg/mL[1][2]0.01 - 0.09 pmol[3][4]0.01 - 0.17 mg/mL[5]
Limit of Quantification (LOQ) 0.385 - 18.32 µg/mL[1][2]~0.1 - 0.3 pmol (estimated from LOD)0.03 - 0.56 mg/mL[5]
**Linearity (R²) **> 0.999[3]> 0.999[3]> 0.997[5]
Precision (RSD%) < 2.7% (intra-day)[3]Generally < 15%< 5%[5]
Selectivity Moderate to HighVery HighLow
Throughput HighModerate to HighHigh
Cost LowerHigherLower
Expertise Required ModerateHighLow to Moderate

Note: Data for HPLC-UV/DAD and LC-MS/MS is based on studies of D-galacturonic acid with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization, used here as a proxy for this compound.

Delving Deeper: Methodology and Experimental Protocols

The successful quantification of this compound relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of compounds in a liquid mixture. For analytes like this compound that lack a strong UV-absorbing chromophore, a derivatization step is often necessary to enhance detection by UV-Visible or fluorescence detectors. Alternatively, a Refractive Index Detector (RID) can be used for direct detection, albeit with lower sensitivity.

This method involves the chemical modification of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP) to introduce a UV-active moiety.

1. Sample Preparation and Hydrolysis:

  • If this compound is part of a larger polysaccharide (e.g., pectin), acid hydrolysis is required to release the monosaccharide. A common method is treatment with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

  • The hydrolysate is then dried under a stream of nitrogen to remove the acid.

2. PMP Derivatization:

  • The dried sample is reconstituted in a solution of 0.3 M sodium hydroxide and 0.5 M PMP in methanol.

  • The reaction mixture is incubated at 70°C for 30-60 minutes.

  • After cooling, the reaction is neutralized with 0.3 M hydrochloric acid.

  • Excess PMP reagent is removed by liquid-liquid extraction with chloroform. The aqueous layer containing the PMP-derivatized this compound is collected for analysis.

3. HPLC-UV Analysis:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution is often employed, for instance, with a mixture of acetonitrile and a buffer like ammonium acetate or phosphate buffer at a pH around 6.7.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The PMP derivatives are detected by a UV detector at a wavelength of approximately 245-250 nm.

  • Quantification: A calibration curve is generated using standards of this compound that have undergone the same derivatization process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample containing This compound Hydrolysis Acid Hydrolysis (if necessary) Sample->Hydrolysis Derivatization PMP Derivatization Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC UV_Detector UV Detection (~250 nm) HPLC->UV_Detector Data_Analysis Data Analysis & Quantification UV_Detector->Data_Analysis

HPLC-PMP-UV Experimental Workflow
Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it offers high sensitivity and selectivity for the quantification of analytes in complex matrices.

This method combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.

1. Sample Preparation and Derivatization:

  • The sample preparation and PMP derivatization steps are identical to those described for the HPLC-UV method. An alternative to sodium hydroxide, such as triethylamine, can be used as the base catalyst to avoid the formation of non-volatile salts that can interfere with the MS analysis.[3]

2. LC-MS/MS Analysis:

  • LC System: A UHPLC or HPLC system with a C18 column is used for separation.

  • Mobile Phase: A mobile phase compatible with mass spectrometry, such as a gradient of acetonitrile and water with a volatile additive like formic acid or ammonium acetate, is employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is typically used.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the PMP-derivatized this compound are monitored. This provides high selectivity and reduces background noise.

  • Quantification: Quantification is achieved using a calibration curve of PMP-derivatized this compound standards. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision.

GC-MS requires the analyte to be volatile and thermally stable. Therefore, a derivatization step is necessary for polar molecules like this compound.

1. Sample Preparation and Derivatization:

  • The sample containing this compound is first thoroughly dried.

  • A two-step derivatization process is common:

    • Methoximation: The sample is treated with methoxyamine hydrochloride in pyridine to protect the carbonyl group.

    • Silylation: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. The reaction is typically carried out at an elevated temperature (e.g., 70-100°C).

2. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a capillary column suitable for carbohydrate analysis (e.g., a low- to mid-polarity column) is used.

  • Injection: A split/splitless injector is used to introduce the derivatized sample.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is programmed to separate the derivatized analytes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is used for detection.

  • Ionization: Electron ionization (EI) is the most common ionization technique for GC-MS.

  • Detection: The analysis can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) or MRM mode for quantitative analysis, where specific ions characteristic of the derivatized this compound are monitored.

  • Quantification: A calibration curve is constructed using derivatized standards of this compound.

MS_Workflows cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow LCMS_Sample Sample LCMS_Deriv PMP Derivatization LCMS_Sample->LCMS_Deriv LCMS_Sep LC Separation LCMS_Deriv->LCMS_Sep LCMS_Ion Electrospray Ionization LCMS_Sep->LCMS_Ion LCMS_MS Tandem MS (MRM) LCMS_Ion->LCMS_MS LCMS_Data Data Analysis LCMS_MS->LCMS_Data GCMS_Sample Sample GCMS_Deriv Methoximation & Silylation GCMS_Sample->GCMS_Deriv GCMS_Sep GC Separation GCMS_Deriv->GCMS_Sep GCMS_Ion Electron Ionization GCMS_Sep->GCMS_Ion GCMS_MS MS Detection (SIM/MRM) GCMS_Ion->GCMS_MS GCMS_Data Data Analysis GCMS_MS->GCMS_Data

Workflows for LC-MS/MS and GC-MS Quantification

Conclusion: Making the Right Choice

The selection of an analytical method for this compound quantification should be guided by the specific research question and available resources.

  • HPLC with UV/DAD detection after PMP derivatization offers a good balance of sensitivity, cost, and throughput. It is a robust and reliable method suitable for many applications where high sensitivity is not the primary concern.

  • HPLC with RID is a simpler and more direct method as it does not require derivatization. However, its significantly lower sensitivity limits its application to samples with relatively high concentrations of this compound.

  • Mass Spectrometry (LC-MS/MS and GC-MS) provides the highest sensitivity and selectivity. These techniques are ideal for analyzing complex samples where trace levels of this compound need to be quantified with high confidence. The ability to use stable isotope-labeled internal standards in MS-based methods also leads to superior accuracy and precision. However, the higher cost of instrumentation and the need for greater technical expertise are important considerations.

For routine analysis of relatively clean samples, a validated HPLC-UV method with derivatization is often sufficient. For challenging matrices, trace-level quantification, or when unambiguous identification is paramount, mass spectrometry-based methods are the superior choice.

References

Validation of an analytical method for Methyl D-galacturonate using a certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Analytical Method Validation for Methyl D-galacturonate

Introduction

This guide provides a comprehensive comparison of three common analytical methods for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The validation of these methods is crucial for ensuring data accuracy, reliability, and reproducibility in research, quality control, and drug development. This document outlines the experimental protocols and presents a comparative analysis of their performance using a certified reference material. The information is intended for researchers, scientists, and drug development professionals.

A commercially available high-purity D-Galacturonic Acid Methyl Ester can be used as a certified reference material (CRM) for the validation of these analytical methods.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of the three methods for the analysis of this compound.

Validation Parameter HPLC-UV GC-MS Spectrophotometry (m-hydroxydiphenyl)
Linearity (Concentration Range) 10 - 400 µg/mL0.5 - 100 µg/mL10 - 80 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.99
Accuracy (Recovery) 95 - 105%90 - 110%90 - 110%
Precision (Repeatability %RSD) < 2.0%< 5.0%< 3.0%
Precision (Intermediate %RSD) < 3.0%< 7.0%< 5.0%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~1.5 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~0.5 µg/mL~5 µg/mL

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for uronic acids and have been adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method involves the derivatization of this compound to enhance its UV absorbance, followed by separation and quantification using reverse-phase HPLC.

a) Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound CRM in a suitable solvent (e.g., methanol/water). Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization: To an aliquot of the standard or sample solution, add a solution of a derivatizing agent such as p-aminobenzoic acid (p-ABA). Heat the mixture to facilitate the reaction.

  • Extraction: After derivatization, extract the derivative into an organic solvent suitable for HPLC analysis.

b) HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 304 nm for p-ABA derivative).

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the non-volatile this compound amenable to gas chromatography.

a) Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound CRM in a suitable solvent. Prepare a series of calibration standards.

  • Silylation: Evaporate an aliquot of the standard or sample solution to dryness. Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS)) and an appropriate solvent (e.g., pyridine). Heat the mixture to complete the derivatization.

b) GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection at a high temperature (e.g., 250°C).

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Electron ionization (EI) source. Scan a mass range appropriate for the silylated derivative (e.g., m/z 50-600).

UV-Vis Spectrophotometry (m-hydroxydiphenyl method)

This colorimetric method is based on the reaction of uronic acids with m-hydroxydiphenyl in the presence of sulfuric acid.

a) Sample Preparation and Reaction:

  • Standard Solution: Prepare a stock solution of this compound CRM in water. Prepare a series of calibration standards.

  • Reaction: To an aliquot of the standard or sample solution in a test tube, add a solution of sodium tetraborate in sulfuric acid. Heat the mixture in a boiling water bath.

  • Color Development: Cool the mixture and add a solution of m-hydroxydiphenyl in sodium hydroxide. Allow the color to develop.

b) Spectrophotometric Measurement:

  • Wavelength: Measure the absorbance of the solution at 520 nm against a reagent blank.

  • Calibration: Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

Method Validation Workflow and Decision Guide

The following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting an appropriate method.

G cluster_workflow Analytical Method Validation Workflow Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Prepare_Protocol Prepare Validation Protocol Select_Method->Prepare_Protocol Perform_Experiments Perform Validation Experiments Prepare_Protocol->Perform_Experiments Analyze_Data Analyze and Document Results Perform_Experiments->Analyze_Data Assess_Fitness Assess Fitness for Purpose Analyze_Data->Assess_Fitness Implement_Method Implement Validated Method Assess_Fitness->Implement_Method

Analytical Method Validation Workflow

G cluster_decision Method Selection Decision Tree High_Sensitivity High Sensitivity Required? Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix Yes High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No GCMS GC-MS Complex_Matrix->GCMS Yes HPLC HPLC Complex_Matrix->HPLC No High_Throughput->HPLC No Spectro Spectrophotometry High_Throughput->Spectro Yes

Method Selection Decision Tree

D-Galacturonic Acid vs. Methyl D-Galacturonate: A Comparative Guide to Enzymatic Substrate Utilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-galacturonic acid and its methylated form, Methyl D-galacturonate, as substrates for enzymatic reactions. The primary distinction in their enzymatic processing lies at the polymeric level, with pectin methylesterases (PMEs) initiating the demethylation of pectin (a polymer of this compound) to pectate (a polymer of D-galacturonic acid). Subsequently, other enzymes exhibit preferences for either the methylated or demethylated polymer backbone. This guide details the key enzymes, their kinetic parameters, and the experimental protocols for their assessment.

Executive Summary

The enzymatic processing of D-galacturonic acid and this compound is sequential and primarily occurs on their polymeric forms. This compound residues within the pectin polymer are first targeted by Pectin Methylesterases (PMEs) , which remove the methyl group. The resulting polygalacturonic acid (pectate) is then degraded by Polygalacturonases (PGs) and Pectate Lyases . In contrast, Pectin Lyases preferentially act on the highly methylated pectin backbone. The final monomer, D-galacturonic acid, is then catabolized by a distinct set of enzymes, including D-galacturonate reductase and uronate dehydrogenase . A direct enzymatic comparison of the monomeric forms is not feasible as no known enzymes act on monomeric this compound.

Pectin Degradation and D-Galacturonic Acid Metabolism Pathway

The following diagram illustrates the enzymatic cascade for the degradation of pectin to its monomeric unit and subsequent metabolic conversion.

Pectin_Degradation_Pathway Pectin Pectin (Poly-Methyl D-galacturonate) Pectate Pectate (Poly-D-galacturonic Acid) Pectin->Pectate Pectin Methylesterase (PME) Oligogalacturonides_methylated Methylated Oligogalacturonides Pectin->Oligogalacturonides_methylated Pectin Lyase Methanol Methanol Pectin->Methanol Oligogalacturonides_demethylated Unsaturated Oligogalacturonides Pectate->Oligogalacturonides_demethylated Polygalacturonase (PG) Pectate Lyase DGalA D-Galacturonic Acid Oligogalacturonides_methylated->DGalA Further degradation Oligogalacturonides_demethylated->DGalA Exo-polygalacturonase L_Galactonate L-Galactonate DGalA->L_Galactonate D-galacturonate reductase Galactarate meso-Galactarate DGalA->Galactarate Uronate dehydrogenase Metabolism Central Metabolism (e.g., TCA Cycle) L_Galactonate->Metabolism Galactarate->Metabolism

Figure 1: Pectin Degradation and D-Galacturonic Acid Metabolic Pathways.

Quantitative Data Comparison of Key Enzymes

The following tables summarize the kinetic parameters of the principal enzymes involved in the processing of methylated and non-methylated galacturonic acid polymers and the subsequent metabolism of the D-galacturonic acid monomer.

Table 1: Kinetic Parameters of Pectin Depolymerizing Enzymes

Enzyme ClassSpecific EnzymeSubstrateK_m_V_max_Source OrganismReference
Pectin Methylesterase PMETomato Pectin0.011%0.712 U/mgSolanum lycopersicum[1]
Polygalacturonase ADPG2Polygalacturonic Acid3.0 mg/mL11.0 nmol/min/µgArabidopsis thaliana[2][3]
PGLRPolygalacturonic Acid14.57 mg/mL30.8 nmol/min/µgArabidopsis thaliana[2][3]
peh28Polygalacturonic Acid0.87 mg/mL2.01 µmol/mL/minCommercial[4]
Pectin Lyase PGLA-rep4Apple Pectin--Bacillus clausii[5]
PGLA-rep4Citrus Pectin--Bacillus clausii[5]
PGLA-rep4Polygalacturonic Acid--Bacillus clausii[5]
Pectate Lyase PelCPolygalacturonic Acid--Erwinia chrysanthemi[6]

Table 2: Kinetic Parameters of D-Galacturonic Acid Metabolizing Enzymes

Enzyme ClassSpecific EnzymeSubstrateK_m_ (mM)V_max_ (U/mg)Source OrganismReference
Uronate Dehydrogenase UDHD-Galacturonic Acid0.5124Agrobacterium tumefaciens[7]
UDHD-Glucuronic Acid1.1221Agrobacterium tumefaciens[7]
D-Galacturonate Reductase Gcy1D-Galacturonic Acid--Saccharomyces cerevisiae[8]

Experimental Protocols

Detailed methodologies for the key enzymes are provided below.

Protocol 1: Pectin Methylesterase (PME) Activity Assay

This assay quantifies PME activity by measuring the release of methanol, which is then oxidized in a coupled enzymatic reaction leading to a colorimetric or spectrophotometric readout.[9][10][11][12][13][14]

Workflow Diagram:

PME_Assay_Workflow Start Start Pectin_Sol Prepare Pectin Solution (Substrate) Start->Pectin_Sol Enzyme_Ext Prepare Enzyme Extract Start->Enzyme_Ext Incubate Incubate Enzyme with Pectin Pectin_Sol->Incubate Enzyme_Ext->Incubate Stop_Rxn Stop Reaction (e.g., heat) Incubate->Stop_Rxn Methanol_Ox Add Alcohol Oxidase & Formaldehyde Dehydrogenase Stop_Rxn->Methanol_Ox Measure Measure NADH formation at 340 nm Methanol_Ox->Measure End End Measure->End

Figure 2: Workflow for Pectin Methylesterase Activity Assay.

Materials:

  • 1% (w/v) Pectin solution in 50 mM Tris-HCl, pH 7.5

  • Enzyme extract containing PME

  • Alcohol oxidase (AOX)

  • Formaldehyde dehydrogenase (FDH)

  • NAD+ solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the enzyme extract and buffer.

  • Initiate the reaction by adding the pectin solution.

  • Incubate at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction, typically by heat inactivation.

  • Add AOX, FDH, and NAD+ to the reaction mixture.

  • Incubate to allow for the conversion of released methanol to formaldehyde and the subsequent reduction of NAD+ to NADH.

  • Measure the absorbance at 340 nm to quantify the amount of NADH produced, which is stoichiometric to the amount of methanol released.

Protocol 2: Polygalacturonase (PG) Activity Assay

This method determines PG activity by quantifying the release of reducing sugar ends from polygalacturonic acid using the dinitrosalicylic acid (DNS) reagent.[15][16]

Materials:

  • 1% (w/v) Polygalacturonic acid (PGA) in 0.1 M acetate buffer, pH 5.0

  • Enzyme extract containing PG

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Mix the enzyme extract with the PGA substrate solution.

  • Incubate at the optimal temperature for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of reducing sugars released using a standard curve prepared with D-galacturonic acid.

Protocol 3: Pectin/Pectate Lyase Activity Assay

This assay is based on the principle that the β-elimination reaction catalyzed by pectin and pectate lyases results in the formation of a double bond at the non-reducing end of the cleaved product, which can be monitored by an increase in absorbance at 235 nm.[5][17][18][19]

Materials:

  • 0.1% (w/v) Pectin (for pectin lyase) or Polygalacturonic acid (for pectate lyase) in a suitable buffer (e.g., Tris-HCl, pH 8.5 for pectin lyase).

  • Enzyme extract containing lyase.

  • UV-Vis spectrophotometer.

Procedure:

  • Equilibrate the substrate solution and enzyme extract to the assay temperature.

  • Add the enzyme to the substrate solution in a quartz cuvette.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 235 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

Conclusion

The enzymatic processing of D-galacturonic acid and its methyl ester is a coordinated process that begins with the de-esterification of the polymeric form, pectin, by pectin methylesterases. The substrate preference of subsequent depolymerizing enzymes—polygalacturonases and pectate lyases for demethylated regions, and pectin lyases for methylated regions—highlights the critical role of the methyl ester in directing the degradation pathway. Finally, the released D-galacturonic acid monomer enters specific metabolic pathways. Understanding these enzymatic specificities and kinetics is crucial for applications in biotechnology, food science, and the development of therapeutics targeting microbial polysaccharide metabolism.

References

Cross-Validation of NMR and FT-IR Data for the Structural Confirmation of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbohydrate chemistry and drug development, unequivocal structural confirmation of molecules is paramount. This guide provides a comparative analysis of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, for the structural elucidation of Methyl D-galacturonate. By cross-validating data from both methods, researchers can achieve a higher degree of confidence in the compound's identity and purity.

Data Presentation: Spectroscopic Signatures of this compound

The complementary nature of NMR and FT-IR spectroscopy provides a comprehensive structural profile of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, while FT-IR spectroscopy identifies the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for detailing the molecular structure of carbohydrates in solution.[1][2] For complex glycans, 2D NMR experiments are often utilized to resolve overlapping signals.[3]

¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
H-15.29d3.6
H-23.81dd3.6, 10.0
H-33.90dd10.0, 3.2
H-44.27dd3.2, 1.0
H-54.40d1.0
OCH₃3.75s-

Data sourced from publicly available spectral databases and literature.

¹³C NMR Chemical Shifts (δ)

CarbonChemical Shift (ppm)
C-198.7
C-273.5
C-374.3
C-478.2
C-575.6
C-6 (C=O)178.7
OCH₃53.1

Data sourced from publicly available spectral databases and literature.[4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy provides a molecular fingerprint by identifying the vibrational modes of functional groups.[7] The 'fingerprint' region for carbohydrates, typically between 950 and 1200 cm⁻¹, is crucial for identifying major chemical groups in polysaccharides.[8][9]

Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-HStretching
~2900C-HStretching
~1740C=O (Ester)Stretching
~1630C=O (Carboxylate)Asymmetric Stretching
1000-1200C-O, C-CStretching (pyranose ring)

Data interpreted from general carbohydrate FT-IR literature and pectin analysis data.[10][11]

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.5 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved. For quantitative NMR, a known concentration of an internal standard may be added.[12]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse, a spectral width of ~200 ppm, and a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system.[13][14]

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to an internal standard like DSS or TSP).

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[15]

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

The following diagram illustrates the workflow for cross-validating NMR and FT-IR data to confirm the structure of this compound.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_analysis Data Analysis & Interpretation cluster_confirmation Structure Confirmation Sample This compound Sample NMR_Acq 1D & 2D NMR Data Acquisition Sample->NMR_Acq FTIR_Acq FT-IR Data Acquisition Sample->FTIR_Acq NMR_Data NMR Spectra (¹H, ¹³C, COSY, HSQC) NMR_Acq->NMR_Data NMR_Analysis Assign Chemical Shifts & Coupling Constants NMR_Data->NMR_Analysis FTIR_Data FT-IR Spectrum FTIR_Acq->FTIR_Data FTIR_Analysis Assign Vibrational Frequencies FTIR_Data->FTIR_Analysis Cross_Validation Cross-Validation NMR_Analysis->Cross_Validation FTIR_Analysis->Cross_Validation Confirmation Confirmed Structure of This compound Cross_Validation->Confirmation

References

Assessing the Purity of Synthetic versus Natural Methyl D-galacturonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is paramount. This guide provides a comprehensive comparison of the purity of synthetically produced Methyl D-galacturonate versus that derived from natural sources. We will delve into the origins of each type, potential impurities, and the analytical methods used to assess their purity, supported by experimental data and protocols.

Sourcing and Synthesis: Two Paths to this compound

Natural this compound is primarily derived from pectin, a complex polysaccharide found in the cell walls of plants.[1] The process involves the extraction of pectin from sources like citrus peels and apple pomace, followed by enzymatic or acidic hydrolysis to break down the polysaccharide into its constituent monosaccharide units. Subsequent esterification of the D-galacturonic acid yields this compound.

Synthetic this compound , on the other hand, is produced through chemical reactions in a laboratory setting. Various synthetic routes can be employed, often starting from D-galactose or other commercially available starting materials. These multi-step syntheses involve protection, oxidation, and esterification reactions to build the target molecule.

A Comparative Look at Purity and Impurity Profiles

The origin of this compound significantly influences its purity and the types of impurities that may be present. While high-purity grades are available from both sources, the impurity profiles can differ substantially.

FeatureSynthetic this compoundNatural this compound
Purity Level Typically high, often >98% for commercial grades. Can be purified to >99% for analytical standards.Purity can be more variable depending on the purification process. High-purity grades are available, but may contain trace amounts of other natural products.
Common Impurities - Unreacted starting materials- Reagents and catalysts from the synthesis- Byproducts of side reactions (e.g., isomers, over-oxidized products)- Residual solvents- Other monosaccharides from pectin hydrolysis (e.g., rhamnose, arabinose, galactose)[2]- Oligomers of galacturonic acid- Process-derived impurities (e.g., enzymes, acids, salts)- Potential for epimerization (e.g., L-altruronic acid formation during saponification)[3]
Batch-to-Batch Consistency Generally high, due to controlled reaction conditions.Can be more variable due to the natural origin of the starting material and the complexity of the extraction and purification process.

Experimental Protocols for Purity Assessment

To rigorously assess the purity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector or a UV detector (if impurities are UV-active).

  • Column: A column suitable for carbohydrate analysis, such as an amino-based or ion-exchange column.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common for amino columns. For ion-exchange, a buffered mobile phase is used.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of a high-purity this compound reference standard.

  • Analysis: Inject the sample and standards onto the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks. The identity of the main peak is confirmed by comparing its retention time to that of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

    • ¹H NMR: The proton spectrum will show characteristic signals for the anomeric proton, the methyl ester protons, and the other protons on the sugar ring. The chemical shifts and coupling constants should be consistent with the structure of this compound.[4][5] Impurities will present as additional, unassigned peaks.

    • ¹³C NMR: The carbon spectrum provides information on the number of unique carbon atoms in the molecule, further confirming its identity and purity.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing and comparing the purity of synthetic and natural this compound.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_source Source Material cluster_analysis Analytical Methods cluster_evaluation Purity Evaluation Synthetic Synthetic Route HPLC HPLC Analysis Synthetic->HPLC NMR NMR Spectroscopy Synthetic->NMR MS Mass Spectrometry Synthetic->MS Natural Natural Source (Pectin) Natural->HPLC Natural->NMR Natural->MS Purity_Quant Purity Quantification (%) HPLC->Purity_Quant Impurity_ID Impurity Identification NMR->Impurity_ID MS->Impurity_ID Comparison Comparative Purity Assessment Purity_Quant->Comparison Impurity_ID->Comparison

Caption: Workflow for purity assessment of this compound.

Signaling Pathway for Purity Determination

This diagram illustrates the decision-making process based on the analytical results, metaphorically represented as a signaling pathway.

Purity_Signaling_Pathway Decision Pathway for Product Purity Start Sample Received Analytical_Testing HPLC & NMR Analysis Start->Analytical_Testing Purity_Check Purity > 98%? Analytical_Testing->Purity_Check Impurity_Check Impurities Identified? Purity_Check->Impurity_Check Yes Fail Product Fails QC Purity_Check->Fail No Pass Product Passes QC Impurity_Check->Pass No Characterize_Impurity Characterize Impurities Impurity_Check->Characterize_Impurity Yes Characterize_Impurity->Fail

Caption: Decision pathway for determining product purity.

Conclusion

Both synthetic and natural this compound can be obtained at high purity levels suitable for research and development applications. The choice between the two often depends on the specific requirements of the application, including the tolerance for certain types of impurities and the need for batch-to-batch consistency. Synthetic this compound generally offers higher consistency and a more defined impurity profile, consisting of synthesis-related compounds. Natural this compound, while potentially more cost-effective, may contain a wider range of trace impurities derived from the plant source material. A thorough analytical assessment using techniques like HPLC and NMR is crucial to ensure the quality and purity of this compound for any scientific application.

References

Inter-laboratory comparison of Methyl D-galacturonate analysis methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Analysis of Methyl D-galacturonate

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound is crucial, particularly in the context of analyzing pectins and their enzymatic modifications. Pectins are complex polysaccharides where D-galacturonic acid units can be esterified with methanol. The degree of methylesterification (DM) is a critical parameter influencing the physicochemical and biological properties of pectin. This guide provides a comparative overview of common analytical methods for the determination of this compound, often as a component of pectin.

Comparison of Analytical Methods

The quantification of this compound is typically achieved through the analysis of the entire pectin polymer. The following table summarizes the performance of three common analytical approaches: Titration, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The data presented is based on a study comparing these methods for determining the degree of methylesterification of commercial citrus pectin[1].

MethodPrincipleSample RequirementReported DM of Citrus Pectin (%)Key AdvantagesKey Limitations
Titration Measures the carboxyl groups before and after saponification to determine the amount of methyl esters.High (e.g., 500 mg)[1]47.0Direct measurement, well-established.Requires larger sample sizes, cannot determine the degree of acetylation (DAc).
FT-IR Spectroscopy Measures the ratio of the absorbance of the esterified carboxyl groups (~1740 cm⁻¹) to the total carboxyl groups.Low47.6Rapid, non-destructive, requires minimal sample preparation.Indirect measurement, requires calibration with standards of known DM.
HPLC Quantifies the methanol released after saponification of the pectin.Low (e.g., 2 mg)[1]48.0High sensitivity and specificity, can simultaneously determine DM and DAc.Requires sample hydrolysis and derivatization, more complex instrumentation.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are the experimental protocols for the key methods discussed.

Titration Method for Degree of Methylesterification (DM)

This method involves the titration of free carboxyl groups, followed by saponification of the methyl esters and titration of the newly formed carboxyl groups[1].

Protocol:

  • Sample Preparation: Suspend 500 mg of pectin in an HCl-ethanol solution to remove organic acid impurities[1].

  • Titration of Free Carboxyl Groups: Titrate the pectin solution with 0.1 M NaOH using phenolphthalein as an indicator. Record the volume of NaOH consumed (V1)[1].

  • Saponification: Add 20 mL of 0.5 M NaOH to initiate the saponification of methyl esters[1].

  • Titration of Esterified Carboxyl Groups: After the reaction is complete, add 20 mL of 0.5 M HCl. Titrate the excess HCl with 0.1 M NaOH. Record the volume of NaOH consumed (V2)[1].

  • Calculation: The degree of methylesterification (DM) is calculated as: DM (%) = [V2 / (V1 + V2)] x 100

FT-IR Spectroscopy for Degree of Methylesterification (DM)

This method relies on the characteristic infrared absorption of the esterified and non-esterified carboxyl groups in pectin[2].

Protocol:

  • Sample Preparation: Prepare a calibration curve using pectin standards with known DM values (e.g., 0%, 22%, 44%, 66%, 88%)[2]. Samples are typically analyzed as KBr pellets or thin films.

  • Spectral Acquisition: Record the FT-IR spectrum of the sample over the range of 4000 to 400 cm⁻¹[2].

  • Data Analysis: Identify the absorption peaks at approximately 1740 cm⁻¹ (C=O vibration of methyl-esterified galacturonic acid) and 1630 cm⁻¹ (C=O vibration of acidic galacturonic acid)[2].

  • Calculation: The DM is proportional to the ratio of the area of the band at 1740 cm⁻¹ to the sum of the areas of the bands at 1740 cm⁻¹ and 1630 cm⁻¹[2].

HPLC Method for Degree of Methylesterification (DM) and Acetylation (DAc)

This method quantifies the methanol and acetic acid released from pectin upon saponification[1].

Protocol:

  • Acid Hydrolysis and Derivatization:

    • Hydrolyze approximately 2 mg of pectin with anhydrous methanol containing 2 M HCl at 80°C for 16 hours, followed by hydrolysis with 2 M TFA at 120°C for 1 hour[1].

    • Derivatize the released monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP)[1].

  • HPLC Analysis:

    • Analyze the PMP-derivatized samples using a C18 column[1].

    • Use a UV-VIS detector for quantification[1].

  • Quantification: Calculate the amounts of methanol and acetic acid by comparing their peak areas to those of standard solutions[1].

  • Calculation: The DM and DAc are calculated based on the molar amounts of methanol, acetic acid, and uronic acids.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Titration_Workflow cluster_titration Titration Method Workflow start Start: Pectin Sample (500 mg) prep Sample Preparation (HCl-ethanol wash) start->prep titration1 Titrate Free COOH (0.1M NaOH, V1) prep->titration1 saponification Saponification (0.5M NaOH) titration1->saponification acidification Acidification (0.5M HCl) saponification->acidification titration2 Titrate Esterified COOH (0.1M NaOH, V2) acidification->titration2 calculate Calculate DM DM = [V2 / (V1 + V2)] * 100 titration2->calculate end End: Report DM calculate->end

Caption: Workflow for DM determination by titration.

FTIR_Workflow cluster_ftir FT-IR Spectroscopy Workflow start Start: Pectin Sample prep Prepare Sample (e.g., KBr pellet) start->prep acquire Acquire FT-IR Spectrum (4000-400 cm-1) prep->acquire analyze Analyze Peak Areas (1740 cm-1 & 1630 cm-1) acquire->analyze calculate Calculate DM (Ratio of Peak Areas) analyze->calculate end End: Report DM calculate->end

Caption: Workflow for DM determination by FT-IR.

HPLC_Workflow cluster_hplc HPLC Method Workflow start Start: Pectin Sample (2 mg) hydrolysis Acid Hydrolysis start->hydrolysis derivatization Derivatization (PMP) hydrolysis->derivatization hplc_analysis HPLC Analysis (C18 column, UV-VIS) derivatization->hplc_analysis quantify Quantify Methanol (vs. Standards) hplc_analysis->quantify calculate Calculate DM & DAc quantify->calculate end End: Report DM & DAc calculate->end

Caption: Workflow for DM and DAc determination by HPLC.

References

A Comparative Analysis of the Biological Activities of Methyl D-galacturonate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Methyl D-galacturonate and its related derivatives, focusing on their antioxidant, anti-inflammatory, and antimicrobial properties. Due to the limited direct experimental data on monomeric this compound, this guide draws comparisons from its parent compound, D-galacturonic acid, and its oligomeric forms, which are prevalent in pectin-derived oligosaccharides.

Executive Summary

This compound is the methyl ester of D-galacturonic acid, the primary constituent of pectin. While D-galacturonic acid and its oligomers (oligogalacturonides) have demonstrated notable antioxidant and anti-inflammatory activities, there is a significant lack of published data on the specific biological effects of monomeric this compound. Commercial suppliers suggest its use in addressing inflammation and metabolic disorders, but supporting experimental evidence is scarce. This guide synthesizes the available information on related compounds to infer the potential activities of this compound and to highlight areas for future research.

Chemical Structures

A clear understanding of the chemical structures is fundamental to comparing the biological activities of this compound and its related compounds.

Figure 1: Esterification of D-galacturonic acid to this compound.

Comparative Biological Activities

The biological activities of D-galacturonic acid and its derivatives, primarily pectin-derived oligosaccharides with varying degrees of methyl esterification, are summarized below. The data for this compound remains largely theoretical due to a lack of direct studies.

Antioxidant Activity

Pectin and its derived oligosaccharides, which are polymers of D-galacturonic acid, are known to possess antioxidant properties. The degree of methyl esterification appears to play a crucial role in this activity.

Compound/DerivativeAntioxidant ActivityKey Findings
D-galacturonic acid (and its oligomers) Moderate to HighPectin-derived oligosaccharides show significant DPPH and ABTS radical scavenging activity. De-esterified oligogalacturonides exhibit higher antioxidant activity compared to their methyl-esterified counterparts.
This compound Not DeterminedNo direct experimental data is available. It is hypothesized that the esterification of the carboxyl group might reduce the hydrogen-donating ability, potentially lowering its antioxidant capacity compared to D-galacturonic acid.
Methyl-esterified Pectic Oligosaccharides ModerateThe antioxidant activity of pectic polysaccharides is influenced by the degree of methyl-esterification, with lower esterification generally correlating with higher activity.
Anti-inflammatory Activity

The anti-inflammatory potential of D-galacturonic acid and its derivatives has been investigated, particularly in the context of gut health.

Compound/DerivativeAnti-inflammatory ActivityKey Findings
D-galacturonic acid DemonstratedD-galacturonic acid has been shown to ameliorate intestinal mucosal permeability and inflammation in rat models.
This compound PostulatedWhile some commercial sources claim anti-inflammatory properties, there is a lack of peer-reviewed experimental data to substantiate this.
Poly-D-galacturonic acid methyl ester DemonstratedThis polymeric form has been shown to possess anti-inflammatory properties.
Antimicrobial Activity
Compound/DerivativeAntimicrobial ActivityKey Findings
D-galacturonic acid LimitedGenerally not considered a potent antimicrobial agent.
This compound Not DeterminedNo direct experimental data is available.
Other Sugar Esters (e.g., fatty acid esters of sucrose) DemonstratedThe antimicrobial activity of sugar esters is influenced by the length of the fatty acid chain and the sugar moiety. This suggests that derivatization of this compound with fatty acids could potentially confer antimicrobial properties.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for related compounds are provided below. These protocols can be adapted for the evaluation of this compound and its derivatives.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

G start Prepare methanolic solution of DPPH step1 Mix test compound with DPPH solution start->step1 step2 Incubate in the dark at room temperature step1->step2 step3 Measure absorbance at 517 nm step2->step3 end Calculate scavenging activity (%) step3->end

Figure 2: Workflow for DPPH radical scavenging assay.

Protocol:

  • A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • The test compound (e.g., this compound) at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated relative to a control.

Macrophage-based Anti-inflammatory Assay

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

G start Culture macrophage cell line (e.g., RAW 264.7) step1 Pre-treat cells with test compound start->step1 step2 Stimulate cells with LPS step1->step2 step3 Incubate for a defined period step2->step3 step4 Measure pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in supernatant step3->step4 end Determine inhibitory effect step4->end

Figure 3: Workflow for macrophage-based anti-inflammatory assay.

Protocol:

  • Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of the test compound for a short period.

  • Lipopolysaccharide (LPS) is added to the culture to induce an inflammatory response.

  • After an incubation period (e.g., 24 hours), the cell supernatant is collected.

  • The levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are quantified using appropriate methods (e.g., Griess assay for NO, ELISA for cytokines).

Broth Microdilution Assay (Antimicrobial Activity)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

G start Prepare serial dilutions of test compound in broth step1 Inoculate with a standardized microbial suspension start->step1 step2 Incubate under appropriate conditions step1->step2 step3 Visually inspect for microbial growth step2->step3 end Determine the Minimum Inhibitory Concentration (MIC) step3->end

Figure 4: Workflow for broth microdilution assay.

Protocol:

  • Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

  • The plate is incubated under conditions suitable for the growth of the microorganism.

  • The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.

Discussion and Future Perspectives

The current body of literature indicates that D-galacturonic acid and its oligomers possess promising antioxidant and anti-inflammatory properties. The degree of methyl-esterification is a critical factor influencing these activities, with lower esterification generally favoring higher antioxidant capacity.

The significant gap in the literature regarding the biological activities of monomeric this compound presents a compelling area for future research. Investigating its antioxidant, anti-inflammatory, and antimicrobial properties through systematic in vitro and in vivo studies is warranted. Furthermore, the synthesis and evaluation of various derivatives of this compound, such as fatty acid esters, could lead to the discovery of novel bioactive compounds with therapeutic potential.

G cluster_key Relationship between Compounds DGalA D-galacturonic acid (Known antioxidant & anti-inflammatory) MeDGalA This compound (Biological activity largely unknown) DGalA->MeDGalA Esterification OligoMe Methyl-esterified Oligogalacturonides (Activity depends on esterification degree) DGalA->OligoMe Polymerization & Esterification Derivatives Other Derivatives (e.g., fatty acid esters) (Potential for enhanced bioactivity) MeDGalA->Derivatives Further Derivatization Known Established Activity Unknown Activity to be Determined

Figure 5: Relationship and knowledge gaps in the biological activities of D-galacturonic acid and its derivatives.

A Comparative Analysis of Methyl D-galacturonate Content in Diverse Pectin Types for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide detailing the quantitative differences in methyl D-galacturonate content across various pectin sources, supported by experimental data and methodologies. This document serves as a valuable resource for researchers, scientists, and professionals in drug development exploring the multifaceted applications of pectin.

Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, plays a crucial role in plant growth and development.[1] Its structure, primarily composed of α-(1→4)-linked D-galacturonic acid units, can be esterified with methanol at the C-6 carboxyl group, forming this compound. The degree of methylesterification (DM), which represents the percentage of carboxyl groups that are methylated, is a critical parameter that dictates the physicochemical and biological properties of pectin, thereby influencing its application in the food, pharmaceutical, and biomedical fields. This guide provides a quantitative comparison of this compound content in different pectin types, details the experimental protocols for its determination, and explores the relevant biological signaling pathways.

Quantitative Comparison of this compound Content

The this compound content, directly correlated with the degree of methylesterification (DM), varies significantly depending on the pectin source and extraction methods. Pectins are broadly classified into two main types based on their DM value: high-methoxyl (HM) pectins with a DM greater than 50%, and low-methoxyl (LM) pectins with a DM below 50%. The following table summarizes the typical DM values for pectins obtained from various plant sources.

Pectin SourcePectin TypeDegree of Methylesterification (DM %)Reference(s)
Apple PomaceHigh-Methoxyl69 - 77.02[2]
Citrus Peel (Lemon, Orange, Grapefruit)High-Methoxyl50 - 75[3]
Sugar Beet PulpHigh-Methoxyl53 - 58.6[4][5]
PapayaHigh-MethoxylVaries with ripening stage[6]
Sunflower HeadHigh-Methoxyl / Low-MethoxylHM: >50, LM: <50[7]

Experimental Protocols for Determining this compound Content

Accurate quantification of the this compound content is paramount for the selection of appropriate pectin types for specific applications. Several analytical methods are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FT-IR) Spectroscopy being two of the most common and reliable techniques.

Determination of Degree of Methylesterification by HPLC

This method involves the saponification of pectin to release methanol from the methyl-esterified galacturonic acid residues, followed by the quantification of the released methanol using HPLC.

Principle: The ester linkages of this compound are hydrolyzed under alkaline conditions, yielding methanol and de-esterified pectin. The amount of methanol released is directly proportional to the this compound content.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of the dried pectin sample.

  • Saponification: Suspend the pectin sample in 0.5 mL of 0.2 M NaOH. Stir the suspension for 2 hours at 4°C to ensure complete saponification.[8]

  • Neutralization: Neutralize the reaction mixture by adding 0.5 mL of 0.2 M H₂SO₄.[8]

  • Filtration: Filter the neutralized solution through a 0.45 µm membrane filter to remove any particulate matter.[8]

  • HPLC Analysis:

    • Column: A suitable column for separating small organic molecules, such as a C18 column.

    • Mobile Phase: 4 mM H₂SO₄.[8]

    • Flow Rate: 0.7 mL/min.[8]

    • Detector: Refractive Index (RI) detector.[8]

    • Injection Volume: 20 µL.[8]

  • Quantification: Prepare a standard curve using known concentrations of methanol. Calculate the amount of methanol in the sample by comparing its peak area to the standard curve. The degree of methylesterification (DM) is then calculated as the molar ratio of methanol to the total galacturonic acid content (which can be determined by a separate assay, such as the m-hydroxydiphenyl method).

Determination of Degree of Methylesterification by FT-IR Spectroscopy

FT-IR spectroscopy provides a rapid and non-destructive method for estimating the DM of pectin.

Principle: This technique measures the vibrational frequencies of chemical bonds within the pectin molecule. The esterified carboxyl groups (C=O in this compound) and the free carboxyl groups (COO⁻) exhibit characteristic absorption bands at different wavenumbers. The ratio of the areas of these two bands is proportional to the degree of methylesterification.

Experimental Protocol:

  • Sample Preparation: Prepare a thin, transparent film of the pectin sample. This can be achieved by dissolving the pectin in water, casting the solution onto a suitable surface (e.g., a petri dish), and allowing it to dry completely. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, the solid pectin powder can be used directly.

  • FT-IR Analysis:

    • Acquire the FT-IR spectrum of the pectin sample in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Identify the absorption band corresponding to the stretching vibration of the esterified carboxyl group, which appears around 1740-1730 cm⁻¹.[9][10]

    • Identify the absorption band corresponding to the asymmetric stretching vibration of the free carboxylate group, which appears around 1630-1600 cm⁻¹.[9]

  • Calculation of DM:

    • Calculate the area under the peaks at ~1740 cm⁻¹ (A₁₇₄₀) and ~1630 cm⁻¹ (A₁₆₃₀).

    • The degree of methylesterification (DM) can be estimated using the following formula: DM (%) = [A₁₇₄₀ / (A₁₇₄₀ + A₁₆₃₀)] x 100 [9]

    • For more accurate quantification, a calibration curve should be prepared using pectin standards with known DM values.

Biological Signaling Pathways Involving Pectin Derivatives

For researchers in drug development, understanding the biological activity of pectin and its derivatives is of significant interest. Pectin itself can interact with various cell surface receptors. Furthermore, partial enzymatic degradation of the polygalacturonic acid backbone of pectin yields oligogalacturonides (OGs), which are potent signaling molecules in plants and have been shown to elicit responses in animal cells.[1]

OGs are recognized as Damage-Associated Molecular Patterns (DAMPs) that can trigger immune responses. In plants, OGs are perceived by Wall-Associated Kinases (WAKs), which are receptor-like kinases located on the cell surface.[4] This recognition initiates a downstream signaling cascade that involves the production of Reactive Oxygen Species (ROS) and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to the expression of defense-related genes.[1] This signaling mechanism highlights the potential of pectin-derived oligosaccharides as immunomodulators, a property of considerable interest in drug development and immunotherapy.

Oligogalacturonide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space OG Oligogalacturonides (OGs) WAK1 WAK1 Receptor OG->WAK1 Binding ROS Reactive Oxygen Species (ROS) WAK1->ROS Activation MAPK_cascade MAPK Cascade (e.g., MPK3/MPK6) WAK1->MAPK_cascade Activation ROS->MAPK_cascade Defense_Genes Defense Gene Expression MAPK_cascade->Defense_Genes Transcriptional Activation Immune_Response Immune Response Defense_Genes->Immune_Response

Caption: Oligogalacturonide (OG) signaling pathway.

Experimental Workflow for Pectin Analysis and Biological Activity Assessment

The following diagram illustrates a logical workflow for the quantitative analysis of pectin and the subsequent evaluation of its biological activity, a common sequence of experiments for researchers in this field.

Pectin_Analysis_Workflow cluster_extraction Pectin Extraction cluster_analysis Quantitative Analysis cluster_bioactivity Biological Activity Assessment Plant_Source Plant Source (e.g., Apple, Citrus) Extraction Extraction & Purification Plant_Source->Extraction Pectin_Sample Purified Pectin Extraction->Pectin_Sample HPLC HPLC Analysis (DM Determination) Pectin_Sample->HPLC FTIR FT-IR Analysis (DM Determination) Pectin_Sample->FTIR OG_Prep Oligogalacturonide Preparation Pectin_Sample->OG_Prep Cell_Culture Cell Culture (e.g., Immune Cells) OG_Prep->Cell_Culture Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for MAPK) Cell_Culture->Signaling_Assay Functional_Assay Functional Assays (e.g., Cytokine Release) Cell_Culture->Functional_Assay

Caption: Experimental workflow for pectin analysis.

References

Safety Operating Guide

Proper Disposal of Methyl D-galacturonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by your specific supplier for methyl D-galacturonate (CAS No. 16048-08-1) before proceeding with any disposal procedures. Hazard classifications for this compound appear to vary between suppliers. This guide provides procedures for both non-hazardous and potentially hazardous classifications.

Immediate Safety and Handling

Before handling this compound, researchers should adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure adequate ventilation in the work area. In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for this compound is contingent on its hazard classification, which must be confirmed with the product-specific Safety Data Sheet.

Scenario 1: Non-Hazardous Waste Disposal

If the SDS confirms that this compound is not classified as a hazardous substance, the following general procedures for non-hazardous chemical waste can be followed, always in accordance with local, state, and federal regulations[1]:

  • Solid Waste:

    • Collect dry, solid this compound waste in a well-labeled, sealed container.

    • The container can typically be disposed of as regular laboratory trash, but it is crucial to confirm this with your institution's environmental health and safety (EHS) office. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through a designated chemical waste stream.

  • Aqueous Solutions:

    • Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water.

    • However, many institutions have strict regulations against the drain disposal of any chemical waste. Always consult your local EHS guidelines before disposing of any chemical solution down the sink.

Scenario 2: Hazardous Waste Disposal

If the SDS for your this compound indicates hazard classifications such as H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled), it must be treated as hazardous waste. The following procedures should be strictly followed:

  • Containerization:

    • Collect all this compound waste, including contaminated materials like weighing paper and pipette tips, in a designated hazardous waste container that is compatible with the chemical.

    • The container must be kept securely closed except when adding waste.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (16048-08-1), and the specific hazard warnings (e.g., "Harmful," "Toxic").

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of hazardous chemical waste through regular trash or down the drain.

Quantitative Data Summary

Currently, there is no publicly available quantitative data regarding specific disposal limits or reportable quantities for this compound. All disposal decisions should be based on the hazard classification provided in the supplier's SDS and institutional guidelines.

Data PointValueSource
Reportable Quantity (RQ)Not EstablishedN/A
Permissible Exposure Limit (PEL)Not EstablishedN/A
Concentration Limits for Drain DisposalDependent on local regulations and hazard classificationInstitutional EHS

Experimental Protocols

Disposal procedures are operational and do not involve experimental protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated sds Consult Supplier's Safety Data Sheet (SDS) start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous non_hazardous_disposal Follow Non-Hazardous Waste Procedures: - Collect in a labeled, sealed container. - Consult EHS for trash disposal approval. - Check local rules for drain disposal of dilute solutions. is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Waste Procedures: - Collect in a labeled, sealed hazardous waste container. - Store in a designated accumulation area. - Arrange for EHS pickup. is_hazardous->hazardous_disposal Yes end End: Proper Disposal non_hazardous_disposal->end hazardous_disposal->end

Caption: Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.